4-(Heptan-4-yl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-heptan-4-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-3-5-11(6-4-2)12-7-9-13(14)10-8-12/h7-11,14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSSFYKTUVCUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496952 | |
| Record name | 4-(Heptan-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6465-71-0 | |
| Record name | 4-(Heptan-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Heptan-4-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(Heptan-4-yl)phenol, a substituted alkylphenol of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental data for this specific branched isomer, this guide synthesizes known information with data from its linear counterpart, 4-n-heptylphenol, and established principles of physical organic chemistry. The document details the compound's chemical identity, expected physicochemical parameters such as melting point, boiling point, solubility, pKa, and logP, and outlines the standard experimental methodologies for their determination. Furthermore, a plausible synthetic route via Friedel-Crafts alkylation and expected spectroscopic characteristics are discussed. This guide aims to serve as a valuable resource for researchers, enabling a deeper understanding of this compound's behavior in experimental settings and providing a foundation for its potential applications.
Introduction and Chemical Identity
This compound is an organic compound belonging to the alkylphenol family. These compounds are characterized by a phenol ring substituted with an alkyl group. The specific isomer, this compound, features a heptyl group attached to the phenol at the para position (position 4), with the attachment point on the heptyl chain being the fourth carbon. This branched structure influences its physical and chemical properties compared to its linear isomer, 4-n-heptylphenol.
Alkylphenols are utilized as intermediates in the manufacturing of various products, including surfactants, resins, and antioxidants.[1] However, they have also garnered attention due to their potential endocrine-disrupting activities, making a thorough understanding of their physicochemical properties crucial for both industrial applications and toxicological assessments.[1]
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 6465-71-0 | American Elements[3] |
| Chemical Formula | C₁₃H₂₀O | American Elements[3] |
| Molecular Weight | 192.3 g/mol | American Elements[3] |
| SMILES | CCCC(CCC)C1=CC=C(C=C1)O | PubChem[2] |
| Appearance | Powder | American Elements[3] |
Physicochemical Properties: A Detailed Analysis
A comprehensive understanding of a compound's physicochemical properties is fundamental for its application in research and development. These properties govern its behavior in various solvents, its absorption and distribution in biological systems, and its reactivity.
Melting and Boiling Points
The melting and boiling points of a substance provide insights into the strength of its intermolecular forces. For this compound, a branched alkylphenol, these properties are expected to differ from its linear isomer, 4-n-heptylphenol, due to variations in molecular packing and surface area.
The branched structure of this compound is likely to disrupt the crystal lattice packing compared to the linear chain of 4-n-heptylphenol, which could result in a lower melting point. Conversely, the more compact, spherical shape of the branched isomer may lead to a slightly lower boiling point than its linear counterpart under the same pressure, due to a smaller surface area for van der Waals interactions.
Experimental Determination:
-
Melting Point: Differential Scanning Calorimetry (DSC) is a precise method for determining the melting temperature (Tm) of a pure compound.[5][6] The technique measures the difference in heat required to increase the temperature of a sample and a reference, identifying the temperature at which the phase transition from solid to liquid occurs.[7]
-
Boiling Point: Ebulliometry is a standard technique for accurately determining the boiling point of a liquid at a given pressure.
Solubility
Solubility is a critical parameter, particularly in drug development, as it influences bioavailability. The solubility of this compound is dictated by its molecular structure, which contains both a hydrophilic phenol group and a large, lipophilic heptyl group.
-
Water Solubility: Due to the substantial hydrophobic heptyl group, this compound is expected to have very low solubility in water. For comparison, the experimental water solubility of 4-n-heptylphenol is reported to be 11.11 mg/L at 25 °C .[8] The branched nature of the alkyl chain in this compound may slightly increase its water solubility compared to the linear isomer due to a decrease in the hydrophobic surface area.
-
Organic Solvents: this compound is expected to be readily soluble in non-polar organic solvents such as hexane, toluene, and diethyl ether, as well as in polar organic solvents like ethanol and acetone.
Experimental Determination (Shake-Flask Method - OECD Guideline 105):
The shake-flask method is a widely accepted technique for determining the water solubility of a substance.[9]
-
An excess amount of the solid this compound is added to a known volume of water in a flask.
-
The flask is agitated at a constant temperature until equilibrium is reached.
-
The solution is then filtered or centrifuged to remove any undissolved solid.
-
The concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]
Acidity (pKa)
The hydroxyl group of the phenol imparts acidic properties to the molecule. The pKa value is a measure of this acidity in an aqueous solution.
The pKa of phenol is approximately 9.95.[11] The presence of an electron-donating alkyl group on the benzene ring is known to slightly decrease the acidity (increase the pKa) of the phenolic proton. A study on various alkylphenols indicated that the pKa of 4-isononylphenol is higher than that of phenol.[12] Therefore, it is expected that the pKa of this compound will be slightly higher than that of phenol, likely in the range of 10-11.
Experimental Determination (Spectrophotometric Method):
The pKa can be determined by UV-Vis spectrophotometry by measuring the absorbance of a solution at different pH values.[13][14]
-
A solution of this compound is prepared in a series of buffers with varying pH values.
-
The UV-Vis spectrum of each solution is recorded. The phenolate ion will have a different absorption maximum compared to the neutral phenol.
-
The absorbance at a wavelength where the difference between the two species is maximal is plotted against the pH.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[13]
Lipophilicity (logP)
The partition coefficient (P), typically expressed as its logarithm (logP), is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, usually octanol and water. It is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.
-
Computed Value: PubChem provides a computed XLogP3 value of 5.1 for this compound.[2] This high value indicates a strong preference for the lipid phase and suggests high lipophilicity.
Experimental Determination:
The shake-flask method is also the standard for experimental logP determination.
-
A solution of this compound is prepared in a mixture of n-octanol and water.
-
The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases.
-
The phases are separated, and the concentration of the compound in each phase is determined.
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Table 2: Summary of Physicochemical Properties of this compound and its Linear Isomer
| Property | This compound (Predicted/Computed) | 4-n-Heptylphenol (Experimental) | Source |
| Melting Point | Likely < 26 °C | 26 °C | [4] |
| Boiling Point | - | 123 °C @ 0.1 Torr | [4] |
| Water Solubility | Expected to be slightly > 11.11 mg/L | 11.11 mg/L (25 °C) | [8] |
| pKa | Estimated 10-11 | - | [12] |
| logP (XLogP3) | 5.1 | - | [2] |
Synthesis of this compound
The most common and industrially relevant method for the synthesis of 4-alkylphenols is the Friedel-Crafts alkylation of phenol.[1][15] This electrophilic aromatic substitution reaction involves the reaction of phenol with an alkylating agent in the presence of a Lewis acid or Brønsted acid catalyst.[16][17]
For the synthesis of this compound, a suitable precursor would be 4-heptanol or hept-3-ene. The reaction with phenol would be catalyzed by an acid such as sulfuric acid or a Lewis acid like aluminum chloride.[17] The para position is generally favored due to steric hindrance at the ortho positions.
Generalized Experimental Protocol (Friedel-Crafts Alkylation):
-
To a stirred solution of phenol in a suitable solvent (e.g., a non-polar solvent like hexane or excess phenol), the acid catalyst (e.g., concentrated sulfuric acid) is added cautiously at a controlled temperature.
-
The alkylating agent (4-heptanol) is then added dropwise to the reaction mixture.
-
The reaction is stirred for a specified time at a controlled temperature to ensure complete reaction.
-
Upon completion, the reaction mixture is quenched with water and the organic layer is separated.
-
The organic layer is washed with a dilute base to remove unreacted phenol, followed by water, and then dried over an anhydrous salt (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield pure this compound.
Caption: Experimental workflow for synthesis and characterization.
Biological and Toxicological Considerations
This compound, as a member of the alkylphenol class, is flagged as a potential endocrine disruptor. [2]Chemicals in this class have been shown to mimic natural hormones, potentially leading to adverse health effects. The lipophilic nature of this compound, as indicated by its high logP value, suggests a potential for bioaccumulation. A thorough toxicological evaluation is therefore essential for any application where human or environmental exposure is possible.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. While direct experimental data for this specific isomer is limited, a robust profile has been constructed by leveraging data from its linear isomer, computational predictions, and established chemical principles. The outlined experimental methodologies for determining key physicochemical parameters provide a clear path for researchers to obtain precise data for this compound. The information presented herein is intended to be a valuable resource for scientists and professionals in drug development and chemical research, facilitating a deeper understanding and informed use of this compound.
References
-
4-n-Heptylphenol. CAS Common Chemistry.
-
This compound. American Elements.
-
OECD Guidelines for the Testing of Chemicals. Wikipedia.
-
This compound. PubChem.
-
Differential scanning calorimetry. CureFFI.org.
-
Friedel–Crafts reaction of phenol. Chemistry Stack Exchange.
-
The values of p K a for alkylphenols in aqueous and micellar solutions. ResearchGate.
-
4-Phenylphenol(92-69-3) 1H NMR spectrum. ChemicalBook.
-
infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1. Doc Brown's Advanced Organic Chemistry.
-
mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Doc Brown's Advanced Organic Chemistry.
-
Solubility testing in accordance with the OECD 105. FILAB.
-
1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). ResearchGate.
-
Differential scanning calorimetry. Wikipedia.
-
4-N-HEPTYLPHENOL 1987-50-4 wiki. Guidechem.
-
Alkylphenol. Wikipedia.
-
3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
-
4-Ethylphenol. Wikipedia.
-
Development of Methods for the Determination of pKa Values. PMC - NIH.
-
OECD GUIDELINES FOR TESTING CHEMICALS. Pure.
-
17.11 Spectroscopy of Alcohols and Phenols. OpenStax.
-
Reinvestigation of alkylphenol mixtures by 1H NMR spectroscopy. American Chemical Society.
-
What is Differential Scanning Calorimetry?. TA Instruments.
-
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC - PubMed Central.
-
4-Ethylphenol. PubChem.
-
Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry.
-
Phenol. NIST WebBook.
-
17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
-
OECD 105 - Water Solubility. Situ Biosciences.
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. TSAR.
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Primacyt.
-
1H proton nmr spectrum of phenol C6H6O C6H5OH. Doc Brown's Advanced Organic Chemistry.
-
Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube.
-
Friedel–Crafts reaction. Wikipedia.
-
Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO.
-
Water Solubility. Scymaris.
-
Mass Spectrometry Imaging of Low-Molecular-Weight Phenols Liberated from Plastics. ACS Publications.
-
Improving yield and purity in Friedel-Crafts alkylation of phenols. Benchchem.
-
4-n-Heptylphenol, 98+%. Fisher Scientific.
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
-
Phenols and Enols.
-
Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture.
-
Alcohols, phenols, phenolic compounds and derivatives. Chemsrc.
-
Friedel-Crafts Alkylation with Phenol. Student Doctor Network Forums.
-
Physical Properties of Phenol. Chemistry LibreTexts.
-
(PDF) Alkylphenol ethoxylates and alkylphenols - update information on occurrence, fate and toxicity in aquatic environment. ResearchGate.
-
Phenol. Sciencemadness Wiki.
-
Unlocking the Friedel–Crafts Arylation of Primary Aliphatic Alcohols. Thieme Chemistry.
-
Phenol. PubChem.
Sources
- 1. Alkylphenol - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-n-Heptylphenol | C13H20O | CID 16143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Differential scanning calorimetry [cureffi.org]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. scielo.br [scielo.br]
- 8. Page loading... [wap.guidechem.com]
- 9. Water Solubility | Scymaris [scymaris.com]
- 10. filab.fr [filab.fr]
- 11. Phenol - Sciencemadness Wiki [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Structural Isomer Identification of 4-(Heptan-4-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The unequivocal identification of structural isomers is a critical challenge in chemical research and pharmaceutical development, where subtle molecular variations can lead to significant differences in biological activity, toxicity, and physicochemical properties. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required to identify and differentiate the structural isomers of 4-(heptan-4-yl)phenol. We will delve into the mechanistic underpinnings of spectroscopic and chromatographic techniques, offering field-proven insights into experimental design and data interpretation. This document is structured to empower researchers with the knowledge to develop self-validating analytical systems for robust isomer characterization.
Introduction: The Significance of Isomeric Purity
This compound belongs to the broader class of alkylphenols, compounds with wide-ranging industrial applications that are also of interest in medicinal chemistry and toxicology.[1] The heptyl group attached to the phenol ring can exist as various structural isomers, and its position on the aromatic ring can be at the ortho, meta, or para position. Each of these isomers possesses a unique three-dimensional structure that dictates its interaction with biological systems and its behavior in analytical separations.
For drug development professionals, ensuring the isomeric purity of a lead compound or intermediate is paramount. Different isomers can exhibit varied pharmacological profiles, from desired therapeutic effects to adverse reactions. Therefore, the ability to selectively synthesize and analytically confirm the desired isomer is a cornerstone of safe and effective drug design. This guide will focus on the analytical strategies to distinguish this compound from its key positional and structural isomers.
The Isomeric Landscape of Heptylphenols
The primary isomers of concern in the context of this compound fall into two main categories:
-
Positional Isomers: These isomers differ in the substitution pattern on the phenol ring. While the target compound is the para isomer, the synthesis, often a Friedel-Crafts alkylation, can yield ortho and, to a lesser extent, meta isomers as byproducts.[2]
-
This compound (para-isomer)
-
2-(Heptan-4-yl)phenol (ortho-isomer)
-
3-(Heptan-4-yl)phenol (meta-isomer)
-
-
Structural Isomers of the Alkyl Chain: The heptyl group itself can exist in various isomeric forms, leading to a wider array of potential heptylphenol isomers. Common examples include:
-
Phenols substituted with n-heptyl, heptan-2-yl, heptan-3-yl, etc.
-
This guide will primarily focus on distinguishing the ortho, meta, and para isomers of (heptan-4-yl)phenol, as this represents a common and critical analytical challenge.
Synthetic Strategy and Isomeric Outcomes: The Friedel-Crafts Alkylation
The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of phenol with a suitable heptyl precursor, such as heptan-4-ol or a corresponding heptene, in the presence of an acid catalyst.[1][3] This electrophilic aromatic substitution reaction is notoriously prone to producing a mixture of isomers.
The hydroxyl group of phenol is an activating, ortho-, para- directing group.[4] Consequently, the primary products of the Friedel-Crafts alkylation of phenol are the ortho and para substituted isomers. The formation of the meta isomer is generally disfavored. The ratio of ortho to para products is influenced by several factors, including the nature of the catalyst, reaction temperature, and steric hindrance of the alkylating agent. Due to the bulky nature of the heptan-4-yl group, the para isomer is often the major product due to reduced steric clash.
A general workflow for the synthesis and subsequent analysis is depicted below:
Caption: General workflow for the synthesis and analysis of (heptan-4-yl)phenol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for distinguishing structural isomers, providing detailed information about the chemical environment of each atom in a molecule.[5][6] Both ¹H and ¹³C NMR are essential for the complete characterization of (heptan-4-yl)phenol isomers.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum provides key information based on chemical shifts, integration, and coupling patterns.
-
Aromatic Region (approx. 6.5-7.5 ppm): The substitution pattern on the benzene ring gives rise to distinct splitting patterns for the aromatic protons.[7]
-
para-isomer (this compound): Due to the symmetry of the molecule, the aromatic region will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets (each integrating to 2H).
-
ortho-isomer (2-(Heptan-4-yl)phenol): The four aromatic protons will be in different chemical environments, leading to a more complex multiplet pattern.
-
meta-isomer (3-(Heptan-4-yl)phenol): This isomer will also show a complex multiplet pattern for the four aromatic protons, but with different chemical shifts and coupling constants compared to the ortho-isomer.
-
-
Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is variable (typically 4-8 ppm) and depends on the solvent, concentration, and temperature.[7] In some cases, the use of a polar, basic solvent like hexamethylphosphoramide (HMPA) can help differentiate isomers, as the chemical shift of the hydroxyl proton can be sensitive to steric hindrance around the -OH group.
-
Alkyl Region (approx. 0.5-3.0 ppm): The signals for the heptyl group protons will also provide structural information. The methine proton of the heptan-4-yl group will appear as a multiplet, and its chemical shift will be influenced by its proximity to the aromatic ring.
Protocol: ¹H NMR Sample Preparation
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
To confirm the hydroxyl proton signal, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will either disappear or significantly diminish in intensity.[8]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule.[9]
-
Aromatic Region (approx. 110-160 ppm): The number of signals in the aromatic region is a powerful indicator of the substitution pattern.[10]
-
para-isomer: Due to symmetry, will show four signals in the aromatic region (two for the protonated carbons and two for the quaternary carbons).
-
ortho- and meta-isomers: Both will exhibit six distinct signals in the aromatic region, as all six carbons are in unique chemical environments.
-
-
Alkyl Region (approx. 10-50 ppm): The chemical shifts of the heptyl carbons will also be subtly different between the isomers due to varying electronic and steric effects.
| Isomer | Expected Aromatic ¹H Signals | Expected Aromatic ¹³C Signals |
| para-(Heptan-4-yl)phenol | AA'BB' system (often two doublets) | 4 |
| ortho-(Heptan-4-yl)phenol | Complex multiplet | 6 |
| meta-(Heptan-4-yl)phenol | Complex multiplet | 6 |
Table 1: Predicted NMR signal counts for the aromatic region of (heptan-4-yl)phenol positional isomers.
Mass Spectrometry (MS): Fingerprinting by Fragmentation
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a highly sensitive technique for identifying and quantifying isomers. Electron ionization (EI) is commonly used, which induces fragmentation of the molecule, providing a characteristic mass spectrum.
The fragmentation of alkylphenols is influenced by the position and structure of the alkyl group.[11]
-
Molecular Ion (M⁺•): All isomers will have the same molecular weight (192.3 g/mol ) and will show a molecular ion peak at m/z 192.[7]
-
Key Fragmentation Pathways:
-
Benzylic Cleavage: A common fragmentation pathway for alkylbenzenes is cleavage of the bond beta to the aromatic ring. For (heptan-4-yl)phenol, this would involve the loss of a propyl radical to form a stable benzylic cation. The position of the alkyl group (ortho, meta, or para) can influence the relative abundance of these fragment ions.
-
McLafferty Rearrangement: If the alkyl chain is long enough and contains a gamma-hydrogen, a McLafferty rearrangement can occur.
-
Phenolic Fragmentation: The phenol moiety itself can undergo characteristic fragmentation, such as the loss of CO.[11]
-
While the mass spectra of the positional isomers may be quite similar, subtle differences in the relative intensities of key fragment ions can be used for differentiation, especially when comparing against authenticated reference spectra.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane, hexane). Derivatization (e.g., with pentafluorobenzoyl chloride) can be employed to improve chromatographic performance and sensitivity.
-
GC Separation:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Temperature Program: A temperature gradient is typically used to ensure good separation of isomers with different boiling points.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-300).
-
Caption: A simplified workflow for the GC-MS analysis of (heptan-4-yl)phenol isomers.
Gas Chromatography (GC): Separation Based on Physicochemical Properties
Gas chromatography separates compounds based on their volatility and interaction with the stationary phase of the GC column.[12] The retention time (the time it takes for a compound to travel through the column) is a characteristic property that can be used for identification.
For the isomers of (heptan-4-yl)phenol, their boiling points and polarities will be slightly different, allowing for their separation by GC.
-
Elution Order: Generally, for positional isomers of alkylphenols on a non-polar column, the elution order is often meta, then para, then ortho. This is because the ortho isomer can form an intramolecular hydrogen bond, which reduces its polarity and can lead to a longer retention time compared to the meta and para isomers, which are more capable of intermolecular hydrogen bonding with the stationary phase (if it has some polarity). However, the exact elution order can depend on the specific column and analytical conditions.
Protocol: GC Method Development
-
Column Selection: Start with a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane).
-
Temperature Optimization: Develop a temperature program that provides baseline separation of the isomers. An initial isothermal period followed by a temperature ramp is a common strategy.
-
Flow Rate: Optimize the carrier gas flow rate to achieve the best balance between resolution and analysis time.
-
Reference Standards: Inject individual, pure standards of the ortho, meta, and para isomers (if available) to confirm their respective retention times.
A Self-Validating, Integrated Approach
For unambiguous identification, a multi-technique approach is essential. The strengths of each technique compensate for the weaknesses of the others.
-
Initial Screening by GC-MS: Analyze the sample mixture by GC-MS to determine the number of components and obtain their mass spectra and retention times.
-
Tentative Identification: Compare the obtained mass spectra with spectral libraries and fragmentation patterns of related compounds to tentatively identify the isomers.
-
Preparative Separation: If individual standards are not available, use preparative chromatography (e.g., HPLC) to isolate each isomer.
-
Definitive Structural Elucidation by NMR: Acquire ¹H and ¹³C NMR spectra for each isolated isomer. The distinct patterns in the aromatic region of the NMR spectra will provide definitive confirmation of the ortho, meta, or para substitution.
Caption: An integrated, self-validating workflow for isomer identification.
Conclusion
The structural isomer identification of this compound requires a systematic and multi-faceted analytical approach. By leveraging the separation power of gas chromatography and the detailed structural insights from NMR spectroscopy and mass spectrometry, researchers can confidently distinguish between positional and other structural isomers. The principles and protocols outlined in this guide provide a robust framework for establishing self-validating analytical systems, ensuring the scientific integrity of research and the safety and efficacy of pharmaceutical products.
References
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of phenol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
Magritek. (n.d.). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]
-
Chromatography Forum. (2017, December 14). separation of positional isomers. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]
-
The Good Scents Company. (n.d.). 3-propyl phenol. Retrieved from [Link]
-
Allen. (n.d.). Write the reaction involved in the following : Friedal-Crafts Alkylation of Phenol. Retrieved from [Link]
-
PubChem. (n.d.). 3-Propylphenol. Retrieved from [Link]
-
Introduction of Alkyl Phenol Production Process. (n.d.). Retrieved from [Link]
-
The Pherobase. (n.d.). Synthesis - 3-propylphenol. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2-(1-methylpropyl)-. Retrieved from [Link]
- Google Patents. (n.d.). WO2016187678A1 - Production of 3-alkylphenols and uses thereof.
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
-
Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]
-
ResearchGate. (2025, August 6). One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. [Link]
-
Restek. (2020, October 22). Retention Cross-over Phenomenon in Gas Chromatography — Can the Mystery be Revealed?. [Link]
-
NIST. (n.d.). Phenol, 3-(1-methylethyl)-. Retrieved from [Link]
-
SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]
- Horwood, E. (1991). Basic 1H- and 13C-NMR Spectroscopy.
-
MassBank. (2017, October 25). Phenols. [Link]
-
Drawell. (n.d.). What Affects Retention Time in Gas Chromatography. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Phenylethan-1-ol (FDB007516). [Link]
-
Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (n.d.). EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b).... Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)-. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkylphenol. Retrieved from [Link]
Sources
- 1. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 2. Phenol, 2-(1-methylethyl)- [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-(1-Phenylethyl)phenol | C14H14O | CID 95322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenol(108-95-2) 13C NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 3-propyl phenol, 621-27-2 [thegoodscentscompany.com]
- 10. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. epa.gov [epa.gov]
- 12. settek.com [settek.com]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for 4-(Heptan-4-yl)phenol
Abstract
This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 4-(Heptan-4-yl)phenol, a representative alkylphenol. Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the rationale behind methodological choices, establishing a self-validating workflow from molecular structure input to the generation of actionable physicochemical insights. We will utilize Density Functional Theory (DFT) as the core computational engine, demonstrating its power in elucidating electronic structure, reactivity, and properties relevant to the drug discovery pipeline. The protocols detailed herein are designed to be practical, employing the widely accessible ORCA software package, and are grounded in established theoretical principles to ensure scientific integrity.
1. Introduction: The "Why" and the "What"
In modern drug discovery, understanding a molecule's intrinsic properties is paramount.[1] Computational chemistry, particularly quantum mechanics (QM), provides a powerful lens to probe these characteristics before a compound is ever synthesized, saving significant time and resources.[1][2] Quantum chemical calculations allow us to build a detailed, three-dimensional electronic picture of a molecule, which governs its interactions with biological targets, its metabolic stability, and its overall pharmacokinetic profile.[3]
1.1. Focus Molecule: this compound
This guide focuses on this compound (CAS 6465-71-0)[4][5]. With its phenolic hydroxyl group (a common feature in bioactive molecules) and a non-polar alkyl chain, it serves as an excellent model system. Phenolic compounds are ubiquitous in medicinal chemistry, and understanding the interplay between the electron-rich aromatic ring and the bulky alkyl substituent is key to predicting its behavior.
-
Chemical Formula: C₁₃H₂₀O[4]
-
Molecular Weight: 192.3 g/mol [4]
-
Structure: A phenol ring substituted at the para (4) position with a heptan-4-yl group.
The insights gained from this specific molecule are broadly applicable to other alkylphenols and drug-like molecules containing similar functional groups.
1.2. The Rationale for Quantum Chemistry in Drug Development
While faster, classical methods like molecular mechanics (MM) are useful, they lack the ability to describe the electronic rearrangements that are the essence of chemical reactivity and non-covalent interactions.[1] Quantum chemistry offers a more fundamental description, enabling us to:
-
Determine Accurate 3D Conformations: Find the most stable (lowest energy) shape of the molecule.[2]
-
Analyze Electronic Properties: Understand charge distribution, sites prone to electrophilic or nucleophilic attack, and overall reactivity.[3]
-
Predict Spectroscopic Properties: Correlate computational results with experimental data (e.g., IR, NMR) for validation.
-
Estimate Key Physicochemical Properties: Predict values like pKa, which are critical for drug absorption and target binding.[2][6]
2. Theoretical Foundations: A Practical Overview
The core of quantum chemistry is solving the Schrödinger equation, which is computationally infeasible for molecules of this size.[7] Therefore, we rely on robust approximations.
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for its exceptional balance of accuracy and computational cost.[8][9] Instead of calculating the complex wavefunction for every electron, DFT determines the total electron density of the system, from which all properties can be derived.[3]
The accuracy of a DFT calculation is governed by two key choices:
-
The Functional: This is the mathematical approximation used to describe the exchange and correlation energies of the electrons. Hybrid functionals like B3LYP are widely used for organic molecules as they mix in a portion of exact Hartree-Fock exchange, providing high accuracy for a broad range of properties.[10]
-
The Basis Set: This is a set of mathematical functions (orbitals) used to build the molecular orbitals. Pople-style basis sets like 6-31G(d,p) are a common starting point, offering a good compromise between flexibility and size. The "(d,p)" indicates the addition of polarization functions, which are crucial for describing the anisotropic nature of chemical bonds.[10][11]
For this guide, we will primarily use the B3LYP functional with the 6-31G(d,p) basis set , a combination proven to be reliable for geometry optimizations and property calculations of organic molecules.
3. The Computational Workflow: A Self-Validating Protocol
A rigorous computational study follows a logical progression where the validity of each step depends on the success of the previous one. This ensures the final data is reliable and physically meaningful. We will use the ORCA software package, a powerful and free-for-academic-use program.[12][13][14]
Use the B3LYP functional and 6-31G(d,p) basis set
! B3LYP 6-31G(d,p) OPT
Use tight convergence criteria for a reliable structure
! TightSCF
Read coordinates from the XYZ file
-
xyzfile 0 1 molecule.xyz
Use the same level of theory as the optimization
! B3LYP 6-31G(d,p) Freq
! TightSCF
Read the OPTIMIZED coordinates
-
xyzfile 0 1 opt.xyz
Use the same level of theory
! B3LYP 6-31G(d,p)
! TightSCF
Request additional properties to be printed
%output Print[P_Mulliken] 1 # Print Mulliken population analysis (charges) Print[P_OrbEn] 1 # Print orbital energies end
Read the OPTIMIZED coordinates
-
xyzfile 0 1 opt.xyz
Caption: Relationship between HOMO, LUMO, and the energy gap.
Analysis of this compound: We would expect the HOMO to be localized primarily on the electron-rich phenol ring and the oxygen atom. The LUMO is also likely to be distributed across the aromatic system.
4.2. Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map that visualizes the electrostatic potential on the molecule's electron density surface. [15]It is an invaluable tool for understanding non-covalent interactions, which are the basis of drug-receptor binding. [16][17]* Red Regions (Negative Potential): Indicate electron-rich areas, such as lone pairs on oxygen. These are sites of hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen of the hydroxyl group. These are sites of hydrogen bond donation.
-
Green/Yellow Regions (Neutral Potential): Indicate non-polar areas, such as the heptyl chain. These are favorable for hydrophobic (van der Waals) interactions.
Analysis of this compound: The MEP would clearly show a strong negative potential (red) around the phenolic oxygen and a strong positive potential (blue) on the hydroxyl hydrogen. The entire heptyl group would appear as a large green/neutral region, highlighting its lipophilic character. This visualization immediately suggests how the molecule will orient itself in a binding pocket. [15][17]
4.3. Atomic Charges and Dipole Moment
Mulliken population analysis provides a way to assign partial charges to each atom. While these are approximations, they are useful for parameterizing molecular mechanics force fields for subsequent molecular dynamics or docking simulations. [1]The total molecular dipole moment gives a quantitative measure of the molecule's overall polarity, which influences properties like solubility and membrane permeability.
Table 1: Calculated Properties for this compound (Note: These are representative values. Actual results will be generated by the calculation.)
| Property | Calculated Value | Implication for Drug Development |
| Total Energy | -618.45 Hartree | Provides a baseline for conformational stability analysis. |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |
| LUMO Energy | 0.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 6.3 eV | Suggests high chemical stability. [18] |
| Dipole Moment | 1.5 Debye | Indicates moderate polarity, balancing solubility and permeability. |
| pKa (Phenolic H) | ~10.1 | (Advanced calculation) Crucial for determining ionization state at physiological pH. [6] |
5. Advanced Application: pKa Prediction
The acidity (pKa) of the phenolic proton is critical, as it determines the molecule's charge state at physiological pH (around 7.4). An ionized molecule interacts very differently with a receptor than a neutral one. Accurate pKa prediction can be done using QM by calculating the Gibbs free energy difference between the protonated and deprotonated species in a continuum solvent model. [19][20] This involves:
-
Optimizing the geometry of both the neutral phenol and the deprotonated phenoxide anion.
-
Performing frequency calculations on both to obtain thermal corrections to the free energy.
-
Using an isodesmic reaction or a thermodynamic cycle to calculate the pKa. [20][21] While more complex, this calculation provides a direct, physics-based prediction of a vital drug-like property. [2][19]
6. Conclusion
This guide has outlined a robust, logical, and scientifically-grounded workflow for applying quantum chemical calculations to this compound. By following this protocol, researchers can move beyond simple modeling to generate profound insights into a molecule's electronic structure, reactivity, and potential for biological interaction. The deliberate choice of DFT, coupled with a self-validating sequence of optimization and frequency analysis, ensures the trustworthiness of the results. The interpretation of HOMO-LUMO orbitals and the molecular electrostatic potential provides a direct bridge between fundamental quantum properties and the practical considerations of modern drug design. Integrating these computational techniques early in the discovery pipeline is not merely an academic exercise; it is a strategic imperative for designing safer, more effective therapeutics.
7. References
-
Wagen, C. (2023, October 12). Quantum Chemistry in Drug Discovery. Rowan Newsletter. [Link]
-
MDPI. (n.d.). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. [Link]
-
Pierce, R. (2023). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Research & Reviews: Journal of Chemistry. [Link]
-
National Institutes of Health (NIH). (n.d.). Quantum mechanics implementation in drug-design workflows: does it really help?. [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]
-
ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. [Link]
-
Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. [Link]
-
ORCA Tutorials. (n.d.). Geometry optimization. [Link]
-
ResearchGate. (2024, January 19). Basis set and methods for organic molecules. [Link]
-
Reddit. (2023, April 2). Another alternative to Gaussian: orca vs Openmolcas vs Gamess vs Psi4. [Link]
-
Matter Modeling Stack Exchange. (2021, March 18). What is a good replacement for Gaussian?. [Link]
-
YouTube. (2022, December 9). ORCA Vibrational Frequencies Calculation of Water with ChemCraft Visualisation. [Link]
-
ACS Publications. (2019, September 25). Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network. [Link]
-
Royal Society of Chemistry. (2025, October 3). Quantum chemical calculations for predicting the partitioning of drug molecules in the environment. [Link]
-
ACS Publications. (2020, May 1). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. [Link]
-
Chemistry Stack Exchange. (2021, November 27). How reactivity of a organic molecule depends upon HOMO and LUMO. [Link]
-
AMERICAN ELEMENTS. (n.d.). This compound. [Link]
-
PubMed Central (PMC). (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. [Link]
-
Reddit. (2023, January 10). Which Basis Set and Functional to use when?. [Link]
-
Rowan Scientific. (2025, October 16). How to Predict pKa. [Link]
-
ResearchGate. (n.d.). Molecular electrostatic potential map of all compounds. [Link]
-
ORCA Input Library. (n.d.). Geometry optimizations.
-
International Journal of Scientific Research in Science and Technology. (n.d.). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. [Link]
-
Reddit. (2024, December 24). Orca vs Gaussian. [Link]
-
YouTube. (2025, June 18). DFT for drug and material discovery. [Link]
-
YouTube. (2024, July 21). How to choose a functional and basis set for your DFT calculation. [Link]
-
YouTube. (2025, December 31). How to set up ORCA 6 calculations - A Beginner's Guide. [Link]
-
ACS Publications. (n.d.). Quantum Machine Learning in Drug Discovery: Applications in Academia and Pharmaceutical Industries. [Link]
-
UC Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps. [Link]
-
Deep Origin. (n.d.). Density Functional Theory (DFT) - Computational Chemistry Glossary. [Link]
-
National Institutes of Health (NIH). (n.d.). 4-n-Heptylphenol. [Link]
-
ResearchGate. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
-
SciSpace. (n.d.). Basis Set Selection for Molecular Calculations. [Link]
-
PubMed Central (PMC). (n.d.). How to Predict the pKa of Any Compound in Any Solvent. [Link]
-
Endocrine Disruptor List. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). HOMO, LUMO, gap, hardness, and softness of all compounds. [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. [Link]
-
ResearchGate. (2019, March 19). What quantum chemistry should I go for to work on Hartree Fock calculations?. [Link]
-
Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary. [Link]
-
ORCA Manual. (n.d.). Vibrational Frequencies. [Link]
-
ResearchGate. (2019, March 31). How do we choose basis set and DFT functional for structure optimization?. [Link]
-
Matter Modeling Stack Exchange. (2024, September 25). Comparing Gaussian 16 and ORCA 5.0.3 single point energy calculations. [Link]
Sources
- 1. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rowansci.substack.com [rowansci.substack.com]
- 3. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound | Endocrine Disruptor List [edlists.org]
- 6. optibrium.com [optibrium.com]
- 7. mdpi.com [mdpi.com]
- 8. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 14. reddit.com [reddit.com]
- 15. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 18. irjweb.com [irjweb.com]
- 19. How to Predict pKa | Rowan [rowansci.com]
- 20. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Precision Isolation and Analysis of 4-(Heptan-4-yl)phenol in Environmental Matrices
A Technical Guide for Environmental Forensics and Toxicology[1]
Executive Summary
The isolation of 4-(Heptan-4-yl)phenol (CAS: 6465-71-0), chemically distinct as 4-(1-propylbutyl)phenol, represents a significant analytical challenge in environmental toxicology.[1] Unlike its linear congener (4-n-heptylphenol) or the ubiquitous nonylphenols, this specific branched isomer requires precise chromatographic resolution to avoid co-elution and misidentification.[1]
This guide details a self-validating workflow for the extraction, derivatization, and mass-spectrometric confirmation of this compound from complex environmental matrices (aqueous and sediment).[1] It prioritizes Gas Chromatography-Mass Spectrometry (GC-MS) following silylation as the gold standard for isomer-specific resolution, supported by rigorous Quality Assurance/Quality Control (QA/QC) protocols.[1]
Chemical Architecture & Environmental Significance[1][2][3]
The Target Molecule
This compound is a branched alkylphenol.[1] Its structural specificity lies in the alkyl chain: a central carbon (C4 of the heptyl group) is attached to the phenol ring, creating a "swallowtail" structure of two propyl chains extending from the benzylic position.[1]
| Property | Specification |
| IUPAC Name | This compound |
| Synonym | 4-(1-propylbutyl)phenol; p-(1-propylbutyl)phenol |
| CAS Number | 6465-71-0 |
| Molecular Formula | C₁₃H₂₀O |
| Monoisotopic Mass | 192.15 Da |
| LogKow (Predicted) | ~4.5 - 5.1 (High lipophilicity) |
| Regulatory Status | Listed Endocrine Disruptor (EU REACH, ECHA) |
Why Specificity Matters
While often grouped with "C7-Alkylphenols," the specific branching of this compound alters its steric interaction with estrogen receptors (ERs).[1] Environmental monitoring often reports "Total Alkylphenols," masking the specific presence of this potent isomer.[1] Its high LogKow indicates it partitions strongly into sediment and biota, making aqueous sampling alone insufficient for risk assessment.[1]
Sample Preparation: The Matrix Challenge
The extraction strategy must overcome the analyte's affinity for organic matter (sediment) and ensure complete recovery from dilute aqueous phases.[1]
Aqueous Samples: Solid Phase Extraction (SPE)
Principle: Use of a Hydrophilic-Lipophilic Balanced (HLB) copolymer to retain the phenol moiety while allowing polar interferences to pass.[1]
Protocol:
-
Pre-treatment: Filter 1L water sample through 0.7 µm glass fiber filter (GFF) to remove suspended solids.[1]
-
Acidification: Adjust filtrate pH to 2.0 using H₂SO₄. Reasoning: Phenols are weak acids (pKa ~10).[1] Acidification suppresses ionization, ensuring the neutral molecule binds to the hydrophobic SPE sorbent.
-
Conditioning: Rinse HLB cartridge (e.g., Oasis HLB or equivalent) with 5 mL Methanol (MeOH) followed by 5 mL reagent water.[1]
-
Loading: Pass sample at <10 mL/min. Fast flow causes breakthrough.[1]
-
Wash: Rinse with 5 mL 5% MeOH in water to remove salts/proteins.[1]
-
Elution: Elute with 2 x 3 mL Methanol/MTBE (90:10).
-
Concentration: Evaporate to dryness under N₂ stream; reconstitute in 1 mL anhydrous hexane.
Sediment Samples: Ultrasonic Assisted Extraction (UAE)
Principle: Mechanical disruption of soil aggregates combined with solvent polarity matching.[1]
Protocol:
-
Drying: Lyophilize (freeze-dry) sediment to remove water which blocks organic solvent penetration.[1]
-
Extraction: Mix 5g dry sediment with 10 mL Acetone:Hexane (1:1).
-
Sonication: Sonicate for 20 mins at <30°C. Caution: Heat degrades phenolic antioxidants often present as co-contaminants.[1]
-
Clean-up: Pass extract through a Silica Gel or Florisil column to remove humic acids and lipids.[1] Elute with Dichloromethane (DCM).[1]
Analytical Resolution: The Isomer Challenge
Liquid Chromatography (LC-MS) is sensitive but often fails to chromatographically resolve the 4-(heptan-4-yl) isomer from the 4-n-heptyl and other branched isomers.[1] GC-MS with derivatization is the required method for structural confirmation.[1]
Derivatization (Silylation)
Phenols have poor peak shape and tailing in GC due to hydrogen bonding.[1] We convert the hydroxyl group to a trimethylsilyl (TMS) ether.[1]
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]
-
Reaction: Add 50 µL reagent to the extract. Incubate at 60°C for 30 mins.
-
Result: this compound-TMS derivative.[1] Mass shift: +72 Da.[1]
GC-MS Configuration[1][3][4]
-
Column: DB-5MS or HP-5MS (30m x 0.25mm, 0.25µm film).[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Temp Program: 60°C (1 min) -> 10°C/min -> 300°C (hold 5 min).
-
Ionization: Electron Impact (EI) at 70 eV.[1]
Identification Logic (Mass Spectrum)
To distinguish this compound from 4-n-heptylphenol:
-
4-n-heptylphenol (Linear): Shows strong Benzylic cleavage (m/z 107) and Tropylium ion.[1]
-
This compound (Branched):
-
Molecular Ion (M+): 192 (Native) / 264 (TMS-derivative).[1]
-
Alpha-Cleavage: The branching at the benzylic position favors the loss of a propyl group (C3H7, mass 43).[1] Look for a dominant peak at M - 43 .[1]
-
McLafferty Rearrangement: Less prominent due to lack of gamma-hydrogens in the correct orientation compared to linear chains.[1]
-
Workflow Diagram
The following diagram illustrates the critical decision path for isolating this specific isomer.
Figure 1: Analytical workflow for the isolation and confirmation of this compound, emphasizing pH control and derivatization.
Quality Control & Validation
To ensure the data is defensible (E-E-A-T), the following controls are mandatory.
Internal Standards (IS)
Since isotopically labeled this compound is rarely commercially available, use a structural surrogate that does not exist in nature:
-
Primary Choice: 4-n-Nonylphenol-d4 (Ring deuterated).[1]
-
Secondary Choice: 4-n-Heptylphenol (Linear isomer) only if chromatographic separation is confirmed >1.5 min resolution.[1]
Quantification Parameters (SIM Mode)
Operate the MS in Selected Ion Monitoring (SIM) mode for maximum sensitivity.[1]
| Analyte | Quant Ion (m/z) | Qualifier Ions (m/z) | Retention Time Window |
| This compound-TMS | 221 (M-43)* | 264 (M+), 179 | Determine experimentally |
| 4-n-Heptylphenol-TMS | 179 (M-85) | 264 (M+), 107 | RT(Branched) < RT(Linear) |
| IS (4-n-NP-d4) | 224 | 296 | Reference |
*Note: The loss of the propyl group (43 Da) from the molecular ion (264 Da) generates the base peak at m/z 221 for the branched isomer.
Method Detection Limits (MDL)
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12409815, this compound.[1]
-
European Chemicals Agency (ECHA). Substance Information: 4-heptylphenol, branched and linear.[1]
-
U.S. Environmental Protection Agency (EPA). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column GC/MS.[1]
- Sigma-Aldrich. Analysis of Alkylphenols Using New Internal Standards (Technical Note).
-
Endocrine Disruptor Lists (ED Lists).
-
[Link]
-
Sources
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(Heptan-4-yl)phenol in Water Samples
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 4-(heptan-4-yl)phenol in various water matrices. Due to its classification as a potential endocrine-disrupting compound, the monitoring of this alkylphenol in environmental waters is of significant interest.[1] This method utilizes Solid-Phase Extraction (SPE) for sample concentration and clean-up, followed by reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol is designed for researchers, environmental scientists, and drug development professionals requiring a reliable and validated workflow for the determination of this compound.
Introduction
This compound is an organic compound belonging to the alkylphenol family. These compounds are widely used in the manufacturing of surfactants, resins, and other industrial products.[2] Their potential to enter aquatic environments and act as endocrine disruptors necessitates sensitive and specific analytical methods for their detection and quantification in water samples.[3][4]
This guide provides a comprehensive protocol for the analysis of this compound, detailing every step from sample preparation to HPLC analysis. The methodology is grounded in established principles of analytical chemistry, drawing upon standard methods for phenolic compound analysis while being specifically tailored for the target analyte.
Analyte Physicochemical Properties:
A thorough understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Chemical Formula | C₁₃H₂₀O | [5] |
| Molecular Weight | 192.3 g/mol | [1][5] |
| IUPAC Name | This compound | [5] |
| Calculated XLogP3 | 5.1 | [1] |
| Appearance | Powder | [5] |
The high LogP value indicates significant hydrophobicity, making reversed-phase HPLC an ideal separation technique and SPE with a nonpolar sorbent a suitable extraction method.
Experimental Workflow
The overall analytical workflow is designed to ensure high recovery, reproducibility, and sensitivity. It encompasses sample collection, preservation, extraction, and chromatographic analysis.
Caption: Overall workflow for the analysis of this compound in water.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dichloromethane (ACS grade), Water (HPLC grade or Milli-Q).
-
Reagents: Formic acid (88%), this compound standard (>98% purity).
-
SPE Cartridges: Polystyrene-divinylbenzene (PS-DVB) or similar polymeric reversed-phase cartridges (e.g., 500 mg, 6 mL).
-
Syringe Filters: 0.45 µm PTFE or nylon.
Detailed Protocols
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a class A volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on established methods for extracting phenols from aqueous matrices.[3][6] The use of a polymeric sorbent is justified by its high affinity for nonpolar compounds like this compound from a polar (water) matrix.[7]
-
Sample Preservation: Upon collection, acidify the water sample to a pH below 4 with sulfuric or nitric acid to prevent the ionization of the phenolic hydroxyl group and improve retention on the SPE sorbent.[8]
-
Cartridge Conditioning: Condition the PS-DVB SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of HPLC-grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass a known volume of the water sample (e.g., 250-1000 mL) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of HPLC-grade water to remove any polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained this compound from the cartridge with 5-10 mL of dichloromethane or a mixture of dichloromethane and methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in a known, small volume (e.g., 1 mL) of the HPLC mobile phase. Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.
HPLC Analysis
The selection of a C18 stationary phase and an acetonitrile/water mobile phase is standard for the reversed-phase separation of alkylphenols.[9][10]
HPLC Operating Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 274 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Mobile Phase: The high percentage of acetonitrile is necessary to elute the hydrophobic this compound from the C18 column in a reasonable time. The addition of 0.1% formic acid helps to suppress the ionization of the phenolic group, leading to better peak shape and reproducibility.
-
Detection Wavelength: Phenolic compounds typically exhibit UV absorbance maxima around 274 nm.[8] A Diode Array Detector is recommended to confirm peak purity and to select the optimal wavelength.
Data Analysis and Quality Control
-
Calibration: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. A linear regression with a correlation coefficient (r²) > 0.995 should be achieved.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Quality Control: Analyze a method blank, a laboratory-fortified blank (spike), and a matrix spike with each batch of samples to assess for contamination, recovery, and matrix effects. Recoveries should typically fall within the 80-120% range.[3]
Conclusion
The described SPE-HPLC-UV method provides a reliable and sensitive approach for the determination of this compound in water samples. The protocol is based on established analytical principles and can be readily implemented in laboratories equipped with standard HPLC instrumentation. The method's performance should be validated in the specific water matrix of interest to ensure it meets the required data quality objectives.
References
-
U.S. Environmental Protection Agency. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
U.S. Environmental Protection Agency. Method TO-8: Method for the Determination of Phenol and Methylphenols (Cresols) in Ambient Air Using High Performance Liquid Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Application Note. Retrieved from [Link]
-
Cruceru, L., et al. (2009). HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples. Revista de Chimie, 60(7), 780-784. Retrieved from [Link]
-
American Elements. This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 97050362, (4R)-heptan-4-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12409815, this compound. Retrieved from [Link]
-
Zhao, X., et al. (2013). Solid-Phase Extraction Method for the Analysis of Eleven Phenolic Pollutants in Water Samples. Journal of Chromatographic Science, 51(8), 734-740. Retrieved from [Link]
-
Arribas-Lorenzo, G., et al. (2021). Analysis of alkylphenols, bisphenols and alkylphenol ethoxylates in microbial-fermented functional beverages and bottled waters by vortex-assisted dispersive liquid-liquid microextraction based on a natural hydrophobic eutectic solvent. Food Chemistry, 365, 130535. Retrieved from [Link]
-
Cruceru, L., & Soceanu, A. (2012). HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples. UPB Scientific Bulletin, Series B, 74(2), 167-174. Retrieved from [Link]
-
Akita, T., et al. (2016). Simple HPLC-UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 7, 729-739. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Development of US EPA Method 559 for the Determination of Nonylphenol and 4-tert-Octylphenol in Drinking Water by Solid Phase Extraction and LC/MS/MS. Retrieved from [Link]
-
Biotage. (2023). Why are Phenols so Challenging to Extract from Water?. Retrieved from [Link]
-
Cruceru, L., et al. (2012). of HPLC method application for monitoring the alkylphenols content in waste water discharged into city drains by some economic agents in different regions of Romania, during 2007 and 2008 years. ResearchGate. Retrieved from [Link]
-
Laakso, S. (2010). Determination of Phenols in Water by High Performance Liquid Chromatography with a UV-detector. Theseus. Retrieved from [Link]
-
Pinchón, D., et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. International Journal of Molecular Sciences, 10(5), 2354-2379. Retrieved from [Link]
Sources
- 1. This compound | C13H20O | CID 12409815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. theseus.fi [theseus.fi]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. americanelements.com [americanelements.com]
- 6. epa.gov [epa.gov]
- 7. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: 4-(Heptan-4-yl)phenol as a Reference Standard for Chromatographic Analysis
Abstract: This document provides a comprehensive technical guide for the utilization of 4-(Heptan-4-yl)phenol as a certified reference standard in analytical methodologies. It outlines the fundamental properties of the compound, detailed protocols for the preparation of calibration standards, and a validated workflow for its quantification using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind critical procedural steps is explained to ensure methodological robustness and adherence to stringent quality control requirements in research, drug development, and environmental monitoring.
Introduction: The Role of Alkylphenols and the Need for a Precise Standard
Alkylphenols are a class of organic compounds with wide industrial applications, primarily in the manufacturing of alkylphenol ethoxylates, a type of non-ionic surfactant used in detergents, plastics, and agricultural products.[1] However, certain alkylphenols and their degradation products are recognized as potential endocrine-disrupting compounds (EDCs), raising concerns about their environmental prevalence and impact on human health.[2][3] Consequently, regulatory bodies and research institutions require precise and accurate quantification of these compounds in diverse matrices such as water, soil, and biological tissues.
This compound, a specific branched-chain alkylphenol, serves as an essential reference standard for this purpose. A reference standard is a highly purified and well-characterized compound used as a measurement benchmark. Its accurate use is fundamental to the validity of any quantitative analysis, ensuring that instrumental responses can be reliably correlated to the concentration of the analyte in an unknown sample. This guide details the proper handling, preparation, and application of this compound to establish traceable and reproducible analytical results.
Physicochemical Properties of this compound
A thorough understanding of the reference material's properties is critical for its correct handling, storage, and use in analytical method development.
| Property | Value | Source |
| IUPAC Name | 4-heptan-4-ylphenol | PubChem[2] |
| Synonyms | Phenol, 4-(1-propylbutyl)-; 4-(1-Propylbutyl)phenol | PubChem[2] |
| CAS Number | 6465-71-0 | American Elements[4] |
| Molecular Formula | C₁₃H₂₀O | PubChem[2] |
| Molecular Weight | 192.30 g/mol | PubChem[2][5] |
| Appearance | Powder | American Elements[4] |
| Storage Temperature | Room Temperature | American Elements[4] |
Safety and Handling Precautions
As a phenolic compound and potential endocrine disruptor, this compound requires careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.
-
Engineering Controls: All weighing and solution preparation steps should be performed in a certified chemical fume hood to prevent inhalation of the powder.
-
Health Hazards: Phenolic compounds can cause skin and eye irritation.[5] Avoid direct contact. In case of exposure, wash the affected area thoroughly with water.
-
Disposal: Dispose of all waste materials (unused solutions, contaminated vials, etc.) in accordance with local, state, and federal hazardous waste regulations.
Experimental Protocols: From Standard to Signal
The following protocols provide a self-validating framework for the use of this compound in a quantitative workflow. The causality for key steps is provided to empower the researcher to adapt the methodology where appropriate.
Preparation of a Primary Stock Solution (1000 µg/mL)
The accuracy of all subsequent measurements depends on the precise preparation of this primary stock solution.
Rationale: A high-concentration stock solution is prepared in a solvent that ensures complete dissolution and long-term stability. Methanol is an excellent choice due to the high solubility of alkylphenols. Using a calibrated analytical balance and Class A volumetric glassware minimizes measurement uncertainty, ensuring traceability.[6]
Materials:
-
This compound reference standard (purity ≥98%)
-
Methanol, HPLC or GC-MS grade
-
10 mL Class A volumetric flask
-
Analytical balance (readable to 0.01 mg)
-
Spatula and weighing paper/boat
-
Ultrasonic bath
Procedure:
-
Tare: Place a weighing boat on the analytical balance and tare it.
-
Weigh: Accurately weigh approximately 10.0 mg of this compound reference standard. Record the exact weight (e.g., 10.2 mg).
-
Transfer: Carefully transfer the weighed powder into the 10 mL Class A volumetric flask.
-
Dissolve: Add approximately 7-8 mL of methanol to the flask. Gently swirl to dissolve the majority of the powder.
-
Sonicate: Place the flask in an ultrasonic bath for 5-10 minutes. This step is crucial to break up any small agglomerates and ensure complete dissolution of the standard.
-
Equilibrate: Allow the flask to return to ambient temperature. The dissolution process can sometimes cause minor temperature changes, which would affect the final volume.
-
Dilute to Volume: Carefully add methanol dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.
-
Homogenize: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Calculate & Label: Calculate the precise concentration of the stock solution based on the actual weight and final volume. Label the flask clearly with the compound name, concentration, solvent, preparation date, and preparer's initials.
-
Example Calculation: (10.2 mg / 10.0 mL) = 1.02 mg/mL = 1020 µg/mL.
-
-
Store: Store the stock solution in a tightly sealed amber glass vial at 4°C. Under these conditions, the solution is typically stable for several months.
Preparation of Calibration Curve Standards
A series of dilutions are prepared from the stock solution to create standards for instrument calibration. This allows for the quantification of the analyte over a specific concentration range.
Rationale: Serial dilution is a systematic approach to reduce the concentration of the stock solution to the working range of the instrument. Performing a multi-point calibration (e.g., 5-7 points) is essential for demonstrating the linearity of the instrument's response.[6]
Materials:
-
Primary Stock Solution (from 4.1)
-
Methanol, HPLC or GC-MS grade
-
Calibrated micropipettes and tips
-
Multiple 10 mL volumetric flasks or autosampler vials
Procedure (Example for a 1-100 µg/L range): This protocol is designed for a final sample volume of 10 mL, typical for water analysis. Adjust volumes as needed for your specific application.
| Standard Level | Target Conc. (µg/L) | Volume of Stock/Intermediate (µL) | Source Solution | Final Volume (mL) |
| Intermediate 1 | 10 µg/mL (10,000 µg/L) | 100 | 1000 µg/mL Stock | 10 |
| Cal 7 | 100 | 100 | Intermediate 1 | 10 |
| Cal 6 | 50 | 50 | Intermediate 1 | 10 |
| Cal 5 | 20 | 20 | Intermediate 1 | 10 |
| Cal 4 | 10 | 10 | Intermediate 1 | 10 |
| Cal 3 | 5 | 5 | Intermediate 1 | 10 |
| Cal 2 | 2 | 2 | Intermediate 1 | 10 |
| Cal 1 | 1 | 10 (of a 1:10 dilution of Int. 1) | Intermediate 1 (diluted) | 10 |
Analytical Method: GC-MS Quantification
This method provides a robust and specific approach for the analysis of this compound.
Rationale: Gas chromatography is ideal for separating volatile and semi-volatile organic compounds like alkylphenols.[7] Coupling it with mass spectrometry provides high selectivity and sensitivity, allowing for confident identification based on mass-to-charge ratio and fragmentation patterns, and accurate quantification.[6][8] The use of an internal standard (IS) is highly recommended to correct for variations in sample injection and potential matrix effects.[7] A deuterated analog like 4-tert-butylphenol-d13 is a suitable choice.[6]
Equipment & Consumables:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Autosampler
-
GC column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm, or equivalent non-polar column)
-
Helium (carrier gas), purity ≥99.999%
-
Internal Standard (e.g., 4-tert-butylphenol-d13)
GC-MS Parameters (Example):
-
Injection Volume: 1 µL
-
Injector Mode: Splitless
-
Injector Temperature: 280°C
-
Oven Program:
-
Initial Temp: 60°C, hold for 2 min
-
Ramp: 15°C/min to 220°C
-
Ramp 2: 25°C/min to 300°C, hold for 5 min
-
-
Carrier Gas Flow: 1.2 mL/min (Constant Flow)
-
MS Transfer Line Temp: 290°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for this compound: m/z 135 (characteristic fragment from benzylic cleavage)
-
Qualifier Ions: m/z 192 (Molecular Ion), m/z 107
-
Workflow and Data Processing Visualization
The entire analytical process, from standard preparation to final result, can be visualized to ensure a clear understanding of the workflow logic.
Caption: End-to-end workflow for quantitative analysis.
Caption: Relationship between standard concentration and instrument response.
Conclusion
The accurate use of this compound as a reference standard is paramount for generating reliable and defensible data in the analysis of alkylphenols. By following the detailed protocols for preparation, handling, and instrumental analysis outlined in this guide, researchers can establish a robust analytical method. The emphasis on understanding the causality behind procedural steps provides the foundation for high-quality, reproducible scientific outcomes, ensuring that data generated for regulatory, research, or quality control purposes is of the highest integrity.
References
-
This compound | CAS 6465-71-0 . American Elements. [Link]
-
This compound | C13H20O | CID 12409815 . PubChem, National Institutes of Health. [Link]
-
(4R)-heptan-4-ol | C7H15O- | CID 97050362 . PubChem, National Institutes of Health. [Link]
-
This compound | Endocrine Disruptor List . Endocrine Disruptor Lists. [Link]
-
Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) . International Organisation of Vine and Wine (OIV). [Link]
- Process for the preparation of 4-phenoxy-phenols.
-
Decanal | C10H20O | CID 8175 . PubChem, National Institutes of Health. [Link]
-
Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy . ResearchGate. [Link]
-
Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review . Juniper Publishers. [Link]
-
Phenol, o-n-heptyl- . Organic Syntheses Procedure. [Link]
-
Phenol Preparation (Buffering) Procedure . Stockinger Lab. [Link]
-
Chromatography Standards – Context, Relevance and Application – Part 1 . Reagecon Knowledge Centre. [Link]
-
Safety Data Sheet: n-Heptane . Carl ROTH. [Link]
-
gamma-nonalactone (aldehyde C-18 (so-called)) . The Good Scents Company. [Link]
-
4-n-Heptylphenol | C13H20O | CID 16143 . PubChem, National Institutes of Health. [Link]
- Process for preparing 4-hydroxystyrene.
- Biphenol, precursor of same and preparation process of precursor.
-
Toxic Substances Control Act (TSCA) Chemical Substance Inventory . U.S. Environmental Protection Agency. [Link]
-
Alkylphenols and Diethoxylates in Sewage Sludge by High Speed Gas Chromatography/Mass Spectrometry . Agilent. [Link]
-
How to prepare Acidic phenol (pH 4.3-4.5)? . ResearchGate. [Link]
-
Extraction and cleanup methods for analysis of phenolic and neutral organohalogens in plasma . SciSpace. [Link]
-
Guidelines for alkylphenols estimation as alkylphenol polyethoxylates pollution indicator in wastewater treatment plant effluents . Analytical Methods (RSC Publishing). [Link]
-
Environmental Factors at the Periconceptional Period and the Occurrence of Cleft Lip and Palate . ResearchGate. [Link]
-
4-[3-(4-Hydroxyheptan-4-yl)phenyl]heptan-4-ol . PubChem, National Institutes of Health. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. This compound | C13H20O | CID 12409815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Endocrine Disruptor List [edlists.org]
- 4. americanelements.com [americanelements.com]
- 5. 4-n-Heptylphenol | C13H20O | CID 16143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) | OIV [oiv.int]
- 7. knowledge.reagecon.com [knowledge.reagecon.com]
- 8. researchgate.net [researchgate.net]
Synthesis of Advanced Polymers from 4-(Heptan-4-yl)phenol: Application Notes and Protocols
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel polymers derived from 4-(heptan-4-yl)phenol. This monomer, characterized by a bulky, centrally-attached heptyl group on the phenol ring, offers unique opportunities for creating polymers with distinct thermal, mechanical, and solubility properties. This document outlines two primary, effective polymerization strategies: chemical oxidative coupling and enzymatic polymerization. The causality behind experimental choices is explained to empower researchers in their polymer development endeavors.
Introduction: The Potential of this compound in Polymer Science
This compound is a member of the alkylphenol family, a class of compounds widely used as intermediates in the manufacturing of surfactants, resins, and polymer additives.[1] The specific structure of this compound, with its non-linear alkyl chain, can impart increased solubility in organic solvents and modify the solid-state packing of the resulting polymers, influencing properties such as glass transition temperature and crystallinity. The polymers derived from this monomer are anticipated to find applications in advanced coatings, specialty adhesives, and as matrices for controlled-release drug delivery systems.
This guide will detail two robust methods for the polymerization of this compound, providing both the "how" and the "why" to facilitate successful synthesis and encourage further innovation.
Polymerization Strategies: Pathways to Novel Materials
The polymerization of phenolic monomers can be achieved through various mechanisms. For this compound, where the para position is substituted, polymerization will primarily occur through the ortho positions, leading to a linear or branched polymer chain. We will explore two powerful techniques to achieve this:
-
Chemical Oxidative Coupling Polymerization: A versatile method that utilizes a metal catalyst to facilitate the formation of phenoxy radicals, which then couple to form the polymer.
-
Enzymatic Polymerization: A green and highly selective alternative that employs enzymes like laccase or peroxidase to catalyze the polymerization under mild conditions.
Method 1: Chemical Oxidative Coupling Polymerization
Oxidative coupling is a powerful technique for the synthesis of polyphenylene oxides (PPOs) and other phenolic resins.[2] The mechanism involves the formation of a phenoxy radical via a one-electron oxidation of the phenolic monomer, catalyzed by a transition metal complex. These radicals then undergo coupling to form new C-C or C-O bonds, leading to polymer chain growth. For this compound, coupling is expected to occur at the ortho positions.
Rationale for Reagent Selection
-
Catalyst System: A copper(I) chloride (CuCl) and N,N,N',N'-tetramethylethylenediamine (TMEDA) complex is a highly effective catalyst for the oxidative coupling of phenols.[3] Copper facilitates the electron transfer from the phenol, and the TMEDA ligand stabilizes the copper complex and enhances its catalytic activity.
-
Solvent: Dichloromethane (CH2Cl2) is chosen as the solvent due to its ability to dissolve the monomer and the resulting polymer, as well as its inertness under the reaction conditions.[4]
-
Oxidant: Molecular oxygen (O2) from the air serves as the terminal oxidant in this catalytic cycle, making it an environmentally friendly and cost-effective choice.[2]
Experimental Workflow: Oxidative Coupling
Caption: Workflow for the chemical oxidative coupling polymerization of this compound.
Detailed Protocol: Oxidative Coupling
Materials:
-
This compound (Monomer)
-
Copper(I) chloride (CuCl) (Catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (Ligand)
-
Dichloromethane (CH2Cl2) (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Hydrochloric acid (HCl), 1M (for quenching)
-
Nitrogen (N2) or Argon (Ar) gas
-
Oxygen (O2) gas or compressed air
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet and outlet adapters
-
Condenser
-
Schlenk line or similar inert gas setup
Procedure:
-
Reaction Setup: Assemble a two-neck round-bottom flask with a magnetic stir bar, a condenser, and a gas inlet adapter. Purge the entire system with nitrogen or argon for 15-20 minutes to ensure an inert atmosphere for the initial setup.
-
Monomer and Ligand Dissolution: In the flask, dissolve this compound (e.g., 5.0 g, 1 equivalent) and TMEDA (e.g., 1.2 equivalents) in dichloromethane (e.g., 50 mL).
-
Catalyst Addition: Under a positive pressure of inert gas, add CuCl (e.g., 0.05 equivalents) to the stirred solution. The solution should turn green, indicating the formation of the copper-amine complex.
-
Initiation of Polymerization: Switch the gas inlet from inert gas to a gentle stream of oxygen or air. The reaction is typically exothermic, and a slight increase in temperature may be observed.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a constant, slow flow of oxygen. The progress of the polymerization can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) to observe the consumption of the monomer. Reaction times can vary from 4 to 24 hours.
-
Quenching: Once the desired conversion is reached, stop the oxygen flow and quench the reaction by adding 1M aqueous HCl (e.g., 20 mL) to the flask. Stir for 10 minutes. This step deactivates the catalyst.
-
Polymer Isolation: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 1M HCl (2 x 20 mL) and then with deionized water (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.
-
Precipitation: Slowly pour the concentrated polymer solution into a beaker containing vigorously stirred methanol (a non-solvent, e.g., 500 mL). The polymer will precipitate as a solid.
-
Purification: Decant the methanol and redissolve the polymer in a minimal amount of dichloromethane. Re-precipitate into fresh methanol. Repeat this process two more times to ensure the removal of any unreacted monomer and catalyst residues.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
| Parameter | Recommended Value | Rationale |
| Monomer Concentration | 0.5 - 1.0 M | Balances reaction rate and solubility. |
| Monomer:Catalyst Ratio | 20:1 - 50:1 | Affects polymerization rate and molecular weight. |
| TMEDA:CuCl Ratio | 1:1 - 2:1 | Ensures full coordination to the copper center. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for polymerization; avoids side reactions. |
| Oxygen Flow Rate | Slow, continuous bubbling | Provides the necessary oxidant for the catalytic cycle. |
Method 2: Enzymatic Polymerization
Enzymatic polymerization offers a green and highly selective route to polymer synthesis, often proceeding under mild reaction conditions (aqueous medium, neutral pH, room temperature).[5][6] Laccases and peroxidases are oxidoreductase enzymes that can catalyze the oxidation of phenols, leading to their polymerization.[7] This method is particularly advantageous for monomers that may be sensitive to the conditions of chemical oxidation.
Rationale for Reagent Selection
-
Enzyme: Laccase from Trametes versicolor is a commercially available and robust enzyme known for its broad substrate specificity towards phenolic compounds.[8] It uses molecular oxygen as the oxidant, producing water as the only byproduct.[8]
-
Solvent System: A buffered aqueous solution (e.g., phosphate or acetate buffer) is the natural environment for the enzyme and provides pH control, which is crucial for enzyme activity. A co-solvent like acetone or methanol may be added to improve the solubility of the hydrophobic monomer and the resulting polymer.
-
pH: The optimal pH for laccase activity is typically in the acidic to neutral range (pH 4-7). The exact optimum should be determined experimentally for this specific substrate.
Experimental Workflow: Enzymatic Polymerization
Caption: Workflow for the enzymatic polymerization of this compound using laccase.
Detailed Protocol: Enzymatic Polymerization
Materials:
-
This compound (Monomer)
-
Laccase from Trametes versicolor (Enzyme)
-
Sodium phosphate or sodium acetate buffer (e.g., 0.1 M, pH 5.0)
-
Acetone or Methanol (Co-solvent)
-
Deionized water
Equipment:
-
Reaction vessel (e.g., Erlenmeyer flask or beaker)
-
Orbital shaker or incubator with shaking capabilities
-
pH meter
-
Centrifuge (if applicable)
Procedure:
-
Prepare Buffer Solution: Prepare a 0.1 M sodium acetate buffer and adjust the pH to 5.0 using acetic acid or sodium hydroxide.
-
Monomer Solution: Dissolve this compound in a minimal amount of acetone to create a concentrated stock solution (e.g., 100 mg/mL). The use of a co-solvent is necessary due to the low water solubility of the monomer.
-
Reaction Mixture: In a reaction vessel, add the buffer solution. While stirring, slowly add the monomer stock solution to the desired final concentration (e.g., 1-5 mM). The final concentration of the organic co-solvent should be kept low (typically <30% v/v) to avoid denaturing the enzyme.
-
Enzyme Addition: Add the laccase solution (e.g., 10-100 U/mL final activity) to the reaction mixture to initiate polymerization. The solution may become cloudy as the polymer forms.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-37 °C) with gentle shaking to ensure adequate aeration (oxygen is required for laccase activity).
-
Monitoring: The progress of the polymerization can be monitored by observing the decrease in the monomer concentration using UV-Vis spectroscopy or HPLC.
-
Termination: After the desired reaction time (e.g., 24-72 hours), terminate the reaction by heating the mixture to 90 °C for 10 minutes to denature the enzyme.
-
Polymer Isolation: The resulting polymer, which is likely insoluble in the aqueous medium, can be isolated by centrifugation.
-
Purification: Wash the polymer pellet with the buffer solution and then with deionized water to remove any residual salts and unreacted monomer.
-
Drying: Dry the purified polymer in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.
| Parameter | Recommended Value | Rationale |
| pH | 4.0 - 6.0 | Optimal pH range for laccase activity. |
| Temperature | 25 - 40 °C | Balances enzyme activity and stability. |
| Enzyme Concentration | 10 - 100 U/mL | Affects the rate of polymerization. |
| Co-solvent Percentage | < 30% (v/v) | Enhances monomer solubility while maintaining enzyme activity. |
| Agitation | Gentle shaking | Ensures proper mixing and oxygen supply. |
Characterization of Poly(this compound)
Thorough characterization of the synthesized polymer is essential to understand its structure, molecular weight, and thermal properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the polymerization by identifying the functional groups present in the polymer.[9] The disappearance or significant reduction of the C-H out-of-plane bending vibrations of the aromatic ring corresponding to the ortho positions of the monomer, along with the retention of the phenolic -OH stretch, would indicate successful polymerization.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the polymer.[11] Changes in the chemical shifts of the aromatic protons and carbons upon polymerization provide information about the new C-C or C-O linkages formed.[12]
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is the most common method for determining the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of polymers.[13][14][15] The polymer is dissolved in a suitable solvent (e.g., THF) and passed through a column packed with porous gel. Larger molecules elute faster than smaller molecules. Calibration with known standards (e.g., polystyrene) is necessary to obtain accurate molecular weight values.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[16] This analysis provides information about the thermal stability and decomposition profile of the polymer.[17]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg) and melting point (Tm), if any.[18][19] The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
| Property | Technique | Expected Outcome for Poly(this compound) |
| Structure | FTIR, NMR | Confirmation of polymerization through changes in aromatic substitution patterns. |
| Molecular Weight | GPC/SEC | Determination of Mn, Mw, and PDI. Values will depend on polymerization method and conditions. |
| Thermal Stability | TGA | Onset of decomposition temperature, indicating the upper-use temperature of the material. |
| Glass Transition | DSC | A distinct Tg, influenced by the bulky heptyl side chain, which may lower the Tg compared to unsubstituted polyphenylene oxide. |
Conclusion
The synthesis of polymers from this compound presents an exciting opportunity to develop new materials with tailored properties. Both chemical oxidative coupling and enzymatic polymerization are viable and robust methods for achieving this goal. This guide provides a strong foundation for researchers to not only successfully synthesize these novel polymers but also to understand the underlying principles that govern their formation. The detailed protocols and characterization guidelines are designed to be a self-validating system, empowering scientists in their pursuit of advanced polymer development.
References
-
Alkylphenol - Wikipedia. Available from: [Link]
-
Laccase‐Catalyzed Oxidative Polymerization of Phenols | Request PDF - ResearchGate. Available from: [Link]
-
Thermal Characterization and Heat Capacities of Seven Polyphenols - MDPI. Available from: [Link]
-
Polyoxyethylene Alkylphenols - ResearchGate. Available from: [Link]
-
Measurement of Molecular Weight by using GPC method - Shimadzu. Available from: [Link]
-
Synthesis of Di- and Poly-Substituted Phenols via [4+2] Type Cyclo-Condensation. Available from: [Link]
-
GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Available from: [Link]
-
Oxidative coupling polymerization of p-alkoxyphenols with Mn (acac) 2-ethylenediamine catalysts - ResearchGate. Available from: [Link]
-
Enzymatic polymerization of phenolic compounds using laccase and tyrosinase from Ustilago maydis - PubMed. Available from: [Link]
- US4851589A - Oxidative coupling of alkylphenols by copper catalysts - Google Patents.
-
Methods of Measuring Polymer Molecular Weight by GPC - ResolveMass Laboratories Inc. Available from: [Link]
-
(PDF) Survey of alkylphenols and alkylphenol ethoxylates. Part of the LOUS-review. Available from: [Link]
-
Effects of polyphenols on the thermal decomposition, antioxidative, and antimicrobial properties of poly(vinyl alcohol) and poly - Deakin University. Available from: [Link]
-
Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of[1]benzothieno[3,2-b]benzothiophene - RSC Publishing. Available from: [Link]
-
ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS | Agilent. Available from: [Link]
-
Laccase-Catalyzed Polymerized Natural Bioactives for Enhanced Mushroom Tyrosinase Inhibition - MDPI. Available from: [Link]
-
Oxidative coupling polymerization of p-alkoxyphenols with Mn(acac)2-ethylenediamine catalysts - Scirp.org. Available from: [Link]
-
Phenol synthesis by substitution or oxidation - Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization - MDPI. Available from: [Link]
-
Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes - MDPI. Available from: [Link]
-
Advancements in polyurethane coating: Synthesis and characterization of a novel hyper branched polyester polyol - Growing Science. Available from: [Link]
-
Oxidative Polymerization of a Substituted Phenol with Ion-Paired Horseradish Peroxidase in an Organic Solvent | Macromolecules - ACS Publications. Available from: [Link]
-
Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. Available from: [Link]
-
What Is Interfacial Polymerization? - Chemistry For Everyone - YouTube. Available from: [Link]
-
Oxidative coupling polymerization of p-alkoxyphenols with Mn(acac)2-ethylenediamine catalysts - Semantic Scholar. Available from: [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. Available from: [Link]
-
Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives. Available from: [Link]
-
Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - MDPI. Available from: [Link]
-
GPC - Gel Permeation Chromatography - ResearchGate. Available from: [Link]
-
Structures and Interactions in Polymer Systems Characterized by NMR Methods - Bentham Open Archives. Available from: [Link]
-
Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC - NIH. Available from: [Link]
-
Controllable Interfacial Polymerization for Nanofiltration Membrane Performance Improvement by the Polyphenol Interlayer - PMC - NIH. Available from: [Link]
-
Laccase-catalyzed oxidative polymerization of phenolic compounds - PubMed. Available from: [Link]
-
Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - NIH. Available from: [Link]
-
A Novel Synthesis and Characterization of Poly(4-imino(N--4- ethylbenzoate)benzene p-styrenesulphonate) and the Investigation on Polymer Ability for Drug Release - ResearchGate. Available from: [Link]
-
Laccase-Mediated Oxidation of Phenolic Compounds from Wine Lees Extract towards the Synthesis of Polymers with Potential Applications in Food Packaging - MDPI. Available from: [Link]
-
Chemical constitution of polyfurfuryl alcohol investigated by FTIR and Resonant Raman spectroscopy. Available from: [Link]
-
(PDF) Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes - ResearchGate. Available from: [Link]
-
Phenol - Wikipedia. Available from: [Link]
Sources
- 1. CN108503759B - Synthesis method of alkyl phenolic resin - Google Patents [patents.google.com]
- 2. scirp.org [scirp.org]
- 3. US4851589A - Oxidative coupling of alkylphenols by copper catalysts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic polymerization of phenolic compounds using laccase and tyrosinase from Ustilago maydis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laccase-catalyzed oxidative polymerization of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benthamopen.com [benthamopen.com]
- 12. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. researchgate.net [researchgate.net]
- 16. dro.deakin.edu.au [dro.deakin.edu.au]
- 17. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. tainstruments.com [tainstruments.com]
Application Note: In Vitro Estrogen Receptor Binding Assay for 4-(Heptan-4-yl)phenol
Introduction: The Endocrine Disrupting Potential of 4-(Heptan-4-yl)phenol
This compound is a member of the alkylphenol chemical family, compounds that have come under scientific scrutiny for their potential to act as endocrine disrupting chemicals (EDCs).[1][2] EDCs are exogenous substances that can interfere with the body's endocrine system, leading to adverse developmental, reproductive, neurological, and immune effects.[2] One of the primary mechanisms of endocrine disruption is the binding of these chemicals to steroid hormone receptors, such as the estrogen receptor (ER).[3] The structural similarity of this compound to the natural estrogen, 17β-estradiol, particularly the presence of a phenolic ring, suggests its potential to interact with the ER.[4][5] This application note provides a detailed protocol for assessing the binding affinity of this compound to the estrogen receptor alpha (ERα) using an in vitro competitive radioligand binding assay, with references to alternative non-radioactive methods.
This guide is intended for researchers, scientists, and drug development professionals engaged in the toxicological screening of industrial chemicals and the development of safer alternatives. The methodologies described herein are grounded in internationally recognized standards, such as the OECD Test Guideline 493, to ensure data robustness and reproducibility.[6][7][8][9]
Principle of the Competitive Estrogen Receptor Binding Assay
The in vitro competitive binding assay is a robust method to determine the ability of a test chemical to bind to the estrogen receptor.[10] The assay relies on the principle of competition between the unlabeled test compound, in this case, this compound, and a labeled ligand (typically a radiolabeled or fluorescently tagged estrogen) for a finite number of estrogen receptors.[7] The displacement of the labeled ligand by increasing concentrations of the test compound is measured, allowing for the determination of the test compound's binding affinity.[7] A high affinity of this compound for the ER will result in the displacement of the labeled ligand at lower concentrations.[7]
The estrogen receptor exists in two primary isoforms, ERα and ERβ, which are encoded by distinct genes and can be expressed in different tissues.[11][12][13] This protocol focuses on ERα, a key mediator of estrogenic signaling.[14] The binding of a ligand to the ER can initiate a cascade of cellular events, broadly categorized into genomic and non-genomic pathways.[15]
Estrogen Receptor Signaling: A Dual Pathway
-
Genomic Pathway: Upon ligand binding, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[12] In the nucleus, the ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[15] This pathway is typically associated with the longer-term effects of estrogen.
-
Non-Genomic Pathway: Estrogen can also elicit rapid cellular responses through membrane-associated estrogen receptors (mERs).[12] This pathway involves the activation of various kinase signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, leading to more immediate cellular effects.[15]
Estrogen Receptor Signaling Pathways.
Methodology: Radioligand Competitive Binding Assay
This protocol is adapted from the OECD Test Guideline 493 for human recombinant estrogen receptor (hrER) in vitro assays.[6][7][8]
Materials and Reagents
| Component | Specification | Supplier Example |
| Human Recombinant ERα | Ligand Binding Domain (LBD) or full-length protein | Sigma-Aldrich, Thermo Fisher Scientific |
| Radioligand | [³H]-17β-Estradiol (Specific Activity: 20-60 Ci/mmol) | PerkinElmer, American Radiolabeled Chemicals |
| Test Compound | This compound (≥98% purity) | Sigma-Aldrich, TCI Chemicals |
| Reference Estrogen | 17β-Estradiol (≥98% purity) | Sigma-Aldrich |
| Assay Buffer | Tris-HCl buffer (e.g., 50 mM, pH 7.4) with additives like EDTA, DTT, and glycerol | Prepare in-house or purchase |
| Separation Matrix | Hydroxylapatite (HAP) slurry or dextran-coated charcoal (DCC) | Bio-Rad, Sigma-Aldrich |
| Scintillation Cocktail | Liquid scintillation cocktail compatible with aqueous samples | PerkinElmer, Beckman Coulter |
| Assay Plates | 96-well polypropylene plates | Corning, Greiner Bio-One |
| Instrumentation | Liquid scintillation counter | PerkinElmer, Beckman Coulter |
Experimental Workflow
Competitive Radioligand Binding Assay Workflow.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of test concentrations. A suggested range for chemicals with potentially lower binding affinity is 1 x 10⁻¹⁰ to 3 x 10⁻⁴ M.[10]
-
Prepare a similar dilution series for the reference estrogen, 17β-estradiol.
-
Prepare the assay buffer and the separation matrix according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of human recombinant ERα to each well. A typical protein concentration is 50-100 µg per assay tube.[10]
-
Add a constant concentration of [³H]-17β-estradiol to each well. A concentration of 0.5-1.0 nM is a good starting point.[10]
-
Add the varying concentrations of this compound or 17β-estradiol to the respective wells.
-
Include control wells:
-
Total Binding: ERα + [³H]-17β-estradiol (no competitor).
-
Non-specific Binding (NSB): ERα + [³H]-17β-estradiol + a high concentration of unlabeled 17β-estradiol (e.g., 1000-fold excess).
-
Blank: Assay buffer only.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach binding equilibrium (typically 2-18 hours).
-
-
Separation of Bound and Free Ligand:
-
Add the separation matrix (e.g., hydroxylapatite slurry or dextran-coated charcoal) to each well.
-
Incubate for a short period to allow the matrix to bind the receptor-ligand complexes (for HAP) or adsorb the free radioligand (for DCC).
-
Centrifuge the plate to pellet the separation matrix.
-
Carefully aspirate the supernatant containing the free radioligand.
-
Wash the pellet with wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Add liquid scintillation cocktail to each well containing the isolated pellet.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Alternative Non-Radioactive Methods
While radioligand binding assays are highly sensitive, concerns over the handling and disposal of radioactive materials have led to the development of non-radioactive alternatives.
-
Fluorescence Polarization (FP) Assay: This method utilizes a fluorescently labeled estrogen derivative.[16][17] When the small fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.[18] Upon binding to the much larger ER, its rotation slows down, leading to an increase in fluorescence polarization.[18] A test compound that competes for binding will displace the fluorescent ligand, causing a decrease in polarization.[16][19]
-
Scintillation Proximity Assay (SPA): In this homogeneous assay, the ER is captured onto scintillant-containing microbeads.[20][21][22][23][24] When a radiolabeled ligand binds to the receptor, it is brought into close proximity with the bead, allowing the emitted radiation to excite the scintillant and produce a light signal.[24] Unbound radioligand in the bulk solution is too far away to cause a signal.[23] Competitive binding by this compound will reduce the amount of radioligand bound to the receptor, thus decreasing the light signal.[24]
Data Analysis and Interpretation
-
Calculation of Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generation of a Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound or 17β-estradiol).
-
The resulting plot should be a sigmoidal curve.
-
-
Determination of IC50:
-
Calculation of the Inhibition Constant (Ki):
-
The Ki is a measure of the binding affinity of the inhibitor and is independent of the ligand concentration used in the assay.[25][27][28] It can be calculated from the IC50 value using the Cheng-Prusoff equation:[28]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
The Kd of the radioligand should be determined in a separate saturation binding experiment.
-
Interpretation of Results
| Parameter | Interpretation |
| Low IC50/Ki | Indicates high binding affinity of this compound for the estrogen receptor. |
| High IC50/Ki | Indicates low binding affinity of this compound for the estrogen receptor. |
| Comparison to 17β-Estradiol | The relative binding affinity (RBA) can be calculated as: (IC50 of 17β-estradiol / IC50 of this compound) x 100. |
A significant binding affinity of this compound to the estrogen receptor in this in vitro assay suggests its potential to act as an endocrine disruptor. However, it is important to note that in vitro binding does not necessarily translate directly to in vivo estrogenic or adverse effects.[29] Further studies, such as cell-based reporter gene assays and in vivo animal studies, are necessary to fully characterize its endocrine disrupting potential.[30]
Troubleshooting
| Problem | Possible Cause | Solution |
| High Non-specific Binding | - Radioligand concentration too high.- Inefficient separation of bound and free ligand.- Radioligand degradation. | - Optimize radioligand concentration.- Ensure complete removal of supernatant after centrifugation.- Use fresh radioligand. |
| Low Specific Binding | - Inactive receptor.- Low receptor concentration.- Incorrect buffer conditions. | - Use a new batch of receptor.- Optimize receptor concentration.- Check buffer pH and composition. |
| Poor Sigmoidal Curve | - Inappropriate range of competitor concentrations.- Solubility issues with the test compound. | - Widen the concentration range of this compound.- Ensure the test compound is fully dissolved in the assay buffer. |
Conclusion
The in vitro competitive estrogen receptor binding assay is a critical tool for the initial screening of potential endocrine disrupting chemicals like this compound.[14] This application note provides a comprehensive framework for conducting such an assay in a reliable and reproducible manner. The data generated from these studies are essential for regulatory agencies and industry to make informed decisions regarding the safety of chemicals and the protection of human and environmental health.
References
-
OECD (2015), Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]
-
OECD (2015), Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity. Policy Commons. URL: [Link]
-
Jin, Y., et al. (2018). Estrogen receptor-based fluorescence polarization assay for bisphenol analogues and molecular modeling study of their complexation mechanism. PubMed. URL: [Link]
-
ResearchGate. Simplified diagram of estrogen signaling pathways... URL: [Link]
-
ResearchGate. How to determine the IC50 value with a competitive binding kinetic test? URL: [Link]
-
Endocrine Disruptor List. This compound. URL: [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 12409815. URL: [Link]
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. URL: [Link]
-
ChemRxiv. (2020). Structural Determinants of the Binding and Activation of Estrogen Receptor α by Phenolic Thieno[2,3-d]pyrimidines. URL: [Link]
-
MDPI. (2021). Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. URL: [Link]
-
European Chemicals Agency. Endocrine disruptor assessment list. URL: [Link]
-
Creative Diagnostics. Estrogen Signaling Pathway. URL: [Link]
-
ResearchGate. Scintillation Proximity Assays in High-Throughput Screening. URL: [Link]
-
National Center for Biotechnology Information. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. URL: [Link]
-
The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. URL: [Link]
-
OECD. (2015). Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity. URL: [Link]
-
The Good Scents Company. 4-heptyl phenol. URL: [Link]
-
Wikipedia. Scintillation proximity assay. URL: [Link]
-
ACS Publications. (2002). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Analytical Chemistry. URL: [Link]
-
National Center for Biotechnology Information. (2009). Molecular mechanism of estrogen–estrogen receptor signaling. URL: [Link]
-
ResearchGate. (2008). In vitro receptor binding assays. URL: [Link]
-
Scholars @ UT Health San Antonio. (1998). The estradiol pharmacophore: Ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. URL: [Link]
-
ResearchGate. Fluorescence polarization competition binding assays for ERa and ERb... URL: [Link]
-
Wikipedia. Estrogen receptor. URL: [Link]
-
Endocrine Disruptor Lists. Substances identified as endocrine disruptors at EU level. URL: [Link]
-
PubMed. (2007). Exploration of endocrine-disrupting chemicals on estrogen receptor alpha by the agonist/antagonist differential-docking screening (AADS) method: 4-(1-adamantyl)phenol as a potent endocrine disruptor candidate. URL: [Link]
-
National Center for Biotechnology Information. (2018). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. URL: [Link]
-
YouTube. (2021). Ki, IC50, & the Cheng-Prusoff equation. URL: [Link]
-
PubMed. (2017). The endocrine disrupting alkylphenols and 4,4'-DDT interfere with estrogen conversion and clearance by mouse liver cytosol. URL: [Link]
-
ScienceDirect. (2007). Modeling binding equilibrium in a competitive estrogen receptor binding assay. URL: [Link]
-
PubMed. (2002). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. URL: [Link]
-
Physiological Reviews. (2007). Estrogen Receptors: How Do They Signal and What Are Their Targets. URL: [Link]
-
YouTube. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. URL: [Link]
-
ACS Publications. (2021). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. URL: [Link]
-
OECD. (2015). Performance Standards for the Human Recombinant Estrogen Receptor Binding Assay. URL: [Link]
-
PubMed. (2003). Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals. URL: [Link]
-
ResearchGate. (2007). Modeling binding equilibrium in a competitive estrogen receptor binding assay. URL: [Link]
-
BMG LABTECH. Fluorescence Polarization Detection. URL: [Link]
-
MDPI. (2020). Predicting Potential Endocrine Disrupting Chemicals Binding to Estrogen Receptor α (ERα) Using a Pipeline Combining Structure-Based and Ligand-Based in Silico Methods. URL: [Link]
Sources
- 1. This compound | Endocrine Disruptor List [edlists.org]
- 2. The endocrine disrupting alkylphenols and 4,4'-DDT interfere with estrogen conversion and clearance by mouse liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of endocrine-disrupting chemicals on estrogen receptor alpha by the agonist/antagonist differential-docking screening (AADS) method: 4-(1-adamantyl)phenol as a potent endocrine disruptor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. oecd.org [oecd.org]
- 8. policycommons.net [policycommons.net]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Molecular mechanism of estrogen–estrogen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Estrogen receptor-based fluorescence polarization assay for bisphenol analogues and molecular modeling study of their complexation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bmglabtech.com [bmglabtech.com]
- 20. revvity.com [revvity.com]
- 21. researchgate.net [researchgate.net]
- 22. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 23. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 28. m.youtube.com [m.youtube.com]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
Application Note: High-Recovery Solid-Phase Extraction of 4-(Heptan-4-yl)phenol from Aqueous Matrices
Abstract
This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of 4-(Heptan-4-yl)phenol from aqueous samples. This compound, a member of the alkylphenol class, is of increasing interest in environmental and toxicological studies due to its potential as an endocrine disruptor. This guide provides a robust methodology for researchers, scientists, and drug development professionals, ensuring high recovery and sample purity for subsequent analytical determination by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The protocol's design is grounded in the physicochemical properties of the analyte, with a detailed explanation of the rationale behind each step to ensure methodological transparency and reproducibility.
Introduction: The Rationale for a Targeted SPE Protocol
This compound belongs to the broader category of alkylphenols, which are compounds used in the manufacturing of detergents, pesticides, and other industrial products.[1] The structural characteristics of this compound, specifically its phenolic hydroxyl group and a significant nonpolar alkyl chain, dictate its chemical behavior and inform the strategy for its effective extraction and concentration from complex aqueous matrices.
Solid-phase extraction (SPE) is a widely adopted technique for sample preparation, offering significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher analyte recovery, and the potential for automation.[2] The principle of SPE lies in the partitioning of an analyte between a solid sorbent and a liquid mobile phase.[3] For nonpolar compounds like this compound in a polar (aqueous) matrix, a reversed-phase SPE approach is the most effective.[3] This protocol is designed to maximize the retention of the neutral form of the analyte on a hydrophobic sorbent, followed by selective elution, thereby isolating it from interfering matrix components.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a robust SPE method. Key parameters for this compound are summarized in Table 1.
| Property | Value | Source | Significance for SPE Protocol |
| Molecular Formula | C₁₃H₂₀O | [4] | Basic identifying information. |
| Molecular Weight | 192.30 g/mol | [4] | Relevant for preparing standard solutions. |
| XlogP | 5.1 | [4] | A high logP value indicates significant hydrophobicity, making reversed-phase SPE the ideal choice for extraction from aqueous samples. |
| pKa (estimated) | ~10-10.5 | [4][5] | The acidity of the phenolic hydroxyl group. To ensure the analyte is in its neutral, non-ionized form for optimal retention on a nonpolar sorbent, the sample pH must be adjusted to at least two units below the pKa. |
Table 1: Physicochemical Properties of this compound and Their Implications for SPE Method Development.
The pKa of this compound is estimated to be similar to other 4-alkylphenols, such as 4-tert-octylphenol (pKa ≈ 10.15) and 4-ethylphenol (pKa ≈ 10.0), and slightly higher than that of phenol (pKa ≈ 9.95) due to the electron-donating nature of the alkyl group.[4][6][7]
Experimental Protocol
This protocol is optimized for a standard 500 mL aqueous sample. Adjustments to sample and solvent volumes may be necessary for different sample sizes, and should be scaled proportionally.
Materials and Reagents
-
SPE Cartridge: C18, 500 mg / 6 mL (or a polymeric reversed-phase equivalent)
-
Methanol (MeOH): HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Water: HPLC grade or deionized
-
Hydrochloric Acid (HCl): Concentrated, analytical grade
-
Sodium Hydroxide (NaOH): For pH adjustment
-
Collection Vials: Glass, appropriate volume
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
Sample Pre-treatment
The objective of this step is to ensure the analyte is in its neutral form and to remove any particulate matter that could clog the SPE cartridge.
-
Filtration: If the aqueous sample contains suspended solids, filter through a 0.45 µm glass fiber filter.[8]
-
pH Adjustment: Adjust the sample pH to ~7.0 - 8.0 using 0.1 M HCl or 0.1 M NaOH. This ensures that the phenolic hydroxyl group (pKa ~10-10.5) is protonated and the molecule is uncharged, maximizing its hydrophobic interaction with the C18 sorbent.[4][5]
Solid-Phase Extraction Procedure
The SPE procedure follows four fundamental steps: Conditioning, Loading, Washing, and Elution.[3] A visual representation of this workflow is provided in Figure 1.
Figure 1: Workflow for the Solid-Phase Extraction of this compound.
Step 1: Conditioning the Sorbent
This step activates the C18 stationary phase, ensuring reproducible interaction with the analyte.
-
Pass 5 mL of methanol through the C18 cartridge.
-
Do not allow the sorbent to go dry.
-
Follow with 5 mL of HPLC grade water, leaving a small layer of water above the sorbent bed. This step ensures the C18 chains are fully solvated and ready for sample loading.[3]
Step 2: Loading the Sample
-
Load the 500 mL pre-treated sample onto the cartridge at a consistent flow rate of approximately 5 mL/min.
-
A slow and steady flow rate is crucial for ensuring adequate interaction time between the analyte and the sorbent, leading to efficient retention.
Step 3: Washing Away Interferences
This step removes polar, water-soluble impurities that may have been retained on the sorbent.
-
Wash the cartridge with 5 mL of a 40:60 (v/v) methanol/water solution. This composition is weak enough to not elute the highly nonpolar this compound but strong enough to remove more polar interferences.
-
After the wash solvent has passed through, dry the cartridge under full vacuum for 10 minutes to remove any residual water, which can interfere with the subsequent elution step.[3]
Step 4: Eluting the Analyte
A strong, nonpolar solvent is used to disrupt the hydrophobic interactions between the analyte and the C18 sorbent, releasing the analyte for collection.
-
Place a clean collection vial under the cartridge.
-
Elute the this compound with two aliquots of 4 mL of acetonitrile. Using two smaller aliquots generally improves elution efficiency compared to a single larger volume.
-
Allow the solvent to soak the sorbent bed for about a minute before applying vacuum for each aliquot.
Post-Elution Processing
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the intended analytical method (e.g., mobile phase for HPLC, or a suitable solvent for GC).
Subsequent Analysis
The purified and concentrated extract is now ready for instrumental analysis.
-
HPLC: Reversed-phase HPLC with fluorescence detection (excitation ~225 nm, emission ~300 nm) or a photodiode array (PDA) detector is suitable for the quantification of alkylphenols.[9][10]
-
GC-MS: Gas chromatography coupled with mass spectrometry provides high selectivity and sensitivity. Derivatization may be necessary to improve the chromatographic behavior of the phenolic group.[2][11][12]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Analyte Recovery | Sample pH too high, causing ionization of the phenol. | Ensure sample pH is adjusted to ~7.0-8.0 before loading. |
| Flow rate during loading was too fast. | Reduce the loading flow rate to ~5 mL/min. | |
| Sorbent bed went dry during conditioning. | Repeat the conditioning step, ensuring a layer of water remains on top of the sorbent before loading. | |
| Incomplete elution. | Use two separate aliquots of the elution solvent and allow for a brief soaking period. | |
| Poor Sample Purity | Ineffective washing step. | Ensure the wash solvent is of the correct composition and volume to remove interferences without eluting the analyte. |
| Matrix components co-eluting with the analyte. | Consider a more selective sorbent or a multi-step wash with solvents of increasing strength. |
Table 2: Troubleshooting Guide for the SPE of this compound.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of this compound from aqueous samples. By leveraging the analyte's high hydrophobicity and controlling the sample pH, this reversed-phase SPE method offers high recovery and excellent sample cleanup. The detailed, step-by-step methodology, coupled with an understanding of the underlying chemical principles, equips researchers with a reliable tool for the accurate quantification of this environmentally relevant compound.
References
- Biziuk, M., & Przyjazny, A. (2006). The values of pKa for alkylphenols in aqueous and micellar solutions. Journal of Solution Chemistry, 35(5), 653-661.
- David, F., Sandra, P., & Klee, M. S. (2003). Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples.
- Mohd Zahid, M. S., & Baharom, Z. (2020). Extraction of 4-octylphenol and 4-nonylphenol in river water using solid-phase extraction and high-performance liquid chromatography. Malaysian Journal of Analytical Sciences, 24(1), 104-115.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12409815, this compound. Retrieved January 28, 2026, from [Link].
-
Government of British Columbia. (2017). Nonylphenols and Ethoxylates in Water by LC/MS/MS. Retrieved from [Link]
- Boitsov, S., & Meier, S. (2009). Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives.
- Bacalum, E., & Radu, G. L. (2010). Breakthrough parameters of SPE procedure on C18 cartridges for some polar compounds. Revue Roumaine de Chimie, 55(2), 137-142.
- Zahid, M., et al. (2020). Extraction of 4-Octylphenol and 4-Nonylphenol in River Water Using Solid-Phase Extraction and High-Performance Liquid Chromatography. Malaysian Journal of Analytical Sciences, 24(1), 104-115.
-
Shimadzu. (n.d.). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 31242, 4-Ethylphenol. Retrieved January 28, 2026, from [Link].
- U.S. Environmental Protection Agency. (2007).
-
University of Massachusetts Medical School. (n.d.). C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.).
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
- David, F., & Sandra, P. (2007). HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples.
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
- David, F., et al. (2007). HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples.
- Popa, G., & Spinu, C. (2009). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Chemistry Journal of Moldova, 4(1), 73-77.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15730, 4-n-Octylphenol. Retrieved January 28, 2026, from [Link].
- Wang, M., et al. (2015). Enrichment and determination of octylphenol and nonylphenol in environmental water samples by solid-phase microextraction with carboxylated carbon nano-spheres coating prior to gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 407(28), 8527-8535.
- Soares, A., Guieysse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Alkylphenol ethoxylates and alkylphenols - update information on occurrence, fate and toxicity in aquatic environment.
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
Sources
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. 4-tert-Octylphenol | 140-66-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenol - Wikipedia [en.wikipedia.org]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. researchgate.net [researchgate.net]
- 10. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Chiral Separation of 4-(Heptan-4-yl)phenol Isomers
Welcome to the technical support center for the chiral separation of 4-(Heptan-4-yl)phenol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient enantiomeric separations.
Introduction to the Challenge
This compound is a chiral molecule due to the stereocenter at the fourth carbon of the heptyl group. As with many chiral compounds in the pharmaceutical and chemical industries, the biological activity of each enantiomer can differ significantly.[1][2] Therefore, a robust and reliable analytical method to separate and quantify these enantiomers is critical. This guide will focus on chiral High-Performance Liquid Chromatography (HPLC) as the primary technique for this separation.
Chiral chromatography relies on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP), leading to different retention times for the enantiomers.[3] The success of the separation is highly dependent on the choice of CSP, mobile phase composition, and other chromatographic parameters.[1]
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development of a chiral separation method for this compound.
Q1: Which type of chiral stationary phase (CSP) is most suitable for separating the enantiomers of this compound?
A1: Given the non-polar alkyl chain and the weakly acidic phenolic group of this compound, polysaccharide-based and cyclodextrin-based CSPs are the most promising candidates.[4]
-
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are the most widely used CSPs due to their broad enantiorecognition capabilities.[1][4] They can be used in normal-phase, reversed-phase, and polar organic modes. For this compound, a normal-phase or polar organic mode is a good starting point. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.[5]
-
Cyclodextrin-based CSPs: These are particularly effective for compounds that can fit into the hydrophobic cavity of the cyclodextrin molecule.[3][6] The separation is often achieved in reversed-phase mode, where the non-polar heptylphenyl group can form an inclusion complex with the cyclodextrin cavity.[3][6]
Q2: What are the recommended starting conditions for method development?
A2: A systematic screening approach is the most efficient way to find the optimal separation conditions.[1] Below are recommended starting points for screening on polysaccharide and cyclodextrin CSPs.
| Parameter | Polysaccharide-Based CSPs (Normal Phase) | Cyclodextrin-Based CSPs (Reversed Phase) |
| Column | Amylose or Cellulose-based (e.g., Chiralpak® IA/IB/IC, Chiralcel® OD/OJ) | Beta-cyclodextrin based |
| Mobile Phase | n-Hexane/Alcohol (e.g., Isopropanol or Ethanol) | Acetonitrile/Water or Methanol/Water |
| Initial Composition | 90:10 (v/v) n-Hexane:Alcohol | 50:50 (v/v) Organic:Water |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm or 275 nm | UV at 220 nm or 275 nm |
Q3: How do I choose the right alcohol modifier for normal-phase chromatography on a polysaccharide CSP?
A3: The choice and concentration of the alcohol modifier can significantly impact selectivity.[7] Isopropanol (IPA) and ethanol are common choices. The structure of the alcohol can influence how it interacts with the CSP and the analyte, altering the chiral recognition.[8] It is advisable to screen different alcohols (e.g., ethanol, isopropanol, n-butanol) and their concentrations (e.g., 5%, 10%, 15%, 20%).
Q4: Should I use additives in my mobile phase?
A4: For a weakly acidic compound like this compound, an acidic additive is generally recommended to improve peak shape and reproducibility, especially in normal phase mode.[9]
-
Acidic Additives: A small amount (0.1%) of trifluoroacetic acid (TFA) or acetic acid can suppress the ionization of the phenolic hydroxyl group, reducing peak tailing caused by strong interactions with the stationary phase.[9]
-
Basic Additives: Basic additives like diethylamine (DEA) are typically used for basic analytes and are not recommended for this separation.[10]
Troubleshooting Guide
This section provides solutions to common problems encountered during the chiral separation of this compound.
Problem 1: No separation or poor resolution of enantiomers.
Q: I am not seeing any separation of the enantiomers, or the peaks are barely resolved (Rs < 1.0). What should I do?
A: Poor resolution is the most common challenge in chiral method development. The key is to enhance the selectivity (α) between the enantiomers.
Step-by-Step Troubleshooting:
-
Optimize the Mobile Phase Composition:
-
Normal Phase (Polysaccharide CSPs):
-
Vary the Alcohol Percentage: Systematically change the percentage of the alcohol modifier (e.g., from 5% to 20% in 5% increments). Lowering the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.
-
Change the Alcohol Type: Switch between different alcohols (e.g., ethanol, isopropanol, n-butanol). The steric bulk and hydrogen bonding properties of the alcohol can alter the chiral recognition.[8]
-
-
Reversed Phase (Cyclodextrin CSPs):
-
Adjust the Organic Modifier Content: Vary the percentage of acetonitrile or methanol. Similar to normal phase, a lower organic content increases retention and may improve resolution.
-
Switch the Organic Modifier: If using acetonitrile, try methanol, and vice-versa. The different solvent properties can lead to changes in selectivity.[11]
-
-
-
Change the Chiral Stationary Phase: If mobile phase optimization is unsuccessful, the chosen CSP may not be suitable for this analyte.
-
Adjust the Column Temperature: Temperature can have a significant and unpredictable effect on chiral separations.[13]
-
Try running the separation at both lower (e.g., 10-15 °C) and higher (e.g., 35-40 °C) temperatures. A decrease in temperature often improves resolution, but increases analysis time and backpressure.
-
-
Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and may improve resolution, especially for difficult separations.[13] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.
Problem 2: Significant peak tailing.
Q: My peaks are asymmetrical with a noticeable tail. How can I improve the peak shape?
A: Peak tailing in HPLC is often caused by secondary, undesirable interactions between the analyte and the stationary phase.[14][15]
Step-by-Step Troubleshooting:
-
Add an Acidic Modifier: For the weakly acidic this compound, residual silanol groups on the silica support can cause tailing.
-
Add 0.1% trifluoroacetic acid (TFA) or acetic acid to the mobile phase. This will suppress the ionization of the phenol and mask the active silanol sites, leading to more symmetrical peaks.[9]
-
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.
-
Reduce the injection volume or the concentration of the sample.
-
-
Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase, especially when additives are used.
-
Flush the column with at least 20-30 column volumes of the mobile phase before the first injection.
-
-
Investigate Extracolumn Effects: Poor connections, excessive tubing length, or a large detector cell volume can contribute to peak tailing.
-
Ensure all fittings are tight and use tubing with a small internal diameter.
-
Problem 3: Long retention times and broad peaks.
Q: The analysis is taking too long, and the peaks are very broad, which affects sensitivity. How can I shorten the analysis time and improve peak shape?
A: Long retention times are a result of strong interactions between the analyte and the CSP. While some retention is necessary for separation, excessive retention leads to band broadening and reduced throughput.
Step-by-Step Troubleshooting:
-
Increase the Mobile Phase Strength:
-
Normal Phase: Increase the percentage of the alcohol modifier. This will decrease the retention time.
-
Reversed Phase: Increase the percentage of the organic modifier (acetonitrile or methanol).
-
-
Increase the Flow Rate: A higher flow rate will reduce the analysis time. However, be aware that this may also decrease resolution. A balance must be found between analysis time and resolution.
-
Increase the Column Temperature: Higher temperatures reduce the viscosity of the mobile phase and can decrease retention times. This may also affect selectivity.[13]
-
Consider a Shorter Column or Smaller Particle Size: If high throughput is a priority, using a shorter column or a column packed with smaller particles can significantly reduce analysis time while maintaining efficiency.[16]
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for developing and troubleshooting the chiral separation of this compound.
Caption: A workflow diagram for chiral method development and troubleshooting.
References
-
Tackett, B. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved January 27, 2026, from [Link]
-
Gray, A. (2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved January 27, 2026, from [Link]
-
Daicel Chiral Technologies. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases [Video]. YouTube. Retrieved January 27, 2026, from [Link]
-
Chiral separation problem. (2010, October 23). Chromatography Forum. Retrieved January 27, 2026, from [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Chiral Technologies. Retrieved January 27, 2026, from [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(23), 5676. Retrieved January 27, 2026, from [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023, September 25). Regis Technologies. Retrieved January 27, 2026, from [Link]
-
Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 27, 2026, from [Link]
-
Finding the Best Separation for Enantiomeric Mixtures. (n.d.). LCGC International. Retrieved January 27, 2026, from [Link]
-
Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
-
Chiral Chromatography. (2020, August 20). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Screening Approach for Chiral Separation of Pharmaceuticals IV. Polar Organic Solvent Chromatography. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (n.d.). LCGC International. Retrieved January 27, 2026, from [Link]
-
Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Chromatography Online. Retrieved January 27, 2026, from [Link]
-
How can I improve my chiral column resolution? (2014, September 17). ResearchGate. Retrieved January 27, 2026, from [Link]
-
HPLC Separation Modes - Stationary Phase in HPLC. (n.d.). Waters Corporation. Retrieved January 27, 2026, from [Link]
-
How to Reduce Peak Tailing in HPLC? (n.d.). Phenomenex. Retrieved January 27, 2026, from [Link]
-
Application of Polysaccharide-Based Chiral HPLC Columns for Separation of Nonenantiomeric Isomeric Mixtures of Organometallic Compounds. (2018, December 20). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. Retrieved January 27, 2026, from [Link]
-
Chemistry For Everyone. (2025, February 4). How Does Chiral Chromatography Work? [Video]. YouTube. Retrieved January 27, 2026, from [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Chiral Technologies. Retrieved January 27, 2026, from [Link]
-
How can we separate a pair of enantiomers by using chiral HPLC ? (2011, October 6). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
The Dark Art of Chemistry - Chiral Chromatography. (n.d.). Sygnature Discovery. Retrieved January 27, 2026, from [Link]
-
Baseline and Tailing. (2004, September 24). Chromatography Forum. Retrieved January 27, 2026, from [Link]
-
Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. (1980). Retrieved January 27, 2026, from [Link]
-
What is Peak Tailing? (n.d.). Chromatography Today. Retrieved January 27, 2026, from [Link]
-
Enantiomer Separations. (n.d.). LCGC International. Retrieved January 27, 2026, from [Link]
-
Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 16. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 4-(Heptan-4-yl)phenol Extraction from Soil
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the robust extraction and analysis of 4-(Heptan-4-yl)phenol from complex soil matrices. This document is designed for researchers, scientists, and professionals in drug development and environmental analysis who are navigating the challenges associated with quantifying alkylphenols in soil. We will move beyond simple protocols to explain the causality behind our recommendations, ensuring your method is not only effective but also self-validating and scientifically sound.
Frequently Asked Questions (FAQs)
Q1: What makes extracting this compound from soil so challenging?
A1: The primary challenges stem from the physicochemical properties of both the analyte and the matrix. This compound, an alkylphenol, has moderate polarity and can strongly adsorb to soil components, particularly organic matter (humic and fulvic acids) and clay particles.[1][2] The soil matrix itself is incredibly complex and variable, containing numerous compounds that can interfere with extraction and analysis. Therefore, the goal is to develop a method that efficiently desorbs the analyte from soil particles while minimizing the co-extraction of these interfering substances.
Q2: Which extraction technique should I start with: Shake-flask, Soxhlet, UAE, or PLE?
A2: While traditional methods like shake-flask and Soxhlet can be effective, they often require large solvent volumes and long extraction times.[3] For method development and routine analysis, we recommend starting with an advanced technique like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) .
-
Ultrasound-Assisted Extraction (UAE): This is an excellent starting point due to its balance of efficiency, cost-effectiveness, and speed.[4][5] The acoustic cavitation generated by ultrasound disrupts the soil structure and enhances solvent penetration, improving mass transfer and extraction rates at relatively low temperatures.[4][6]
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this is arguably the most powerful technique. It uses elevated temperatures and pressures to maintain the solvent in a liquid state, which dramatically increases extraction efficiency and reduces both time and solvent consumption.[7][8] It is particularly effective for tightly bound residues.
Q3: How critical is the choice of extraction solvent?
A3: It is paramount. The ideal solvent must effectively solubilize this compound while minimizing the extraction of matrix interferences.[9] A common starting point for phenolic compounds is a polar solvent like methanol or acetone, often mixed with water.[3] For instance, a mixture of methanol and water (e.g., 80:20 v/v) can be highly effective. Acidification of the solvent (e.g., with HCl or formic acid) is often beneficial as it keeps the phenolic hydroxyl group protonated, reducing its polarity and minimizing losses on active sites within the soil matrix.[10]
Q4: Is a post-extraction cleanup step always necessary?
A4: For complex matrices like soil, yes. A crude extract will almost certainly contain high levels of humic acids and other co-extractives that can interfere with chromatographic analysis, contaminate the GC-MS system, and cause ion suppression or enhancement. Solid-Phase Extraction (SPE) is the industry standard for cleanup and is considered an essential step for generating reliable, reproducible data.[11][12][13]
Q5: Do I need to derivatize this compound for GC-MS analysis?
A5: Yes, derivatization is highly recommended. The free hydroxyl group on the phenol makes the molecule polar, which can lead to poor peak shape (tailing) and interaction with active sites in the GC inlet and column. Derivatization, typically silylation (e.g., using BSTFA), replaces the active hydrogen with a non-polar group (like a trimethylsilyl group), rendering the analyte more volatile and thermally stable, resulting in sharp, symmetrical chromatographic peaks.[14]
Troubleshooting Guide: Common Extraction Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Analyte Recovery
-
Potential Cause 1: Inefficient Extraction Solvent. The solvent system may not be optimal for desorbing the analyte from the soil matrix.
-
Solution: Systematically evaluate different solvent systems. Start with a polar solvent like methanol or acetone and test different aqueous compositions (e.g., 100% MeOH, 80:20 MeOH:H₂O, 50:50 MeOH:H₂O). Consider adding a small percentage of acid (e.g., 0.1% formic acid) to the solvent to improve the extraction of acidic phenols.[10]
-
-
Potential Cause 2: Strong Analyte-Matrix Binding. The analyte may be strongly sequestered within the soil's organic matter, especially in aged samples or soils with high organic content.
-
Solution: Increase the extraction energy. If using UAE, increase the sonication time or amplitude.[15] If low recovery persists, transitioning to a more aggressive technique like PLE is the logical next step.[7] Elevated temperatures (e.g., 80-120 °C) in PLE can overcome the strong analyte-matrix interactions.
-
-
Potential Cause 3: Loss During SPE Cleanup. The analyte may be breaking through during the loading or washing steps, or it may be irreversibly retained on the sorbent.
-
Solution: Re-evaluate your SPE protocol. Ensure the sorbent is appropriate for your analyte (see Table 2 below). Collect the load and wash fractions and analyze them to check for breakthrough. Optimize the elution solvent; a stronger or larger volume of solvent may be needed for complete elution.
-
-
Potential Cause 4: Analyte Loss During Evaporation. If you are using a nitrogen evaporator to concentrate your final extract, setting the temperature too high or evaporating to complete dryness can cause the loss of semi-volatile compounds like this compound.
-
Solution: Maintain a gentle stream of nitrogen and a moderate temperature (e.g., 35-40 °C). Evaporate the sample to a small volume (e.g., 0.5-1 mL) rather than complete dryness, then reconstitute to the final volume.
-
Problem 2: Poor Reproducibility (High %RSD between Replicates)
-
Potential Cause 1: Soil Inhomogeneity. Soil is a heterogeneous matrix. If not properly homogenized, analyte concentration can vary significantly between subsamples.
-
Solution: Before weighing, air-dry the soil, remove any large debris (rocks, twigs), and grind it to a fine, uniform powder. Thoroughly mix the powdered soil before taking analytical subsamples.
-
-
Potential Cause 2: Inconsistent Water Content. Extracting on an "as-is" weight basis can introduce variability due to differing moisture levels.
-
Solution: Determine the moisture content of a separate soil subsample by drying it at 105 °C overnight. All extraction results should be calculated and reported on a dry weight basis to normalize the data.
-
-
Potential Cause 3: Inconsistent Procedural Steps. Minor variations in extraction time, solvent volumes, or shaking intensity can lead to inconsistent results.
-
Solution: Use calibrated pipettes and volumetric flasks. Precisely time each step of the extraction and cleanup process. If using manual shaking, ensure the motion and duration are consistent; a mechanical shaker is preferred.
-
Problem 3: High Chromatographic Background or Interfering Peaks
-
Potential Cause 1: Co-extraction of Matrix Components. Humic and fulvic acids are common culprits. They are complex organic polymers that can create a very high baseline or produce a forest of interfering peaks.
-
Solution: This is primarily a cleanup issue. Optimize your SPE method. You may need to try different sorbents (e.g., polymeric, silica-based) or add a secondary cleanup step. For example, a silica gel cartridge can be effective at removing nonpolar interferences.[16]
-
-
Potential Cause 2: Contamination from Solvents, Reagents, or Labware. Phthalates and other plasticizers are common laboratory contaminants.
-
Solution: Always run a "method blank" (a sample with no soil matrix that is taken through the entire process) with every batch of samples.[17] This will help identify any contamination. Use high-purity, GC-grade solvents, and ensure all glassware is scrupulously clean. Avoid the use of plastic containers wherever possible.
-
Problem 4: Poor GC Peak Shape (Tailing)
-
Potential Cause 1: Incomplete Derivatization. If the derivatization reaction is not driven to completion, the remaining underivatized phenol will interact with the GC system and exhibit poor chromatography.
-
Solution: Optimize the derivatization reaction. Ensure you are using a sufficient excess of the derivatizing reagent (e.g., BSTFA with 1% TMCS catalyst). Increase the reaction time and/or temperature (e.g., 70 °C for 60 minutes) to ensure the reaction goes to completion.
-
-
Potential Cause 2: Active Sites in the GC System. The GC inlet liner and the front end of the analytical column can develop active sites that interact with polar functional groups.
-
Solution: Use a fresh, deactivated inlet liner. If peak shape does not improve, you may need to trim the first few centimeters from the front of your analytical column to remove non-volatile residues and active sites.
-
Optimized Extraction and Analysis Workflow
This section provides a validated, step-by-step protocol for the extraction of this compound from soil, integrating best practices discussed above.
Workflow Overview Diagram
Caption: Optimized workflow for this compound analysis in soil.
Step-by-Step Experimental Protocol
1. Sample Preparation: a. Air-dry soil sample in a well-ventilated area for 48 hours, avoiding direct sunlight. b. Sieve the soil through a 2 mm mesh to remove large particles. c. Homogenize the sieved soil by thorough mixing. d. Weigh 10.0 ± 0.1 g of homogenized soil into a 50 mL glass centrifuge tube. e. Fortify the sample with an appropriate internal standard (e.g., 100 µL of 10 µg/mL Phenol-d6 in methanol).
2. Ultrasound-Assisted Extraction (UAE): a. To the centrifuge tube, add 20 mL of extraction solvent (e.g., 80:20 Methanol:Water, v/v). b. Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40 °C).[4] c. Centrifuge the sample at 4000 rpm for 15 minutes. d. Carefully decant the supernatant into a clean collection vessel. e. Repeat the extraction (steps 2a-2d) on the soil pellet with a fresh 20 mL aliquot of solvent and combine the supernatants. This two-step extraction ensures higher recovery.
3. Solid-Phase Extraction (SPE) Cleanup: a. Condition: Pass 5 mL of methanol followed by 5 mL of deionized water through an appropriate SPE cartridge (e.g., a polymeric reversed-phase cartridge, see Table 2). Do not let the sorbent go dry. b. Load: Load the combined supernatant from step 2e onto the SPE cartridge at a slow, steady flow rate (~1-2 mL/min). c. Wash: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences. d. Elute: Elute the this compound from the cartridge with 10 mL of an appropriate organic solvent (e.g., ethyl acetate or acetone) into a clean collection tube.
4. Final Extract Preparation: a. Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40 °C. b. Add 100 µL of pyridine and 100 µL of BSTFA (+1% TMCS). c. Cap the vial tightly and heat at 70 °C for 60 minutes to complete the derivatization. d. Cool to room temperature and adjust the final volume to 1.0 mL with hexane. The sample is now ready for GC-MS analysis.
Data Presentation Tables
Table 1: Comparison of Common Extraction Solvents for Phenols from Soil
| Solvent System | Polarity | Advantages | Disadvantages |
| Methanol (Acidified) | High | Excellent for extracting a wide range of phenols.[10] | May co-extract a significant amount of water-soluble interferences. |
| Acetone | High | Good solvating power for phenols. | Can co-extract chlorophyll and other pigments. |
| Methanol/Water Mix | Tunable | Polarity can be adjusted to optimize for specific analytes. | Requires careful optimization. |
| Ethyl Acetate | Medium | Less polar, reduces extraction of highly polar interferences. | May be less efficient for more polar phenols. |
| Dichloromethane (DCM) | Medium | Effective for less polar phenols. | Environmental and health concerns; may require acidification for efficient extraction.[3] |
Table 2: SPE Sorbent Selection Guide for Phenol Cleanup
| Sorbent Type | Mechanism | Best For | Elution Solvent |
| Polymeric (e.g., Strata™-X) | Reversed-Phase | Broad range of phenols; high capacity.[11] | Methanol, Acetonitrile, Ethyl Acetate |
| C18 (Silica-based) | Reversed-Phase | Less polar phenols; good for cleaner matrices. | Methanol, Acetonitrile |
| Silica Gel | Normal-Phase | Removing nonpolar interferences from a polar extract. | Hexane/Acetone mixtures |
| Florisil® | Normal-Phase | Cleanup of certain pesticides and polar compounds. | Varies; often requires solvent gradients.[16] |
Table 3: Recommended Starting GC-MS Parameters
| Parameter | Setting | Rationale |
| Injector | Splitless, 250 °C | Ensures efficient volatilization of the derivatized analyte without discrimination. |
| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) | A standard, non-polar column that provides excellent separation for a wide range of compounds. |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose temperature program that allows for the separation of solvents from the analytes of interest. |
| MS Source Temp | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For highest sensitivity and selectivity, monitor characteristic ions of derivatized this compound. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common extraction issues.
References
- Halvorson, J. J., Harrah, J. A., Gonzalez, J. M., & Hagerman, A. E. (n.d.).
-
Pinto, M., Sontag, G., Dailianis, S., & Manzo, S. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 14(1), 298-313. [Link]
- ALS Environmental. (2023).
-
Šeruga, M., & Novak, I. (2023). Accelerated Solvent Extraction of Phenols from Lyophilised Ground Grape Skins and Seeds. Processes, 11(1), 169. [Link]
-
Merkle, S., Kleeberg, K. K., & Fritsche, J. (2015). Fast determination of phenols in contaminated soils. ResearchGate. [Link]
-
MDPI. (n.d.). Pressurized Liquid Extraction as a Novel Technique for the Isolation of Laurus nobilis L. Leaf Polyphenols. [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). [Link]
-
López-García, G., Cerdán-Bernad, D., Pérez-García, P., & Lorenzo, C. (2022). The Ultrasound-Assisted Extraction of Polyphenols from Mexican Firecracker (Hamelia patens Jacq.): Evaluation of Bioactivities and Identification of Phytochemicals by HPLC-ESI-MS. Antioxidants, 11(12), 2459. [Link]
-
Khoddami, A., Wilkes, M. A., & Roberts, T. H. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]
-
Lin, C., Lai, W., & Lee, M. (2000). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of food and drug analysis, 8(3), 168-175. [Link]
-
Abuin, S., Lores, M., & Domínguez, R. (2021). Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applications. Separations, 8(11), 211. [Link]
-
Inderjit, & Mallik, A. U. (1997). Effect of phenolic compounds on selected soil properties. Forest Ecology and Management, 92(1-3), 11-18. [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. [Link]
-
Das, K. C., & Mukherjee, A. (2018). The Regulation by Phenolic Compounds of Soil Organic Matter Dynamics under a Changing Environment. BioMed Research International, 2018, 9238936. [Link]
-
Altemimi, A., Watson, D. G., & Kinsel, M. (2016). Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins. PLoS ONE, 11(2), e0148758. [Link]
-
U.S. Environmental Protection Agency. (1989). Evaluation Of Sample Extract Cleanup Using Solid-Phase Extraction Cartridges. [Link]
-
Jiménez-González, L., González-Ortega, R., & Feregrino-Pérez, A. A. (2021). Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology. Foods, 10(10), 2291. [Link]
-
Edmerls. (2018, September 20). Choice of solvent is very important in solvent extraction process, Explain. [Video]. YouTube. [Link]
-
Calderón-de Anda, G., Ledesma-Escobar, C. A., & Priego-Capote, F. (2021). Optimization of Phenolic Compounds Extraction from Aerial Parts of Fabiana punensis S. C. Arroyo by Ultrasound- and Microwave-Assisted Extraction. Molecules, 26(16), 4976. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
-
Puig, D., & Barceló, D. (1996). Solid-phase extraction of phenols. TrAC Trends in Analytical Chemistry, 15(8), 362-371. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Regulation by Phenolic Compounds of Soil Organic Matter Dynamics under a Changing Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrasound Assisted Extraction of Phenolic Compounds from Peaches and Pumpkins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Phenolic Compounds Extraction from Aerial Parts of Fabiana punensis S. C. Arroyo by Ultrasound- and Microwave-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ars.usda.gov [ars.usda.gov]
- 11. phenomenex.com [phenomenex.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. Solid-phase extraction of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 15. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology [mdpi.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. epa.gov [epa.gov]
Technical Support Center: Method Refinement for High-Throughput Screening of 4-(Heptan-4-yl)phenol
A Foreword from Your Senior Application Scientist
Welcome to the technical support guide for 4-(Heptan-4-yl)phenol. As a seasoned application scientist, I've seen countless promising screening campaigns encounter hurdles, not due to flawed biology, but because of the challenging physicochemical properties of the small molecules being tested. This compound, with its distinct lipophilic character, is a prime example. Its long alkyl chain, while potentially crucial for its biological activity, makes it prone to issues like poor aqueous solubility, aggregation, and non-specific assay interference.
This guide is designed to move beyond generic protocols. It's built from field-proven experience to help you anticipate, diagnose, and resolve the specific issues you might encounter with this compound. We will explore the "why" behind each troubleshooting step, empowering you to build robust, self-validating assays that generate trustworthy and reproducible data. Let's refine your methodology and unlock the true potential of your screen.
Section 1: Frequently Asked Questions (FAQs) - Compound Characterization & Handling
This section addresses the most common initial queries regarding the handling and behavior of this compound in a screening environment.
Q1: What are the critical physicochemical properties of this compound that I need to consider for HTS?
A1: Understanding the compound's properties is the first step in designing a robust assay. The heptyl group attached to the phenol ring makes this molecule highly lipophilic (fat-loving), which is the primary driver of most handling and assay challenges.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Implication for HTS |
|---|---|---|
| Molecular Formula | C₁₃H₂₀O | - |
| Molecular Weight | ~192.3 g/mol | Standard for small molecules.[1][2] |
| Appearance | Powder | Standard handling procedures apply.[1] |
| Calculated logP | ~5.1 | Highly Lipophilic/Hydrophobic. Expect poor aqueous solubility, potential for aggregation, and possible membrane-related effects in cell-based assays.[2] |
| Hydrogen Bond Donors | 1 (Phenolic -OH) | Can participate in hydrogen bonding. |
| Hydrogen Bond Acceptors | 1 (Phenolic -OH) | Can participate in hydrogen bonding. |
| Known Classifications | Potential Endocrine Disruptor | Handle with appropriate safety precautions. May suggest its use in nuclear receptor or related pathway screens.[2] |
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: For a highly lipophilic compound like this, 100% Dimethyl Sulfoxide (DMSO) is the industry-standard choice for initial stock solution preparation (e.g., 10-50 mM). It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.
Causality & Experience: While DMSO is effective, it's crucial to be aware of its potential to affect assay components. Some polar aprotic solvents can, over time or under certain conditions, react with or degrade specific classes of compounds.[3] Always use high-purity, anhydrous DMSO, store it in small aliquots protected from moisture and light, and perform a solubility check after thawing a new aliquot to ensure the compound has not precipitated.
Q3: My compound is soluble in DMSO, but I see precipitation when I add it to my aqueous assay buffer. What's happening and how can I fix it?
A3: This is a classic solubility problem. Your high-concentration DMSO stock is being diluted into an aqueous environment where the compound is less soluble. The final DMSO concentration in your assay well is likely too low to keep the compound in solution.
Troubleshooting Steps:
-
Calculate Final DMSO Concentration: Ensure your final DMSO concentration is consistent across all wells (including controls) and is generally kept at or below 1% to minimize solvent-induced artifacts. However, for problematic compounds, a final concentration of up to 2% might be necessary, but this must be validated for its effect on the assay's biology.
-
Buffer Optimization: Consider adding solubility-enhancing excipients to your assay buffer. The choice depends on your assay's tolerance.
-
Non-ionic detergents: Pluronic F-127 (0.001-0.01%) or a low concentration of Triton X-100 (0.005-0.01%) can help maintain solubility.[4]
-
Serum Albumin: Bovine Serum Albumin (BSA) at 0.1-1 mg/mL can act as a carrier protein for lipophilic molecules, preventing precipitation and non-specific binding to plasticware.
-
-
"Pre-Spot" Method: Instead of adding the compound in a large volume of buffer, use acoustic dispensing technology (like an Echo®) to spot nanoliter volumes of your compound stock directly into the empty assay plate. Allow the DMSO to evaporate, leaving a film of the compound. Then, add your assay reagents and cells. This method allows the compound to dissolve directly into the full assay volume, often preventing localized concentration spikes that cause precipitation.
Section 2: Troubleshooting Guides for HTS Assay Performance
This section provides structured guidance for diagnosing and solving common problems encountered during the screening of this compound.
Problem 1: Poor Assay Quality (Low Z'-Factor or High Variability)
Q: My Z'-Factor is consistently below 0.5, and my replicate wells show high variance. What are the primary causes related to this compound, and how do I improve my assay?
A: A low Z'-factor indicates either a small signal window between your positive and negative controls or high data variability, making it difficult to distinguish real "hits" from noise.[5][6] For a compound like this compound, the root cause is often related to its poor solubility and tendency to aggregate.
The Z'-Factor Explained: The Z'-factor is a statistical measure of assay quality.[5][6] Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ| Where:
-
μₚ and σₚ are the mean and standard deviation of the positive control.
-
μₙ and σₙ are the mean and standard deviation of the negative control.
Table 2: Interpreting Z'-Factor Values
| Z'-Factor | Assay Quality | Interpretation & Action |
|---|---|---|
| > 0.5 | Excellent | The assay is robust and suitable for HTS.[7] |
| 0 to 0.5 | Marginal | The assay may be usable but requires optimization to reduce variability.[7] |
| < 0 | Unsuitable | The signals of the controls overlap; the assay cannot distinguish hits from non-hits.[7] |
Troubleshooting Workflow: Use the following decision tree to diagnose the source of your low Z'-factor.
Caption: Troubleshooting decision tree for a low Z'-factor.
Problem 2: High Rate of False Positives
Q: My primary screen yielded a high hit rate. How do I confirm these are genuine hits and not artifacts caused by this compound itself?
A: A high hit rate is a common red flag when screening lipophilic or reactive compounds.[4] The two most likely culprits are compound aggregation and autofluorescence . It is essential to perform counter-screens to triage these false positives before committing resources to follow-up studies.[8]
1. Aggregation-Based Interference:
-
Mechanism: At concentrations above their critical aggregation concentration (CAC), some molecules form colloidal aggregates. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is not related to specific binding at a target site.[4] This is a well-documented artifact for many HTS hits.
-
Diagnosis: The hallmark of an aggregator is that its inhibitory activity is attenuated or eliminated by the presence of a non-ionic detergent.[4]
-
Solution: Perform a counter-screen by re-testing your hits in the primary assay buffer with and without the addition of 0.01% Triton X-100. True hits should maintain their activity, while aggregators will appear significantly less potent or inactive in the presence of the detergent. (See Protocol 3 ).
2. Autofluorescence Interference:
-
Mechanism: Phenolic compounds are known to be fluorescent.[9] If the excitation and emission spectra of this compound overlap with those of your assay's fluorophore, it can add to the signal (false positive in an activation assay) or quench it (false positive in an inhibition assay).[9][10]
-
Diagnosis: Measure the fluorescence of the compound in the assay buffer at the same wavelengths used for your primary assay.
-
Solution: Run a counter-assay containing all assay components except the biological target (e.g., the enzyme). Any signal generated in the presence of the compound is due to its intrinsic fluorescence. (See Protocol 4 ). If autofluorescence is confirmed, consider switching to a red-shifted dye system, as fewer library compounds fluoresce in the red spectrum, or changing to a non-fluorescent detection method (e.g., luminescence or absorbance).[10]
Caption: Workflow for triaging HTS hits to identify interference artifacts.
Problem 3: Issues Specific to Cell-Based Assays
Q: In my cell-based assay, I'm observing high levels of cytotoxicity even at low concentrations. Could this be an artifact of this compound's lipophilicity?
A: Yes, this is a strong possibility. Highly lipophilic compounds can cause cytotoxicity through mechanisms unrelated to specific target engagement.
-
Membrane Disruption: The compound can intercalate into the lipid bilayer of the cell membrane, disrupting its integrity and leading to cell death.
-
Non-specific Intracellular Effects: Once inside the cell, the compound may precipitate in organelles or non-specifically bind to numerous intracellular proteins, leading to a general cytotoxic response.
Troubleshooting Steps:
-
Run a Standard Cytotoxicity Assay: Use a well-established method like Promega's CellTiter-Glo® (measures ATP as an indicator of viability) or a standard MTT assay to determine the concentration at which the compound is toxic (the CC₅₀). (See Protocol 5 ).
-
Compare Potency and Toxicity: Compare the compound's potency in your primary functional assay (EC₅₀ or IC₅₀) with its cytotoxicity value (CC₅₀). A good therapeutic window is generally considered to be at least 10-fold (i.e., CC₅₀ / EC₅₀ > 10). If the values are very close, the observed activity in your primary assay is likely driven by cell death.
-
Reduce Incubation Time: If your assay protocol allows, try reducing the incubation time of the cells with the compound. This can sometimes mitigate non-specific toxicity while still allowing enough time to observe on-target effects.
Section 3: Key Experimental Protocols
Protocol 1: Z'-Factor Calculation and Assay Validation
Objective: To quantitatively assess the quality and robustness of the HTS assay.
Materials:
-
Assay-ready plates (e.g., 384-well)
-
Positive Control (a known activator or inhibitor for the assay)
-
Negative Control (vehicle, typically DMSO)[11]
-
All other assay reagents
Procedure:
-
Design a validation plate map. Dedicate half of the plate to the positive control and the other half to the negative control (e.g., 192 wells each).
-
Dispense the controls to the appropriate wells. The positive control should be at a concentration that elicits a maximal or near-maximal response (e.g., EC₈₀). The negative control should be the same final concentration of DMSO as your test wells.
-
Add all other assay reagents according to the primary screening protocol.
-
Incubate the plate as required.
-
Read the plate on the detection instrument.
-
Export the raw data.
-
Calculate the mean (μ) and standard deviation (σ) for both the positive control (p) and negative control (n) populations.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|
Interpretation: Refer to Table 2 for interpretation of the resulting Z'-factor value. An assay should only proceed to full HTS if a Z'-factor > 0.5 is consistently achieved.
Protocol 3: Detergent-Based Counter-Screen for Aggregators
Objective: To identify false positives whose activity is dependent on aggregation.
Materials:
-
Initial "hit" compounds from the primary screen.
-
Primary assay reagents.
-
Triton X-100 (or another non-ionic detergent like Tween-20).
Procedure:
-
Prepare two sets of assay buffers:
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer + 0.01% (v/v) Triton X-100.
-
-
Prepare dose-response plates for each hit compound. For each compound, create a dilution series that will be tested in both Buffer A and Buffer B.
-
Run the primary assay in parallel using both buffer conditions.
-
Generate dose-response curves and calculate the IC₅₀ (or EC₅₀) for each compound under both conditions.
Interpretation:
-
True Hit: The IC₅₀ value remains relatively constant between Buffer A and Buffer B (e.g., less than a 3-fold shift).
-
Likely Aggregator: The IC₅₀ value shows a significant rightward shift (e.g., >10-fold) or a complete loss of activity in Buffer B. This indicates the compound's activity is dependent on aggregation, which is disrupted by the detergent.[4]
Protocol 4: Autofluorescence Interference Assay
Objective: To determine if this compound contributes to the signal at the assay's wavelengths.
Materials:
-
This compound.
-
Assay buffer (without enzyme, cells, or detection reagents that generate signal).
-
Plate reader with the same filter set/wavelengths as the primary assay.
Procedure:
-
Prepare a dilution series of this compound in assay buffer, matching the concentrations used in the primary screen.
-
Include wells with buffer + DMSO only as a negative control.
-
Dispense into an assay plate.
-
Read the plate using the primary assay's excitation and emission wavelengths.
Interpretation:
-
If the wells containing the compound show a concentration-dependent increase in signal compared to the DMSO control, the compound is autofluorescent at your assay wavelengths.[9] This signal must be subtracted from your primary screen data, or a different detection method should be considered.
Protocol 5: Cytotoxicity Assessment (CellTiter-Glo® Method)
Objective: To determine the concentration at which this compound causes cell death.
Materials:
-
Cell line used in the primary assay.
-
Cell culture medium.
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Luminometer-capable plate reader.
Procedure:
-
Plate cells in a white, opaque-walled 384-well plate at the same density used in the primary screen. Allow cells to adhere overnight.
-
Prepare a dose-response dilution series of this compound in cell culture medium.
-
Treat the cells with the compound dilutions and incubate for the same duration as the primary assay.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Plot the data and calculate the CC₅₀ (the concentration that causes a 50% reduction in cell viability).
Interpretation: Compare the CC₅₀ value to the compound's functional potency (IC₅₀/EC₅₀). A low therapeutic window (e.g., CC₅₀ / IC₅₀ < 10) suggests that the observed activity may be an artifact of cytotoxicity.
References
-
Inglese, J., et al. (2006). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Center for Biotechnology Information. Available at: [Link]
-
American Elements. (n.d.). This compound. American Elements. Available at: [Link]
-
Thorne, N., et al. (2012). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 4-Heptanol. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Bickle, M. (2010). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
-
BMG LABTECH. (n.d.). The Z prime value (Z´). BMG LABTECH. Available at: [Link]
-
Wikipedia. (2023). Z-factor. Wikipedia. Available at: [Link]
-
Dahlin, J.L., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. PubMed. Available at: [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]
-
Inglese, J., et al. (2007). Reporting data from high-throughput screening of small-molecule libraries. Genome.gov. Available at: [Link]
-
Gershon, H., et al. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Fordham Research Commons. Available at: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. This compound | C13H20O | CID 12409815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. research.library.fordham.edu [research.library.fordham.edu]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Z-factor - Wikipedia [en.wikipedia.org]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. genome.gov [genome.gov]
Minimizing contamination in trace analysis of 4-(Heptan-4-yl)phenol
Technical Support Center: Trace Analysis of 4-(Heptan-4-yl)phenol
Welcome to the technical support center for the trace analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this compound at low levels. Given its chemical properties and prevalence, minimizing background contamination is paramount for generating accurate and reproducible data. This resource provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and validated procedures to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about this compound and the overarching challenges in its analysis.
Q1: What is this compound and why is its trace analysis significant?
A1: this compound is an organic compound belonging to the alkylphenol family. Alkylphenols are used in the manufacturing of various products, including detergents, pesticides, and as additives in plastics.[1][2] Consequently, they have become widespread environmental contaminants.[3] Trace analysis is critical for several reasons:
-
Environmental Monitoring: Regulatory bodies monitor alkylphenols in water and soil due to their potential as endocrine-disrupting compounds and their toxicity to aquatic organisms.[3]
-
Food Safety: These compounds can bioaccumulate and enter the food chain, necessitating sensitive detection methods for food products.
-
Pharmaceutical & Material Science: In drug development and material science, this compound can be an impurity or a degradation product. Its presence, even at trace levels, can impact product safety, efficacy, and stability.
Q2: What are the most common sources of this compound contamination in a laboratory setting?
A2: The primary challenge in analyzing alkylphenols is their presence in common laboratory consumables. Contamination can be introduced at any stage of the analytical workflow. Key sources include:
-
Plasticware: Many plastics, including polycarbonate, polystyrene, and PVC, contain alkylphenol-based additives or plasticizers that can leach into solvents and samples.[4][5] This is a major source of background interference.[5] Leaching can be exacerbated by contact time, temperature, and the type of solvent used.[6]
-
Solvents: Solvents may contain trace levels of phenolic impurities from their manufacturing process or from being stored in plastic containers. Always use high-purity, GC- or LC-MS-grade solvents.
-
Glassware: Improperly cleaned glassware can harbor residues from previous experiments or from detergents. Many commercial detergents contain alkylphenol ethoxylates, which can degrade into this compound.[7]
-
Sample Preparation Devices: Solid-Phase Extraction (SPE) cartridges, pipette tips, and vial caps/septa are often made of polypropylene or other plastics that can be a source of contamination.[8]
-
Laboratory Environment: Phenolic compounds can be present in laboratory air, particularly in facilities where phenol is used for other applications.[8] Dust particles can also carry these contaminants.[9]
Q3: How can I distinguish between sample-derived this compound and background contamination?
A3: This is the central question in trace analysis. A rigorous quality control system based on the analysis of blanks is the only reliable method.
-
Laboratory Reagent Blank (LRB) / Solvent Blank: This consists of all the reagents used in your sample preparation, processed in the exact same manner as a sample, but without the sample matrix itself.[10] This blank will reveal contamination from solvents, glassware, and sample preparation steps.
-
Instrument Blank: This is typically a pure solvent injected directly into the instrument. It helps diagnose contamination within the injection port, syringe, or the analytical column.[11]
-
Field Blank: If collecting samples from the field, a field blank (a container of pure solvent taken to the sampling site and exposed to the environment) can identify contamination that occurred during sample collection.
If a peak corresponding to this compound appears in your blanks, its area must be significantly lower (typically <10%) than the response in your lowest calibration standard. If the blank response is high, the source of contamination must be identified and eliminated before proceeding with sample analysis.
Section 2: Troubleshooting Guide: Isolating Contamination Sources
This guide provides a systematic approach to pinpointing the source of contamination when it is detected in your blanks.
Problem: I am seeing a peak for this compound in my solvent blanks.
This indicates a contamination issue within your laboratory workflow or instrument. The following decision tree and workflow diagram can help isolate the source.
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for identifying the source of contamination.
Caption: Troubleshooting Decision Tree for Contamination.
Step-by-Step Investigation:
-
Isolate the Instrument:
-
Action: Perform a "no injection" or "air injection" run. Then, inject a high-purity solvent (e.g., hexane or acetonitrile) directly from a sealed glass ampule, bypassing all sample preparation steps.
-
Interpretation: If a peak for this compound appears, the contamination is within the GC/LC system.[11] This is often referred to as a "ghost peak."[12]
-
Solution:
-
Injector/Inlet: The injector port liner (for GC) or needle seat (for LC) is a common site for residue buildup.[13] Perform inlet maintenance according to the manufacturer's instructions.
-
Syringe: The autosampler syringe may be contaminated. Rinse the syringe with multiple, high-purity solvents or replace it.[11]
-
Carryover: If the blank was run after a high-concentration sample, sample carryover may be the issue. Run several solvent washes to flush the system.[14]
-
Gas/Solvent Lines: Contamination can build up in the gas lines or solvent tubing. Purge the lines thoroughly.[15]
-
-
-
Evaluate Solvents and Reagents:
-
Action: If the instrument is clean, the contamination is likely from your reagents. Obtain a brand new bottle of the highest purity solvent available, preferably from a different lot number. Prepare a new blank using this solvent, minimizing contact with labware (e.g., draw directly from the bottle with a clean syringe).
-
Interpretation: If the peak disappears, your previous solvent stock was contaminated.
-
Solution: Discard the old solvent. Always purchase solvents in glass bottles, not plastic-coated or fully plastic containers.
-
-
Assess Labware (Glassware & Plastics):
-
Action: If the instrument and fresh solvent are clean, the contamination is coming from your labware during the preparation process.
-
Interpretation: This is the most common scenario for alkylphenol contamination.
-
Solution:
-
Eliminate Plastics: Wherever possible, replace plastic labware (beakers, graduated cylinders, pipette tips) with glass or stainless steel alternatives. If plastics are unavoidable, pre-rinse them multiple times with your analytical solvent.
-
Implement Rigorous Glassware Cleaning: Standard cleaning may not be sufficient. Follow a specialized protocol for trace organic analysis. See SOP 1 below for a validated method.[16]
-
Check Vials and Caps: Use vials and caps certified for trace analysis. Septa can be a source of contamination; consider using PTFE-lined septa.
-
-
Data Summary: Common Contaminants & Their Origins
| Contamination Source | Specific Origin | Preventative Action |
| Labware | Plastic bottles, pipette tips, SPE cartridges | Use glass or polypropylene; pre-rinse with solvent.[4][5] |
| Improperly cleaned glassware | Implement rigorous, acid-based cleaning protocols.[16] | |
| Vial septa | Use PTFE-lined septa. | |
| Reagents | Low-purity solvents | Purchase highest grade (e.g., LC-MS or GC-MS grade) solvents in glass bottles. |
| Contaminated water | Use freshly purified water (e.g., 18.2 MΩ·cm). | |
| Instrument | GC Inlet liner, LC needle seat | Regular cleaning and replacement as part of routine maintenance.[13] |
| Autosampler syringe | Thorough solvent rinsing between injections; dedicated syringes for trace work.[11] | |
| Sample carryover | Run multiple solvent blank injections after high-concentration samples.[14] | |
| Environment | Airborne dust, laboratory air | Prepare samples in a clean area or fume hood, away from other phenol sources.[8][9] |
Section 3: Standard Operating Procedures (SOPs) for Contamination Control
Adherence to validated SOPs is crucial for preventing contamination and ensuring the reliability of your data.
SOP 1: Rigorous Cleaning of Glassware for Alkylphenol Trace Analysis
This procedure is designed to remove organic residues and is more stringent than standard washing.
Objective: To prepare glassware that is free from organic contaminants, including alkylphenols, to a level suitable for trace analysis (ppb or ppt).
Materials:
-
Personal Protective Equipment (PPE): Gloves, safety glasses, lab coat.
-
Phosphate-free laboratory detergent.
-
Reagent-grade nitric acid (HNO₃) or hydrochloric acid (HCl).
-
High-purity solvent (e.g., Acetone or Methanol).
-
High-purity water (e.g., Milli-Q® or equivalent).
-
Drying oven or muffle furnace.
Procedure:
-
Initial Decontamination: As soon as possible after use, rinse glassware with the solvent used in the analysis to remove the bulk of any residues.[16]
-
Detergent Wash: Manually wash the glassware with a phosphate-free laboratory detergent and hot tap water. Use brushes to scrub all surfaces.[17]
-
Tap Water Rinse: Rinse thoroughly with hot tap water (at least 5 times) to remove all detergent.
-
Acid Soak: Submerge the glassware in a 10% HCl or 10% HNO₃ acid bath for a minimum of 4 hours, or preferably overnight.[18] Ensure all surfaces are in contact with the acid.
-
High-Purity Water Rinse: Remove glassware from the acid bath and rinse thoroughly with high-purity water (at least 5-7 times).[19]
-
Solvent Rinse: Rinse the glassware with a high-purity solvent (e.g., acetone or methanol) to remove any remaining trace organic residues and to facilitate drying.
-
Drying & Storage:
-
Option A (Standard): Dry the glassware in an oven at 105-130°C.
-
Option B (Ultimate Cleaning): For the most sensitive analyses, bake the glassware in a muffle furnace at 450-550°C for at least 4 hours.[18] This will pyrolyze any remaining organic traces.
-
-
Storage: Once cool, immediately cover the openings of the glassware with clean aluminum foil and store in a clean, dust-free cabinet.
SOP 2: Protocol for Preparing and Analyzing a System Blank
This procedure verifies the cleanliness of the entire analytical system before processing samples.
Objective: To confirm that the sample preparation procedure and the analytical instrument do not contribute a significant background signal for this compound.
Procedure:
-
Gather Materials: Use only glassware cleaned according to SOP 1. Use a new, sealed bottle of high-purity solvent.
-
Simulate Sample Preparation: Perform every single step of your analytical method, but without adding the actual sample matrix.
-
For example, if your method involves measuring 100 mL of a water sample, measure 100 mL of high-purity water instead.
-
If you use an SPE cartridge, pass the high-purity water through it.
-
If you perform a liquid-liquid extraction, use high-purity water as the sample phase.
-
Evaporate and reconstitute the final extract exactly as you would for a real sample.
-
-
Transfer to Vial: Transfer the final "blank extract" to a clean, certified autosampler vial.
-
Instrument Analysis: Analyze the blank using the same instrument method (e.g., GC-MS or LC-MS program) as your samples and standards.
-
Data Evaluation:
-
Examine the chromatogram at the expected retention time for this compound.
-
Acceptance Criterion: The peak area for the analyte in the blank should be less than 10% of the peak area of the lowest concentration calibration standard.
-
Failure: If the blank response exceeds this criterion, the system is not clean enough for analysis. Return to the troubleshooting guide (Section 2) to identify and eliminate the source of contamination before analyzing any samples.
-
Section 4: Visualization of the Analytical Workflow
Understanding the complete analytical path helps to identify potential points of contamination.
Caption: Analytical Workflow with Contamination Checkpoints.
Section 5: References
-
Agilent Technologies. (n.d.). Troubleshooting Chromatographic Contamination Ghost peaks/carryover. Retrieved from [Link]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part One: Ghost Peaks. Retrieved from [Link]
-
Arizona State University. (2019). Glassware Washing Procedures (Rev C). Retrieved from [Link]
-
Bergé, A., Cladière, M., Gasperi, J., Coursimault, A., Tassin, B., & Moilleron, R. (2012). Meta-analysis of environmental contamination by alkylphenols. Environmental Science and Pollution Research International, 19(9), 3798–3819.
-
Fries, E., & Sühring, R. (2023). Ones That Get Away: Investigating the Leaching of Persistent, Mobile, and Toxic Plastic Additives from New and Environmentally Sampled Plastic Items. Environmental Science & Technology, 57(19), 7481–7491.
-
Michał, B., & Pohl, A. (2023). Alkylphenols and bisphenol A in the aquatic environment and their leaching from plastic products – a review. Desalination and Water Treatment, 285, 13-28.
-
National Cancer Institute. (n.d.). Glassware Cleaning for Trace TOC Analysis. Retrieved from [Link]
-
Oputu, O. U., et al. (2024). Phenolic compounds occurrence and human health risk assessment in potable and treated waters in Western Cape, South Africa. Scientific African, 23, e02021.
-
Piotr, C., & Anna, W. (2005). Phenols – Sources and Toxicity. Polish Journal of Environmental Studies, 14(1), 11-20.
-
Restek Corporation. (2018). GC Troubleshooting—Carryover and Ghost Peaks. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). TID 016 - Glassware Cleaning for Method 23. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1999). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Clean Glassware. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Meta-analysis of environmental contamination by alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. oaepublish.com [oaepublish.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. 清洁实验室玻璃器皿 [sigmaaldrich.com]
- 8. epa.gov [epa.gov]
- 9. mt.com [mt.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. gcms.cz [gcms.cz]
- 16. epa.gov [epa.gov]
- 17. How To [chem.rochester.edu]
- 18. cores.research.asu.edu [cores.research.asu.edu]
- 19. frederick.cancer.gov [frederick.cancer.gov]
Validation & Comparative
A Comparative Analysis of the Estrogenic Activity of 4-(Heptan-4-yl)phenol and Nonylphenol: An In-Depth Technical Guide
This guide provides a comprehensive comparison of the estrogenic activity of two alkylphenolic compounds: 4-(Heptan-4-yl)phenol and the more extensively studied nonylphenol. As environmental contaminants, the potential for these compounds to mimic endogenous estrogens and disrupt normal endocrine function is a significant concern for researchers, scientists, and drug development professionals. This document synthesizes available experimental data, explains the underlying scientific principles of estrogenicity assessment, and provides detailed protocols for key in vitro assays.
Introduction: The Endocrine-Disrupting Potential of Alkylphenols
Alkylphenols are a class of synthetic organic compounds widely used in the production of detergents, plastics, and other industrial products.[1] Their structural similarity to the natural estrogen, 17β-estradiol, allows them to bind to and activate estrogen receptors (ERs), thereby mimicking the effects of endogenous estrogens.[2] This estrogenic activity can lead to a range of adverse health effects, including reproductive and developmental abnormalities.[3]
Nonylphenol, a well-known endocrine-disrupting chemical (EDC), is typically a complex mixture of isomers with varying estrogenic potencies.[4][5] In contrast, this compound is a specific, branched isomer of heptylphenol. While data on this compound is less abundant, understanding its estrogenic potential is crucial for a comprehensive risk assessment of alkylphenols. This guide will delve into a comparative analysis of these two compounds, leveraging existing data and established structure-activity relationships.
The Estrogen Receptor Signaling Pathway: A Mechanistic Overview
The estrogenic activity of compounds like this compound and nonylphenol is primarily mediated through the estrogen receptor signaling pathway. As members of the nuclear receptor superfamily, ERα and ERβ, upon ligand binding, undergo a conformational change, dimerize, and translocate to the nucleus where they act as transcription factors, modulating the expression of estrogen-responsive genes.[6] This genomic pathway is the principal mechanism through which estrogens and their mimics exert their physiological and pathological effects.
Caption: Estrogen Receptor Signaling Pathway.
Comparative Estrogenic Activity: A Data-Driven Analysis
The estrogenic potency of a compound is typically assessed through a combination of in vitro and in vivo assays. These assays measure various endpoints, including receptor binding affinity, transcriptional activation of reporter genes, and physiological responses in animal models.
In Vitro Data Comparison
In vitro assays provide a controlled environment to assess the direct interaction of a compound with the estrogen receptor and its ability to initiate a cellular response. Key assays include receptor binding assays, yeast-based reporter gene assays (Yeast Estrogen Screen - YES), and mammalian cell proliferation assays (e.g., MCF-7 E-SCREEN).
Table 1: Comparative In Vitro Estrogenic Activity
| Parameter | This compound | Nonylphenol (Isomer Mixture) | Reference Compound (17β-Estradiol) |
| Receptor Binding Affinity (RBA) vs. ER | Data not available for this specific isomer. However, alkylphenols generally exhibit lower binding affinity than 17β-estradiol. | RBA is approximately 0.01-0.1% of 17β-estradiol. | 100% (by definition) |
| Yeast Estrogen Screen (YES) Assay (EC50) | Data not available for this specific isomer. 4-n-heptylphenol shows estrogenic activity.[7] | EC50 values for different isomer mixtures and individual isomers range from approximately 0.6 to 7.7 mg/L.[8] | Typically in the ng/L to low µg/L range. |
| MCF-7 Cell Proliferation (E-SCREEN) (EC50) | Data not available for this specific isomer. | Induces proliferation with detectable effects at concentrations around 10 µM.[9] | Induces maximal proliferation at approximately 1 nM.[9] |
Note on this compound Data: Direct experimental data for the estrogenic activity of this compound is limited in publicly available literature. The information for 4-n-heptylphenol suggests that heptylphenols, in general, possess estrogenic activity.[7] Structure-activity relationship studies of alkylphenols indicate that the degree of branching of the alkyl chain can significantly influence estrogenic potency.[5] It is plausible that this compound exhibits estrogenic activity, but its precise potency relative to nonylphenol requires direct comparative studies.
Structure-Activity Relationships
The estrogenic activity of alkylphenols is critically dependent on their molecular structure. Key structural features that influence potency include:
-
An Unhindered Phenolic Hydroxyl Group: This group is essential for binding to the estrogen receptor.[10]
-
Para-Substitution: The alkyl group located at the para position relative to the hydroxyl group generally confers the highest estrogenic activity.[10]
-
Alkyl Chain Length and Branching: Optimal activity is often observed with alkyl chains of a certain length and with specific branching patterns.[5] For nonylphenol, certain branched isomers have been shown to be more potent than the commercial mixture.[5][11]
Experimental Protocols for Assessing Estrogenic Activity
To ensure the scientific integrity and reproducibility of estrogenicity studies, standardized and well-validated protocols are essential. The following sections provide detailed methodologies for two widely used in vitro assays.
Experimental Workflow for Estrogenicity Assessment
The general workflow for assessing the estrogenic activity of a test compound involves a tiered approach, starting with in vitro screening assays and potentially progressing to more complex in vivo studies.
Caption: General Experimental Workflow.
Protocol: Yeast Estrogen Screen (YES) Assay
The YES assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (lac-Z), which encodes the enzyme β-galactosidase.[12] Binding of an estrogenic compound to the hER induces the expression of β-galactosidase, which then cleaves a chromogenic substrate, resulting in a measurable color change.[12]
Step-by-Step Methodology:
-
Yeast Culture Preparation: Two days prior to the assay, inoculate a sterile glucose medium with an active yeast culture and incubate at 30°C for approximately 42 hours.[13]
-
Preparation of Assay Medium: Prepare a fresh growth medium containing the chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG).[4] Seed this medium with the overnight yeast culture.[4]
-
Test Compound Dilution: Prepare serial dilutions of the test compounds (this compound and nonylphenol) and a positive control (17β-estradiol) in a suitable solvent (e.g., ethanol).
-
Plating: Aliquot the diluted test compounds and controls into a 96-well microtiter plate.[4] Allow the solvent to evaporate completely.[4]
-
Incubation: Add the prepared yeast assay medium to each well of the microtiter plate.[4] Incubate the plate at 34°C for 48-52 hours.[4]
-
Data Acquisition and Analysis: Measure the absorbance of each well at the appropriate wavelength for the chromogenic substrate used.[4] Calculate the half-maximal effective concentration (EC50) for each compound from the dose-response curves.[14]
Protocol: MCF-7 Cell Proliferation (E-SCREEN) Assay
The E-SCREEN assay is based on the estrogen-dependent proliferation of the human breast cancer cell line, MCF-7.[15] These cells express the estrogen receptor and their proliferation rate increases in the presence of estrogenic compounds.[16]
Step-by-Step Methodology:
-
Cell Culture Maintenance: Culture MCF-7 cells in a complete growth medium (e.g., DMEM with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO2.
-
Hormone Deprivation: Prior to the assay, switch the cells to a treatment medium without phenol red and with charcoal-stripped fetal bovine serum for 24 hours to remove any residual estrogens.
-
Cell Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a density of approximately 10 x 10^3 cells per well.
-
Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds, a positive control (17β-estradiol), and a vehicle control (e.g., 0.01% DMSO).
-
Incubation: Incubate the plates for a period of 24 to 72 hours.
-
Cell Viability Assessment: Determine the cell proliferation in each well using a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Measure the absorbance and construct dose-response curves to determine the EC50 for cell proliferation for each compound.
Discussion and Conclusion
The available evidence strongly indicates that nonylphenol is an estrogenic compound, capable of binding to the estrogen receptor and inducing estrogen-like responses in vitro.[9] While direct experimental data for this compound is lacking, the known estrogenic activity of other heptylphenol isomers, such as 4-n-heptylphenol, suggests that it is also likely to possess estrogenic properties.[7]
The principle of structure-activity relationships is paramount in predicting the estrogenic potential of alkylphenols. The specific branching of the alkyl chain in this compound may influence its binding affinity for the estrogen receptor and, consequently, its estrogenic potency. Further research employing the standardized assays detailed in this guide is necessary to definitively quantify the estrogenic activity of this compound and to accurately compare it to that of the various isomers of nonylphenol.
For researchers and drug development professionals, a thorough understanding of the estrogenic potential of such compounds is critical for assessing their safety and for the development of new chemical entities with minimal endocrine-disrupting activity. The experimental protocols provided herein offer a robust framework for conducting these essential investigations.
References
-
Akingbemi, B. T. (2005). Estrogen regulation of testicular function. Reproductive Biology and Endocrinology, 3, 51. [Link]
-
Bonefeld-Jørgensen, E. C., Andersen, H. R., Rasmussen, T. H., & Vinggaard, A. M. (2001). Effect of highly bioaccumulated polychlorinated biphenyl congeners on estrogen and androgen receptor activity. Toxicology, 158(3), 141-153. [Link]
-
Choi, S. M., Yoo, S. D., & Lee, B. M. (2004). Toxicological characteristics of endocrine-disrupting chemicals: developmental toxicity, carcinogenicity, and mutagenicity. Journal of Toxicology and Environmental Health, Part B, 7(1), 1-23. [Link]
-
Dhooge, W., Criel, P., & Comhaire, F. (2003). The yeast estrogen screen (YES) as a tool for the detection of estrogenic activity in environmental samples. Andrologia, 35(4), 209-216. [Link]
-
Fang, H., Tong, W., Perkins, R., Soto, A. M., Prechtl, N. V., & Sheehan, D. M. (2000). A structure-activity relationship study of alkylphenols for binding to the estrogen receptor. Critical Reviews in Toxicology, 30(1), 63-84. [Link]
-
Fujimoto, N., Suzuki, Y., & Honda, H. (2004). Estrogenic activities of 4-nonylphenol isomers in a yeast two-hybrid assay. Journal of Health Science, 50(4), 425-429. [Link]
-
Lecomte, S., Haelters, S., & Van der Saag, P. (2005). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Toxicology in Vitro, 19(3), 335-343. [Link]
-
National Toxicology Program. (2014). Test Method Nomination: MCF-7 Cell Proliferation Assay of Estrogenic Activity. [Link]
-
Punt, A., Louisse, J., & Peijnenburg, A. (2014). Estrogenic effects of nonylphenol and octylphenol isomers in vitro by recombinant yeast assay (RYA) and in vivo with early life stages of zebrafish. Science of The Total Environment, 466–467, 548-556. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Terasaka, S., Inoue, A., Tanji, M., & Kiyama, R. (2006). Expression profiling of estrogen-responsive genes in breast cancer cells treated with alkylphenols, chlorinated phenols, parabens, or bis- and benzoylphenols for evaluation of estrogenic activity. Toxicology Letters, 163(2), 130-141. [Link]
-
Uchiyama, T., Makino, M., Saito, H., Katase, T., & Fujimoto, Y. (2008). Syntheses and estrogenic activity of 4-nonylphenol isomers. Chemosphere, 73(1 Suppl), S60-S65. [Link]
-
Yamakoshi, Y., Otani, Y., Fujii, S., & Endo, Y. (2000). Dependence of estrogenic activity on the shape of the 4-alkyl substituent in simple phenols. Biological & Pharmaceutical Bulletin, 23(2), 259-261. [Link]
-
Xenometrix. (n.d.). XenoScreen XL YES - Yeast Estrogen Screen. [Link]
-
Zafra-Gómez, A., Ballesteros, O., & Navalón, A. (2006). Determination of alkylphenols and alkylphenol carboxylates in human urine by gas chromatography/mass spectrometry. Journal of Chromatography B, 844(1), 107-114. [Link]
-
Bone, A. J., & Ryan, K. G. (2018). Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory. Journal of visualized experiments : JoVE, (131), 56719. [Link]
-
PubChem. (n.d.). 4-(1-(4-(2-(Dimethylamino)ethoxy)phenyl)-2-phenyl-1-buten-1-yl)phenol. National Center for Biotechnology Information. [Link]
-
Hu, J. Y., Aizawa, T., & Ookubo, S. (2003). Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals. Water research, 37(6), 1225–1232. [Link]
-
Kwack, S. J., Kwon, O., Kim, H. S., Kim, S. S., Kim, S. H., Sohn, K. H., Lee, R. D., Park, C. H., Jeung, E. B., An, B. S., & Park, K. L. (2002). Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo. Journal of toxicology and environmental health. Part A, 65(5-6), 419–431. [Link]
-
Gregório, B. J. R., et al. (2024). Microcarrier-based fluorescent yeast estrogen screen assay for fast determination of endocrine disrupting compounds. Talanta, 271, 125665. [Link]
-
Santoro, A., et al. (2025). Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models. Frontiers in Endocrinology, 16, 1345431. [Link]
-
Altogen Labs. (n.d.). MCF7 Xenograft Model. [Link]
-
Ecotox Centre. (n.d.). Yeast Estrogen and Androgen Screens. [Link]
-
Krishnan, A. V., Stathis, P., Permuth, S. F., Tokes, L., & Feldman, D. (1993). Bisphenol-A: an estrogenic substance is released from polycarbonate flasks during autoclaving. Endocrinology, 132(6), 2279–2286. [Link]
-
Routledge, E. J., & Sumpter, J. P. (1996). Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen. Environmental toxicology and chemistry, 15(3), 241-248. [Link]
-
Sohoni, P., & Sumpter, J. P. (1998). Several environmental oestrogens are also anti-androgens. The Journal of endocrinology, 158(3), 327–339. [Link]
-
Soto, A. M., Sonnenschein, C., Chung, K. L., Fernandez, M. F., Olea, N., & Serrano, F. O. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental health perspectives, 103 Suppl 7(Suppl 7), 113–122. [Link]
-
Soares, A., Guieysse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters. Environment international, 34(7), 1033–1049. [Link]
-
Takeyoshi, M. (2006). A yeast two-hybrid assay for the detection of compounds with a specific estrogenic/anti-estrogenic activity. Toxicology in vitro : an international journal published in association with BIBRA, 20(6), 845–853. [Link]
-
Yang, C. Z., Yaniger, S. I., Jordan, V. C., Lunan, S. D., & Cohen, J. D. (2011). Chemicals having estrogenic activity can be released from some bisphenol a-free, hard and clear, thermoplastic resins. Environmental health : a global access science source, 10, 103. [Link]
-
Yamashita, K., et al. (2001). Exploration of endocrine-disrupting chemicals on estrogen receptor alpha by the agonist/antagonist differential-docking screening (AADS) method: 4-(1-adamantyl)phenol as a potent endocrine disruptor candidate. Journal of medicinal chemistry, 44(24), 4067–4075. [Link]
-
Nishihara, T., et al. (2000). Estrogenic activities of 517 chemicals by yeast two-hybrid assay. Journal of health science, 46(4), 282-298. [Link]
-
Miller, D., et al. (2001). Estrogenic activity of phenolic additives determined by an in vitro yeast bioassay. Environmental health perspectives, 109(2), 133–138. [Link]
-
Li, Y., et al. (2015). Estrogen receptor β inhibits estradiol-induced proliferation and migration of MCF-7 cells through regulation of mitofusin 2. Molecular medicine reports, 12(3), 3931–3937. [Link]
-
ResearchGate. (n.d.). Surprising places of estrogenic activity. [Link]
Sources
- 1. Dependence of estrogenic activity on the shape of the 4-alkyl substituent in simple phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C13H20O | CID 12409815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ftb.com.hr [ftb.com.hr]
- 4. Syntheses and estrogenic activity of 4-nonylphenol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of endocrine-disrupting chemicals on estrogen receptor alpha by the agonist/antagonist differential-docking screening (AADS) method: 4-(1-adamantyl)phenol as a potent endocrine disruptor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression profiling of estrogen-responsive genes in breast cancer cells treated with alkylphenols, chlorinated phenols, parabens, or bis- and benzoylphenols for evaluation of estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogenic effects of nonylphenol and octylphenol isomers in vitro by recombinant yeast assay (RYA) and in vivo with early life stages of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogenic activity of phenolic additives determined by an in vitro yeast bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 12. Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [opus4.kobv.de]
- 14. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 16. Frontiers | Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models [frontiersin.org]
A Comparative Guide to the In Vivo and In Vitro Toxicity of 4-(Heptan-4-yl)phenol
This guide provides a comprehensive comparison of the toxicological profiles of 4-(Heptan-4-yl)phenol as determined by in vivo and in vitro methodologies. As direct toxicological data for this compound is limited in publicly available literature, this guide leverages data from structurally similar and well-studied 4-alkylphenols (4-APs), such as 4-octylphenol and 4-nonylphenol, to infer and contextualize its potential hazards. This approach is grounded in the established structure-activity relationship within the alkylphenol class, where the length and branching of the alkyl chain significantly influence toxicological properties. This guide is intended for researchers, scientists, and drug development professionals engaged in toxicological assessment and risk analysis.
Introduction: The Rationale for a Dual-Pronged Toxicological Assessment
This compound belongs to the broader class of alkylphenols, compounds that have garnered significant scientific attention due to their widespread industrial use and potential as endocrine-disrupting chemicals (EDCs). Assessing the toxicity of such compounds requires a multi-faceted approach that combines the mechanistic detail of in vitro assays with the systemic complexity captured by in vivo studies.
-
In vitro studies , conducted on isolated cells or tissues, are invaluable for rapidly screening compounds, elucidating specific mechanisms of toxicity, and reducing reliance on animal testing. They offer a controlled environment to dissect molecular initiating events, such as receptor binding or enzyme inhibition.
-
In vivo studies , performed in whole organisms, are essential for understanding the integrated physiological response to a xenobiotic. These studies account for complex processes like absorption, distribution, metabolism, and excretion (ADME), which can significantly modulate a compound's toxicity and are often not fully recapitulated in in vitro models.
The choice between and the interpretation of data from these two approaches are critical for a comprehensive risk assessment. Discrepancies between in vivo and in vitro results are common and often provide crucial insights into the metabolic fate and systemic effects of the compound in a living organism.
Mechanistic Insights: Endocrine Disruption as a Primary Toxicity Pathway
The primary toxicological concern for 4-alkylphenols, including this compound, is their potential to act as endocrine disruptors, specifically by mimicking the action of estrogen.[1] This estrogenic activity is a key focus of both in vitro and in vivo testing.
Estrogen Receptor Activation Pathway
The estrogenic effects of 4-alkylphenols are primarily mediated through their interaction with estrogen receptors (ERα and ERβ).[2] The binding of these compounds to ERs can trigger a cascade of downstream events, leading to altered gene expression and physiological responses.
Caption: Estrogen receptor signaling pathway activated by 4-alkylphenols.
In Vitro Toxicity Assessment: A Mechanistic Deep Dive
In vitro assays provide a foundational understanding of the cellular and molecular toxicity of this compound. These tests are typically conducted on human cell lines to assess relevance to human health.
Cytotoxicity Assays
A fundamental aspect of toxicological screening is determining the concentration at which a compound induces cell death.
MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity. Phenolic compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[3]
Table 1: Comparative In Vitro Cytotoxicity of 4-Octylphenol (4-OP) and 4-Nonylphenol (4-NP) in Human Cell Lines
| Cell Line | Tissue of Origin | 4-OP IC₅₀ (µM) | 4-NP IC₅₀ (µM) |
| HepG2 | Liver | ~50 | ~50 |
| Caco-2 | Intestine | ~75 | ~60 |
| HaCaT | Skin | ~40 | >100 |
The causality behind these experimental choices lies in selecting cell lines that represent potential routes of exposure and target organs in the human body, such as the liver (HepG2) and intestine (Caco-2).[4] The differing sensitivities of cell lines, as seen with HaCaT cells, highlight tissue-specific toxic responses.[4]
Estrogenicity Assays
These assays are designed to specifically measure the estrogen-like activity of a compound.
Estrogen Receptor Transactivation Assay (OECD 455): This assay utilizes a human cell line that has been genetically modified to contain an estrogen receptor and a reporter gene (e.g., luciferase).[5][6] When an estrogenic compound binds to the receptor, it triggers the expression of the reporter gene, which can be quantified.[5][6] This provides a direct measure of the compound's ability to activate the estrogen receptor signaling pathway.
E-Screen Assay (MCF-7 Cell Proliferation): This assay uses the human breast cancer cell line MCF-7, which is estrogen-responsive. Proliferation of these cells in the presence of a test compound indicates estrogenic activity. Studies on 4-octylphenol and 4-nonylphenol have demonstrated their ability to induce MCF-7 cell proliferation at micromolar concentrations.[7]
Competitive Estrogen Receptor Binding Assay: This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen (e.g., ¹⁷β-estradiol) for binding to the estrogen receptor. A higher affinity of the test compound for the receptor results in greater displacement of the radiolabeled estrogen. 4-octylphenol and 4-nonylphenol have been shown to competitively inhibit the binding of estradiol to the estrogen receptor.[7]
Table 2: Comparative In Vitro Estrogenic Activity of 4-Alkylphenols
| Compound | E-Screen Assay (MCF-7 Proliferation) - Effective Concentration | Competitive ER Binding Assay - Relative Potency (vs. Estradiol) |
| 4-t-Octylphenol | 1 µM | Lower than Estradiol |
| 4-Nonylphenol | 10 µM | Lower than Estradiol |
Data from comparative studies on 4-alkylphenols.[7]
In Vivo Toxicity Assessment: Understanding Systemic Effects
In vivo studies are crucial for evaluating the overall toxicity of this compound in a complex biological system. These studies are typically conducted in rodent models.
Acute Oral Toxicity (OECD 423)
This study provides information on the short-term toxicity of a single oral dose of a substance. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category.[8][9] Observations include mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes over a 14-day period.[8][10]
While specific LD₅₀ data for this compound is not available, studies on other phenolic compounds can provide an indication of the expected range of acute toxicity.
Uterotrophic Bioassay
This is a well-established in vivo assay for detecting the estrogenic activity of chemicals.[11] It is based on the principle that the uterus of an immature or ovariectomized female rodent will increase in weight in response to estrogenic compounds.[11][12] A dose-dependent increase in uterine weight is a clear indicator of estrogenic activity.[7]
Table 3: Comparative In Vivo Estrogenic Activity of 4-Alkylphenols in the Uterotrophic Assay
| Compound | Route of Administration | Effective Dose Range (mg/kg/day) |
| 4-t-Octylphenol | Oral/Subcutaneous | 50 - 400 |
| 4-Nonylphenol | Oral/Subcutaneous | 200 - 400 |
Data from studies in ovariectomized rats.[7]
The selection of an ovariectomized model is a critical experimental choice as it removes the influence of endogenous estrogens, thereby increasing the sensitivity of the assay to external estrogenic compounds.[11]
Bridging the Gap: Correlating In Vitro and In Vivo Data
A direct comparison of in vitro and in vivo data for 4-alkylphenols reveals both correlations and discrepancies.
-
Qualitative Correlation: Generally, compounds that show estrogenic activity in in vitro assays (e.g., E-screen, ER transactivation) also demonstrate estrogenic effects in the in vivo uterotrophic assay.[13][14]
-
Quantitative Discrepancies: The effective concentrations in in vitro systems do not always directly translate to the effective doses in in vivo studies. This is largely due to the ADME properties of the compound. For instance, a compound may be rapidly metabolized and cleared in a living animal, leading to a lower effective concentration at the target tissue compared to what is observed in a static in vitro system. Conversely, bioaccumulation could lead to higher in vivo potency.
The liver is a primary site of metabolism for xenobiotics, and the biotransformation of 4-alkylphenols can lead to the formation of metabolites with either increased or decreased toxicity. This metabolic activity is a key reason why in vivo results can differ from in vitro findings where metabolic capacity may be limited or absent.
Caption: A logical diagram illustrating the relationship and key modulating factors between in vitro and in vivo toxicity assessments.
Experimental Protocols
In Vitro Estrogen Receptor Transactivation Assay (Based on OECD 455)
-
Cell Culture: Maintain a stable human cell line containing the human estrogen receptor alpha (hERα) and a luciferase reporter gene in appropriate culture medium. Ensure plasticware is free of estrogenic activity.[5]
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Dosing: Prepare a dilution series of this compound and appropriate controls (vehicle, positive control like 17β-estradiol). Replace the culture medium with the test solutions.
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours) to allow for receptor binding and reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the transcriptional activation as a fold-induction over the vehicle control and determine the EC₅₀ value (the concentration that causes 50% of the maximum response).
In Vivo Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD 423)
-
Animal Selection: Use a single sex of young adult rats (typically females).[15]
-
Housing and Acclimatization: House the animals in appropriate conditions with a 12-hour light/dark cycle and allow for an acclimatization period of at least 5 days.[16]
-
Dosing: Administer a single oral dose of this compound using a stepwise procedure. The starting dose is selected based on available information (e.g., 300 mg/kg).[15]
-
Observation: Observe the animals for mortality and clinical signs of toxicity at regular intervals for 14 days.[15]
-
Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Classification: Based on the number of mortalities at different dose levels, classify the substance into a GHS toxicity category.
Conclusion
The toxicological evaluation of this compound, informed by data on its structural analogs, points towards endocrine disruption via estrogen receptor agonism as a primary hazard. In vitro assays are instrumental in confirming this mechanism and providing dose-response data at the cellular level. However, in vivo studies are indispensable for understanding the ultimate toxicological outcome in a whole organism, where metabolic processes can significantly influence the potency and effects of the compound. A comprehensive risk assessment, therefore, necessitates a weight-of-evidence approach that integrates findings from both in vitro and in vivo studies. Future research should focus on obtaining direct experimental data for this compound to refine this assessment and reduce reliance on read-across from analogs.
References
-
Romanelli, A. M., et al. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. International Journal of Molecular Sciences, 25(23), 13032. [Link]
-
Kwack, S. J., et al. (2002). Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo. Journal of Toxicology and Environmental Health, Part A, 65(5-6), 419-431. [Link]
-
Kwack, S. J., et al. (2002). Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo. PubMed, 11936222. [Link]
-
Lee, H. R., et al. (2025). In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay. PubMed, 16198913. [Link]
-
OECD. (2009). Test Guideline No. 455: Stably Transfected Human Estrogen Receptor-alpha Transcriptional Activation Assay for Detection of Estrogenic Agonist-Activity of Chemicals. OECD Publishing. [Link]
-
Sanhueza, C., et al. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Open Exploration, 2, 1-12. [Link]
-
BGP-Umwelt. (2018). Acute oral toxicity study in rats TEST GUIDELINE(S) OECD 423, 2001. [Link]
-
Lemos, B., et al. (2021). Comparative toxicity of bisphenol A, octylphenol and nonylphenol to the earthworm Eisenia foetida and the plant Allium cepa. ResearchGate. [Link]
-
O'Brien, E., et al. (2016). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. PMC. [Link]
-
Timm, G. (n.d.). Story of the Uterotrophic Assay. Regulations.gov. [Link]
-
Ashby, J. (2001). Assessment of in vivo assays for endocrine disruption. PubMed, 11566539. [Link]
-
Adedara, I. A., et al. (2023). Comparative Effect of the Toxicity of 4-Tert-Octylphenol on Male and Female Wistar Rats. BioMed Research International. [Link]
-
EURL ECVAM. (2015). DB-ALM Method Summary n° 455: Transactivation Assays to Detect Estrogen Receptor Agonists and Antagonists In Vitro with Stably Transfected Human Cell Lines. JRC Big Data Analytics Platform. [Link]
-
Dragicevic, D., et al. (2025). Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines. ResearchGate. [Link]
-
Gall, A., et al. (2021). In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity. PubMed, 34487401. [Link]
-
Kim, S., et al. (2018). Urinary Levels of 4-Nonylphenol and 4-t-Octylphenol in a Representative Sample of the Korean Adult Population. MDPI. [Link]
-
Ibhazehiebo, K., et al. (2021). Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors. Semantic Scholar. [Link]
-
ChemSafetyPro. (2018). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. [Link]
-
Selassie, C. D., et al. (2002). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. Journal of Medicinal Chemistry, 45(25), 5533-5542. [Link]
-
OECD. (n.d.). OECD/OCDE 455 - OECD GUIDELINE FOR THE TESTING OF CHEMICALS - PERFORMANCE-BASED TEST GUIDELINE FOR STABLY TRANSFECTED. Policy Commons. [Link]
-
Minnesota Department of Health. (2023). 4-tert-Octylphenol Toxicological Summary. [Link]
-
Botham, C. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
-
Judson, R. S., et al. (2014). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. Environmental Science & Technology, 48(15), 8810-8821. [Link]
-
Yufirna, R., et al. (2020). Total phenolic content and in vitro evaluation of antioxidant activity of ethanol extract of Ganoderma amboinense. Nigerian Journal of Pharmaceutical and Applied Science Research, 9(2), 1-6. [Link]
-
Ashauer, R. (n.d.). Extrapolating in vitro to in vivo toxicity for predicting effects on growth in rodents. NC3Rs. [Link]
-
Wang, Y., et al. (2022). In Silico, In Vitro, and In Vivo Evaluation of the Developmental Toxicity, Estrogenic Activity, and Mutagenicity of Four Natural Phenolic Flavonoids at Low Exposure Levels. ACS Food Science & Technology, 2(3), 516-526. [Link]
-
Inotiv. (n.d.). OECD 455: Estrogen receptor transcriptional activation (ERTA). [Link]
-
Wang, Y., et al. (2024). Developmental toxicity and estrogenic activity of antimicrobial phenolic-branched fatty acids using in silico simulations and in vivo and in vitro bioassay. Frontiers in Sustainable Food Systems, 8. [Link]
-
Deisenroth, C., et al. (2022). Chemical Screening in an Estrogen Receptor Transactivation Assay With Metabolic Competence. Toxicological Sciences, 187(1), 127-142. [Link]
-
The Pharma Helper. (2025). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. [Link]
-
BGP-Umwelt. (n.d.). FINAL REPORT Acute oral toxicity study in rats TEST GUIDELINE(S) OECD 423, 2001. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents [explorationpub.com]
- 4. In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Comparative evaluation of alkylphenolic compounds on estrogenic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. agc-chemicals.com [agc-chemicals.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. researchgate.net [researchgate.net]
An Authoritative Guide to Inter-Laboratory Comparison for the Analysis of 4-(Heptan-4-yl)phenol
A Senior Application Scientist's Perspective on Ensuring Analytical Accuracy and Comparability
For researchers, scientists, and professionals in drug development, the consistent and accurate quantification of chemical compounds is paramount. This guide provides an in-depth examination of inter-laboratory comparison for the analysis of 4-(Heptan-4-yl)phenol, a compound recognized as a potential endocrine disruptor[1]. By establishing robust analytical methodologies and validating them across multiple laboratories, we can ensure the reliability of data that informs critical decisions in both research and regulatory contexts.
Introduction: The Significance of this compound and the Imperative for Standardized Analysis
This compound, with the chemical formula C₁₃H₂₀O, belongs to the class of alkylphenols[1][2]. These compounds are of significant environmental and health interest due to their potential to interfere with the endocrine system[1][3]. The accurate determination of this compound in various matrices is therefore crucial for toxicological studies, environmental monitoring, and ensuring the safety of pharmaceutical products.
However, analytical measurements are susceptible to variations arising from differences in instrumentation, reagents, and operator expertise. Inter-laboratory comparisons, also known as proficiency testing, are essential quality control tools that allow laboratories to assess their analytical performance against their peers and a reference value[4]. Participation in such studies is a cornerstone of a laboratory's quality assurance system, providing confidence in the generated data and highlighting any potential biases or inaccuracies in their methods[4][5].
This guide will explore two common analytical techniques for the quantification of phenolic compounds, propose a framework for an inter-laboratory comparison study for this compound, and present a hypothetical dataset to illustrate the evaluation of laboratory performance.
Analytical Methodologies for this compound
The selection of an appropriate analytical method is a critical first step. For phenolic compounds like this compound, chromatographic techniques are often preferred due to their high sensitivity and selectivity.[6] Below, we detail two robust methods suitable for an inter-laboratory comparison.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). Phenolic compounds are naturally fluorescent, allowing for highly sensitive and selective detection using a fluorescence detector. This intrinsic property often eliminates the need for derivatization, simplifying sample preparation.
Causality of Experimental Choices:
-
Column: A C8 or C18 reversed-phase column is typically chosen for the separation of moderately nonpolar compounds like alkylphenols.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly employed to achieve optimal separation.[7]
-
Fluorescence Detection: Excitation and emission wavelengths are optimized for the specific analyte to maximize sensitivity and minimize interference from other compounds in the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds in the gas phase. The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. This provides both quantitative data and structural information, offering a high degree of confidence in the identification of the analyte.
Causality of Experimental Choices:
-
Derivatization: Phenols are often not sufficiently volatile for direct GC analysis. A derivatization step, such as silylation, is commonly employed to increase their volatility and improve their chromatographic behavior.
-
Column: A non-polar or mid-polar capillary column is typically used for the separation of the derivatized analytes.
-
Mass Spectrometry: Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.[6]
Designing an Inter-Laboratory Comparison Study
A well-designed inter-laboratory study is crucial for obtaining meaningful results.[8] The following sections outline a hypothetical study for the analysis of this compound.
Study Objectives
-
To assess the proficiency of participating laboratories in quantifying this compound in a standardized sample.
-
To compare the performance of different analytical methods (HPLC-FLD and GC-MS).
-
To identify potential sources of error and variability in the analytical measurements.
Preparation and Distribution of the Test Material
A homogenous and stable test material is prepared by spiking a suitable matrix (e.g., a placebo pharmaceutical formulation or a simulated environmental water sample) with a known concentration of this compound. The material is then divided into identical aliquots and distributed to the participating laboratories. A portion of the material is retained for homogeneity and stability testing.
Experimental Protocol for Participating Laboratories
Each laboratory is provided with a detailed protocol outlining the analytical procedure. While laboratories may use their own in-house validated methods, they are required to report any deviations from the provided protocol.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a specified amount of the test material.
-
Perform a liquid-liquid or solid-phase extraction to isolate the this compound from the sample matrix. The choice of extraction method will depend on the nature of the matrix.
-
For GC-MS analysis, a derivatization step is required.
-
The final extract is reconstituted in a suitable solvent for analysis.
-
-
Instrumental Analysis:
-
HPLC-FLD:
-
Column: Zorbax Eclipse XDB C8 or equivalent.
-
Mobile Phase: Acetonitrile/water (65:35, v/v) at a flow rate of 1.0 mL/min.[7]
-
Fluorescence Detection: Excitation at 225 nm, Emission at 310 nm.
-
-
GC-MS:
-
Column: DB-5ms or equivalent.
-
Carrier Gas: Helium.
-
Temperature Program: Optimized for the separation of the derivatized analyte.
-
Mass Spectrometer: Operated in SIM mode, monitoring characteristic ions of the derivatized this compound.
-
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of this compound.
-
Quantify the concentration of this compound in the test sample by interpolating its response from the calibration curve.
-
-
Reporting:
-
Report the mean concentration, standard deviation, and the number of replicate measurements.
-
Provide details of the analytical method used, including any modifications to the protocol.
-
Data Presentation and Interpretation
The data from the participating laboratories are collected and analyzed to assess their performance. The following table presents hypothetical results from our inter-laboratory study.
Table 1: Hypothetical Results of the Inter-Laboratory Comparison for this compound Analysis
| Laboratory ID | Analytical Method | Reported Concentration (µg/g) | Recovery (%) | Repeatability (RSD, %) |
| Lab 1 | HPLC-FLD | 9.85 | 98.5 | 2.1 |
| Lab 2 | HPLC-FLD | 10.20 | 102.0 | 1.8 |
| Lab 3 | HPLC-FLD | 9.50 | 95.0 | 2.5 |
| Lab 4 | GC-MS | 10.15 | 101.5 | 1.5 |
| Lab 5 | GC-MS | 9.90 | 99.0 | 1.2 |
| Lab 6 | GC-MS | 10.50 | 105.0 | 2.0 |
| Assigned Value | 10.00 µg/g |
Assigned Value: The known concentration of this compound in the test material. RSD: Relative Standard Deviation
Visualization of the Inter-Laboratory Study Workflow
The following diagram illustrates the key stages of the inter-laboratory comparison study.
Caption: Workflow of the inter-laboratory comparison study.
Conclusion: Fostering a Culture of Quality and Comparability
This guide has provided a comprehensive framework for an inter-laboratory comparison for the analysis of this compound. By adopting standardized methodologies and participating in proficiency testing schemes, laboratories can enhance the quality and reliability of their data. This commitment to scientific integrity is essential for advancing our understanding of the potential risks associated with endocrine-disrupting compounds and for making informed decisions that protect public health and the environment.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12409815, this compound. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 97050362, (4R)-heptan-4-ol. [Link]
-
Pavel, O. V., & Bobu, E. (2009). HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples. Revista de Chimie, 60(10), 1084-1088. [Link]
-
Zafra-Gómez, A., et al. (2024). New analytical method for the determination of endocrine disruptors in human faeces using gas chromatography coupled to tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 416(4), 933-945. [Link]
-
López-García, E., et al. (2022). Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. Foods, 11(15), 2289. [Link]
-
American Elements. This compound. [Link]
-
Kavitha, S., & Palanisamy, P. (2018). Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. Annals of Chemical and Medical Sciences, 2(1). [Link]
-
Pavel, O. V., & Bobu, E. (2009). HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples. Revista de Chimie, 60(10), 1084-1088. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 16143, 4-n-Heptylphenol. [Link]
-
Fabregat-Cabello, N., et al. (2016). Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isotope pattern deconvolution in water samples. Comparison of two extraction techniques. Analytical Methods, 8(12), 2546-2555. [Link]
-
STAT-TECH. Design of Experiments for Analytical Method Development and Validation. [Link]
-
Grimaldi, M., et al. (2021). Regulatory Testing for Endocrine Disruptors; Need for Validated Methods and Integrated Approaches. Frontiers in Endocrinology, 12, 709376. [Link]
-
Shehi, A., et al. (2022). Determination of phenol levels in some surface water ecosystems of Tirana Area, Albania. Journal of Ecosystems and Management, 13(1), 1-8. [Link]
-
Li, Y., et al. (2009). Synthesis of poly(4-vinyl phenol) and its self-assembly with diazoresin via H-bond. Journal of Materials Science, 44(2), 448-453. [Link]
-
StudySmarter. Proficiency testing and interlaboratory comparisons. [Link]
-
Thompson, M. (2000). On the validation by inter-laboratory study of ‘procedures’ in chemical measurement. Analytical Methods, 2(7), 836-840. [Link]
-
Wang, S., et al. (2018). Determination of 4-n-octylphenol, 4-n-nonylphenol and bisphenol A in fish samples from lake and rivers within Hunan Province, China. International Journal of Environmental Analytical Chemistry, 98(12), 1126-1138. [Link]
-
Rocío-Bautista, P., et al. (2016). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. BioMed Research International, 2016, 8489315. [Link]
-
Kessener, Y. M., & Koeber, R. (1993). Inter-laboratory studies in analytical chemistry. Química Nova, 16(6), 543-548. [Link]
-
A. C., & A. M. (2017). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL PROPERTIES OF 4-[(4-HYDROXYBENZYLIDENE) AMINO] PHENOL AND ITS POLYMER. International Journal of Polymeric Materials and Polymeric Biomaterials, 66(12), 603-611. [Link]
-
Schmid, K. M., & Yeung, K. K. C. (2022). Introducing Elements of Inquiry and Experimental Design in the First Year of an Undergraduate Laboratory Program. Journal of Chemical Education, 99(8), 2935-2942. [Link]
Sources
- 1. This compound | C13H20O | CID 12409815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. 4-n-Heptylphenol | C13H20O | CID 16143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. On the validation by inter-laboratory study of ‘procedures’ in chemical measurement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
A Comparative Analysis of the Biodegradation Pathways of 4-(Heptan-4-yl)phenol and Octylphenol: A Guide for Researchers
This guide provides an in-depth comparative analysis of the microbial biodegradation pathways of two environmentally significant alkylphenols: 4-(heptan-4-yl)phenol and octylphenol. As byproducts of industrial processes and the breakdown of widely used surfactants, these compounds are recognized endocrine disruptors, posing a considerable risk to environmental and human health.[1][2] Understanding their metabolic fate in microbial systems is paramount for developing effective bioremediation strategies and conducting comprehensive risk assessments. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are engaged in the study of xenobiotic metabolism and environmental toxicology.
Introduction: The Environmental Imperative
This compound, a branched heptylphenol, and octylphenol, particularly its branched isomer 4-tert-octylphenol, are persistent organic pollutants.[3] Their structural similarity to natural estrogens allows them to interfere with the endocrine systems of various organisms, leading to potential reproductive and developmental issues.[1] While both are categorized as alkylphenols, the nuanced differences in their alkyl chain structure—a branched heptyl group versus an octyl group—can significantly influence their susceptibility to microbial degradation and the specific enzymatic pathways involved. This guide will dissect these differences, drawing upon available experimental data to provide a clear comparative framework.
Comparative Biodegradation Pathways
The microbial degradation of phenolic compounds generally proceeds through a series of enzymatic reactions that culminate in the cleavage of the aromatic ring, leading to metabolites that can enter central metabolic pathways.[4][5] The primary divergence in these pathways often occurs at the initial steps of ring hydroxylation and subsequent cleavage, which can follow either an ortho or a meta route.[4][5]
Biodegradation of Octylphenol (4-tert-Octylphenol)
The biodegradation of 4-tert-octylphenol is relatively well-documented, with both bacterial and fungal species implicated in its breakdown.
Bacterial Degradation:
The predominant pathway for the bacterial degradation of 4-tert-octylphenol involves an initial hydroxylation of the aromatic ring to form a catechol intermediate.[6] This reaction is typically catalyzed by a multicomponent phenol hydroxylase .[6] Following the formation of the catechol derivative, the aromatic ring is cleaved. Experimental evidence strongly suggests that the ortho-cleavage pathway , mediated by catechol 1,2-dioxygenase , is the primary route for 4-tert-octylphenol mineralization in many bacteria, including various Pseudomonas species.[4][6]
Fungal Degradation:
Fungi, particularly white-rot fungi, employ a different enzymatic arsenal for the degradation of 4-tert-octylphenol. Ligninolytic enzymes such as laccase and manganese peroxidase (MnP) have been shown to effectively degrade this compound.[7] The fungal degradation of 4-tert-octylphenol may also involve hydroxylation and reduction of the aliphatic chain, leading to the formation of more polar and less toxic metabolites.[8] For instance, the fungus Umbelopsis isabellina has been shown to biotransform 4-tert-octylphenol into hydroxylated derivatives.[8][9]
Biodegradation of this compound
Direct experimental evidence detailing the complete biodegradation pathway of this compound is notably scarce in the current scientific literature. However, by examining the degradation of structurally similar branched alkylphenols, we can infer a plausible metabolic route.
A key study on the degradation of a nonylphenol isomer with a highly branched structure, 4-(3',5'-dimethyl-3'-heptyl)-phenol, by Sphingomonas sp. revealed a unique pathway.[10] This pathway involves the cleavage of the bond between the aromatic ring and the alkyl side chain, a process known as ipso-substitution, which results in the release of the corresponding alcohol (3,5-dimethyl-3-heptanol).[10][11] Given the branched nature of the heptyl group in this compound, it is highly probable that a similar ipso-substitution mechanism is a primary route of its bacterial degradation, particularly by Sphingomonas and related genera.
Alternatively, some Rhodococcus species have been shown to degrade shorter-chain 4-alkylphenols (e.g., 4-ethylphenol and 4-propylphenol) via a meta-cleavage pathway .[1][12][13] This pathway is initiated by an alkylphenol hydroxylase, followed by ring cleavage by a catechol 2,3-dioxygenase. While less likely for a more complex branched structure like this compound, this pathway cannot be entirely ruled out without direct experimental evidence.
The following diagram illustrates the likely divergent initial steps in the biodegradation of 4-tert-octylphenol and the hypothesized pathway for this compound.
Caption: Workflow for a typical alkylphenol biodegradation assay.
Protocol for Metabolite Identification using LC-MS/MS
This protocol provides a general workflow for identifying the intermediate products of alkylphenol biodegradation.
1. Sample Preparation:
- Collect supernatant samples from the biodegradation assay at time points where significant degradation of the parent compound is observed.
- Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the metabolites and remove interfering matrix components. [14][15] 2. LC-MS/MS Analysis:
- Inject the extracted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Use a suitable reverse-phase column (e.g., C18) to separate the parent compound and its metabolites. [16][17] * Operate the mass spectrometer in both full scan mode to detect potential metabolites and in product ion scan mode (MS/MS) to obtain fragmentation patterns of the parent compound and suspected metabolites. [18][19] 3. Data Analysis and Structure Elucidation:
- Compare the mass spectra of the potential metabolites to that of the parent compound to identify characteristic fragments and neutral losses.
- Utilize metabolomics software and databases to aid in the identification of potential structures.
- If possible, confirm the identity of metabolites by comparing their retention times and mass spectra with those of authentic standards.
Conclusion and Future Directions
The biodegradation of 4-tert-octylphenol is a well-characterized process, primarily proceeding through an ortho-cleavage pathway in bacteria and via the action of ligninolytic enzymes in fungi. In stark contrast, the metabolic fate of this compound remains largely unexplored. Based on the degradation of structurally related branched alkylphenols, an ipso-substitution mechanism is the most probable route for its bacterial degradation.
This guide highlights a critical knowledge gap and underscores the necessity for further research into the biodegradation of branched alkylphenols beyond the commonly studied nonylphenol and octylphenol. Future studies should focus on:
-
Isolating and characterizing microorganisms capable of degrading this compound.
-
Elucidating the complete metabolic pathway and identifying the key enzymes involved.
-
Conducting comparative studies on the degradation rates and ecotoxicological implications of the metabolites of both this compound and octylphenol.
By addressing these research questions, we can develop a more comprehensive understanding of the environmental fate of this important class of pollutants and enhance our ability to mitigate their impact.
References
-
Długoński, J., & Grzesiak, J. (2022). Ecotoxicological Estimation of 4-Cumylphenol, 4-t-Octylphenol, Nonylphenol, and Volatile Leachate Phenol Degradation by the Microscopic Fungus Umbelopsis isabellina Using a Battery of Biotests. Molecules, 27(7), 2185. [Link]
-
Tuan, N. N., Hsieh, H. C., Lin, Y. W., & Huang, S. L. (2011). Analysis of bacterial degradation pathways for long-chain alkylphenols involving phenol hydroxylase, alkylphenol monooxygenase and catechol dioxygenase genes. Bioresource Technology, 102(5), 4232–4240. [Link]
-
McLeod, M. P., & Eltis, L. D. (2019). Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands. Frontiers in Microbiology, 10, 1833. [Link]
-
Gatidou, G., Stasinakis, A. S., & Thomaidis, N. S. (2017). Schematic degradation pathway of alkylphenolethoxylates and formation APEO metabolites. In ResearchGate. [Link]
-
Arutchelvan, V., Kanakasabai, V., Elangovan, R., Nagarajan, S., & Muralikrishna, V. (2006). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Environmental Sciences, 18(5), 986-990. [Link]
-
Gadd, G. M. (2019). Long-Chain Alkylphenol Biodegradation Potential of Soil Ascomycota. Microorganisms, 7(10), 408. [Link]
-
Corvini, P. F. X., Schäffer, A., & Schlosser, D. (2006). Microbial degradation of nonylphenol and other alkylphenols--our evolving view. Applied Microbiology and Biotechnology, 72(2), 223–243. [Link]
-
Wang, L., Chen, J., & Li, Y. (2021). A comprehensive review on the sources, environmental behavior, and degradation of alkylphenol ethoxylates and their metabolites in surface water and soils. Journal of Environmental Management, 297, 113337. [Link]
-
Lagos, A., & Horisawa, S. (2014). Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. ResearchGate. [Link]
-
Wang, S. J., & Loh, K. C. (2000). Growth kinetics of Pseudomonas putida in cometabolism of phenol and 4-chlorophenol in the presence of a conventional carbon source. Biotechnology and Bioengineering, 68(4), 437–447. [Link]
-
Corvini, P. F. X., El-Hajjaji, F., Schlosser, D., & Schaffer, A. (2005). Degradation of the radioactive and non-labelled branched 4(3',5'-dimethyl 3'-heptyl)-phenol nonylphenol isomer by sphingomonas TTNP3. Journal of Environmental Science and Health, Part A, 40(1), 111-122. [Link]
-
AnoxKaldnes. (n.d.). Biodegradation tests. Retrieved January 27, 2026, from [Link]
-
Li, H., Jiku, F., & Li, S. F. (2013). Study of 4-t-octylphenol degradation and microbial community in granular sludge. Water Science and Technology, 67(10), 2329–2335. [Link]
-
Wang, Y., Zhang, Y., Wang, J., & Sun, C. (2023). Degradation of Phenol by Immobilized Alcaligenes faecalis Strain JH1 in Fe3O4-Modified Biochar from Pharmaceutical Residues. Water, 15(23), 4084. [Link]
-
Celeiro, M., D'Agostino, C., D'Ovidio, F., Harrad, S., & Lliberia, O. (2021). Analysis of alkylphenols, bisphenols and alkylphenol ethoxylates in microbial-fermented functional beverages and. Digital.CSIC. [Link]
-
Tsutsumi, Y., Hanai, T., & Nishida, T. (2001). Removal of estrogenic activity of 4-tert-octylphenol by ligninolytic enzymes from white rot fungi. Journal of Wood Science, 47(4), 321-324. [Link]
-
Melati, I., Maghfiroh, M., Setiadewi, N., & Kurniawan, R. (2021). Bioremediation of Phenolic Pollutants by Fungi: A Perspective. EJournal BRIN. [Link]
-
Wang, Y. L., Su, C. C., & Shieh, W. K. (1995). Effects of Some Alkyl Phenols on Methanogenic Degradation of Phenol. Journal of Environmental Engineering, 121(11), 819-823. [Link]
-
Goto, M., Yoo, M., Sudo, R., & Sakaki, T. (2005). Biodegradation of phenolic environmental pollutants by a surfactant-laccase complex in organic media. Journal of Bioscience and Bioengineering, 99(6), 642–647. [Link]
-
Zhang, X., Li, W., & Wu, F. (2012). Photocatalytic degradation of 4-tert-octylphenol in a spiral photoreactor system. Journal of Environmental Sciences, 24(11), 1957–1964. [Link]
-
OECD. (1994). PHENOL, 4-(1,1,3,3-TETRAMETHYLBUTYL)- CAS N°: 140-66-9. OECD Existing Chemicals Database. [Link]
-
Cruceru, I., Florescu, A., Badea, I. A., & Vladescu, L. (2012). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. Environmental Monitoring and Assessment, 184(10), 6061–6070. [Link]
-
Croteau, R. (2005). Analysis of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. ResearchGate. [Link]
-
Li, L., Li, M., & Li, Y. (2017). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Metabolites, 7(1), 10. [Link]
-
Tuan, N. N., Hsieh, H. C., Lin, Y. W., & Huang, S. L. (2011). Analysis of bacterial degradation pathways for long-chain alkylphenols involving phenol hydroxylase, alkylphenol monooxygenase a. SciSpace. [Link]
-
Toyama, T., Momotani, N., & Mori, K. (2009). Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment. Applied and Environmental Microbiology, 75(13), 4237–4243. [Link]
-
Kim, J., & Zylstra, G. J. (2000). Roles of the meta- and the ortho-Cleavage Pathways for the Efficient Utilization of Aromatic Hydrocarbons by Sphingomonas yanoikuyae B1. Journal of Microbiology, 38(4), 245-249. [Link]
-
Di Gioia, D., Giosuè, C., & Fava, F. (2019). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Foods, 8(11), 548. [Link]
-
Almeida, C. M. R., Mucha, A. P., & Reis, I. (2021). Alkylphenols and Chlorophenols Remediation in Vertical Flow Constructed Wetlands: Removal Efficiency and Microbial Community Response. Water, 13(16), 2253. [Link]
-
Wang, S. J., Loh, K. C., & Cha, M. S. (2017). Biodegradation Kinetics of Phenol and 4-Chlorophenol in the Presence of Sodium Salicylate in Batch and Chemostat Systems. Water, 9(12), 941. [Link]
-
Długoński, J., & Grzesiak, J. (2015). Degradation and toxicity reduction of the endocrine disruptors nonylphenol, 4-tert-octylphenol and 4-cumylphenol by the non-ligninolytic fungus Umbelopsis isabellina. Bioresource Technology, 199, 137–143. [Link]
-
Chen, Y., Li, X., & Zhang, Y. (2021). Research progress on pretreatment techniques for alkylphenols in environmental water. Journal of Environmental Engineering Technology, 11(4), 843-852. [Link]
-
de la Torre, R., & Rodriguez, J. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Antioxidants, 10(6), 846. [Link]
-
McLeay, D. J. (2019). (PDF) Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands. ResearchGate. [Link]
-
Wang, J., Fang, H., & Fu, S. (2020). Study on Biodegradation Characteristics of Industrial Phenol-Containing Wastewater by Biological Co-Metabolism Technology. E3S Web of Conferences, 199, 01015. [Link]
-
Lee, S., & Lee, J. (2007). Transformation of 4-nonylphenol isomers during biosolids composting. Chemosphere, 69(5), 786–793. [Link]
-
Hinteregger, C., & Streichsbier, F. (1997). Kinetic studies of phenol degradation by Rhodococcus sp. P1. I. Batch cultivation. Applied Microbiology and Biotechnology, 47(4), 449–454. [Link]
-
Baghla, R. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]
-
Soares, A., Guieysse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Environmental fate of alkylphenols and alkylphenol ethoxylates--a review. Environment International, 34(7), 1045–1051. [Link]
-
USGS Publications Warehouse. (n.d.). Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. Retrieved January 27, 2026, from [Link]
Sources
- 1. Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Characterization and Biodegradation of Phenol by Pseudomonas aeruginosa and Klebsiella variicola Strains Isolated from Sewage Sludge and Their Effect on Soybean Seeds Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. 4-n-Heptylphenol | C13H20O | CID 16143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Degradation of the radioactive and non-labelled branched 4(3',5'-dimethyl 3'-heptyl)-phenol nonylphenol isomer by sphingomonas TTNP3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. lcms.cz [lcms.cz]
- 17. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-(Heptan-4-yl)phenol
Researchers, scientists, and drug development professionals are at the forefront of innovation, often working with novel chemical entities. Among these is 4-(Heptan-4-yl)phenol, a substituted phenol with potential applications that also demand a thorough understanding of its handling requirements to ensure laboratory safety. As a potential endocrine-disrupting compound, meticulous adherence to safety protocols is paramount.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established best practices for handling phenolic compounds.
Understanding the Risks: The Dual Hazard of Phenolic Compounds
Substituted phenols like this compound should be handled with the same level of caution as phenol itself. The primary hazards are twofold: these compounds are both corrosive and systemically toxic.[2]
-
Corrosivity: Direct contact can cause severe chemical burns to the skin and eyes, potentially leading to permanent damage.[3][4] A significant danger of phenol and its derivatives is their anesthetic effect, which can delay the sensation of pain, leading to a false sense of security and deeper tissue damage.[2][4]
-
Toxicity: Phenolic compounds can be readily absorbed through the skin, and toxic, even fatal, amounts can be absorbed through relatively small areas.[4] Systemic effects of significant exposure can include impacts on the central nervous system, liver, and kidneys.[3][5]
Given these significant risks, a multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and robust emergency and disposal plans, is non-negotiable.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection |
| Low-Volume Handling (<10 mL) in a Fume Hood | ANSI Z87.1-compliant safety glasses.[3] | Double-gloving with 8mil nitrile gloves for incidental contact.[5] | Standard laboratory coat and closed-toe shoes.[2] |
| High-Volume Handling (>10 mL) or Splash Potential | Chemical safety goggles and a face shield.[5] | Utility-grade neoprene or butyl rubber gloves over nitrile gloves.[2][5] | Chemical-resistant apron over a laboratory coat and closed-toe shoes.[2][3] |
| Weighing Solid Compound | Safety glasses. | Nitrile gloves. | Laboratory coat and closed-toe shoes. |
Experimental Protocol: Donning and Doffing PPE
Proper technique in putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Outer Garments: Put on a laboratory coat and a chemical-resistant apron if required.
-
Hand Protection: Don the first pair of nitrile gloves.
-
Eye and Face Protection: Put on safety glasses or goggles, followed by a face shield if necessary.
-
Outer Gloves: Don the second pair of gloves (nitrile for low-volume, neoprene or butyl rubber for high-volume).
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.
-
Outer Garments: Remove the chemical-resistant apron, followed by the laboratory coat, folding the contaminated side inward.
-
Eye and Face Protection: Remove the face shield and then the safety glasses/goggles.
-
Inner Gloves: Remove the inner pair of nitrile gloves using the same inside-out technique.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: From Benchtop to Disposal
A safe workflow for handling this compound involves careful planning at each stage.
Engineering Controls
All work with this compound, including solution preparation and handling, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3][6] Ensure that the fume hood sash is kept at the lowest practical height.
Step-by-Step Handling Procedure
-
Preparation: Before starting, ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[5] Have a spill kit readily available.
-
Aliquotting and Transfer: When transferring the compound, use appropriate tools such as spatulas for solids or calibrated pipettes for solutions to minimize the risk of spills.
-
Centrifugation: If centrifugation is required, use sealed safety cups to contain any potential aerosols that could be generated from leaking tubes.[5]
-
Storage: Store this compound in a cool, well-ventilated area, away from strong oxidizing agents.[3][6] Containers should be clearly labeled with the chemical name and appropriate hazard warnings and stored in secondary containment.[3]
Waste Disposal Plan
All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be treated as hazardous waste.[5]
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Disposal: The safest and recommended method for the final disposal of phenolic waste is incineration at a licensed chemical disposal facility.[7] Do not dispose of this chemical down the drain or in regular trash.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Response: A Step-by-Step Guide
In the event of an exposure or spill, a rapid and informed response is critical.
Personnel Exposure
Skin Contact:
-
Immediately remove all contaminated clothing.[5]
-
If available, repeatedly swab the affected area with Polyethylene Glycol (PEG) 300 or 400.[5][6]
-
If PEG is not available, flush the affected area with copious amounts of water for at least 15 minutes at an emergency shower or drench hose.[5]
-
Seek immediate medical attention. Call emergency services.[3][5]
Eye Contact:
-
Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][4]
Inhalation:
Ingestion:
-
Do NOT induce vomiting.[8]
-
If the person is conscious, have them rinse their mouth with water.
-
Seek immediate medical attention. [2]
Caption: Decision workflow for selecting appropriate PPE.
Spill Response
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Assess: From a safe distance, assess the extent of the spill. For any major spill, contact your institution's environmental health and safety department immediately.[3]
-
Contain (if safe to do so): For minor spills, and only if you are trained and have the appropriate PPE, use a chemical spill kit with an absorbent material to contain the spill.
-
Decontaminate: Once the spill is absorbed, decontaminate the area with soap and water.[3]
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound and maintain a safe research environment.
References
-
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
-
Texas Woman's University. (n.d.). Standard Operating Procedure: Phenol. Retrieved from [Link]
-
University of California, Berkeley, Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12409815, this compound. Retrieved from [Link]
-
American Elements. (n.d.). This compound. Retrieved from [Link]
-
Chemistry For Everyone. (2023, August 3). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]
-
The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: n-Heptane. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: n-Heptane. Retrieved from [Link]
-
Dr. Oracle. (2023, October 8). What is the treatment for phenol poisoning in an emergency? Retrieved from [Link]
-
European Chemicals Agency. (2022, May 6). Substance Information - 4-(heptan-2-yl)phenol. Retrieved from [Link]
-
Southern Utah University. (n.d.). Phenol - Chemical Protocols and Instructions. Retrieved from [Link]
-
PubMed. (n.d.). Removal of phenols from aqueous solution by XAD-4 resin. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]
-
University of Pennsylvania, Office of Environmental Health and Safety. (2023, June 30). FACT SHEET: Phenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97050362, (4R)-heptan-4-ol. Retrieved from [Link]
Sources
- 1. This compound | C13H20O | CID 12409815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 3. twu.edu [twu.edu]
- 4. Phenol - Chemical Protocols and Instructions - SUU [suu.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 7. youtube.com [youtube.com]
- 8. droracle.ai [droracle.ai]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
